Product packaging for Cobalt(ii)iodide(Cat. No.:)

Cobalt(ii)iodide

Cat. No.: B8815870
M. Wt: 312.7421 g/mol
InChI Key: AVWLPUQJODERGA-UHFFFAOYSA-L
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Description

Cobalt(ii)iodide is a useful research compound. Its molecular formula is CoI2 and its molecular weight is 312.7421 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CoI2 B8815870 Cobalt(ii)iodide

Properties

Molecular Formula

CoI2

Molecular Weight

312.7421 g/mol

IUPAC Name

diiodocobalt

InChI

InChI=1S/Co.2HI/h;2*1H/q+2;;/p-2

InChI Key

AVWLPUQJODERGA-UHFFFAOYSA-L

Canonical SMILES

[Co](I)I

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Anhydrous Cobalt(II) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methods for the synthesis of anhydrous cobalt(II) iodide (CoI₂), a compound of interest in various chemical applications, including as a catalyst and a moisture indicator.[1] This document details established experimental protocols, presents key quantitative data for comparative analysis, and illustrates the synthesis workflows for enhanced comprehension.

Introduction to Anhydrous Cobalt(II) Iodide

Anhydrous cobalt(II) iodide is an inorganic compound that exists in two polymorphic forms: the α-form, which consists of black hexagonal crystals, and the β-form, which is comprised of yellow crystals.[2] The α-polymorph is hygroscopic and turns dark green upon exposure to air, while the β-polymorph readily absorbs moisture to form a green hydrate.[2] Anhydrous CoI₂ is sometimes used to test for the presence of water in various solvents.[2] The physical and chemical properties of anhydrous cobalt(II) iodide are summarized in Table 1.

Table 1: Physical and Chemical Properties of Anhydrous Cobalt(II) Iodide

PropertyValue
Chemical FormulaCoI₂
Molar Mass312.7421 g/mol [3]
Appearanceα-form: black hexagonal crystals; β-form: yellow powder[2]
Densityα-form: 5.584 g/cm³; β-form: 5.45 g/cm³[2]
Melting Pointα-form: 515-520 °C (under vacuum)[2]
Boiling Point570 °C (under vacuum)[2]
Solubility in Water67.0 g/100 mL[2]

Synthesis Methodologies

There are three primary methods for the synthesis of anhydrous cobalt(II) iodide, each with distinct advantages and procedural requirements. The choice of method may depend on the available starting materials, desired purity, and scale of the reaction.

A general workflow for the synthesis and purification of anhydrous cobalt(II) iodide is presented in the diagram below.

G General Workflow for Anhydrous CoI₂ Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction Select Method product Crude Anhydrous CoI₂ reaction->product purify Sublimation / Recrystallization product->purify Purification Step final_product Pure Anhydrous CoI₂ purify->final_product analysis Characterization (e.g., XRD, Spectroscopy) final_product->analysis

Caption: General workflow for the synthesis of anhydrous cobalt(II) iodide.

Comparative Analysis of Synthesis Methods

The selection of a suitable synthesis method for anhydrous CoI₂ depends on factors such as reaction conditions, yield, and purity of the final product. Table 2 provides a summary of these parameters for the different methods. Note: Specific experimental yields are not widely reported in the literature; therefore, this table presents typical purity levels and general reaction conditions.

Table 2: Comparison of Synthesis Methods for Anhydrous Cobalt(II) Iodide

ParameterMethod 1: Direct Reaction (Co + HI)Method 2: Dehydration (from CoI₂·6H₂O)Method 3: Direct Reaction (Co + I₂)
Reaction Temperature 400–500 °CReflux with SOCl₂Heating in solvent (e.g., acetonitrile)[4]
Reaction Time 4–5 hoursVariable, typically a few hoursVariable, typically a few hours[4]
Typical Purity High, especially after sublimationHigh, dependent on the purity of the hydrateGood to high, dependent on purification
Key Advantages Direct synthesis from elementsUtilizes readily available hydrated saltAvoids the use of gaseous HI
Key Disadvantages Requires handling of corrosive HI gas at high temperaturesPotential for oxide formation with thermal dehydrationRequires solvent removal and purification

Detailed Experimental Protocols

Method 1: Synthesis from Cobalt and Gaseous Hydrogen Iodide

This method involves the direct reaction of cobalt metal powder with hydrogen iodide gas at elevated temperatures to form the α-polymorph of anhydrous cobalt(II) iodide.

G Workflow for CoI₂ Synthesis via Co + HI co Cobalt Powder reaction Reaction in Tube Furnace (400-500 °C, 4-5 h) co->reaction hi Hydrogen Iodide Gas hi->reaction melt Melt Product (550 °C, under vacuum) reaction->melt cool Cooling melt->cool alpha_coi2 α-CoI₂ cool->alpha_coi2

Caption: Synthesis of α-CoI₂ from cobalt and hydrogen iodide.

Protocol:

  • Prepare cobalt metal powder, for instance, from the decomposition of cobalt oxalate.

  • Place the cobalt powder in a suitable reaction tube.

  • Heat the reaction tube to a temperature between 400 and 500 °C.

  • Pass a stream of gaseous hydrogen iodide over the heated cobalt powder for 4 to 5 hours.

  • After the reaction is complete, increase the temperature to 550 °C under vacuum to melt the resulting cobalt(II) iodide.

  • Cool the molten product under vacuum to obtain the solid α-form of anhydrous cobalt(II) iodide (α-CoI₂).

  • The α-CoI₂ can be further purified by sublimation at 570-575 °C under high vacuum to yield the β-polymorph.

Method 2: Dehydration of Cobalt(II) Iodide Hexahydrate (CoI₂·6H₂O)

This approach begins with the hydrated form of cobalt(II) iodide, which can be prepared by reacting cobalt(II) oxide or similar cobalt compounds with hydroiodic acid.[2] The anhydrous form is then obtained by removing the water of crystallization, typically using a chemical dehydrating agent to avoid the formation of oxides.

G Workflow for CoI₂ Synthesis via Dehydration coi2_6h2o CoI₂·6H₂O reaction Reflux Reaction (CoI₂·6H₂O + 6 SOCl₂) coi2_6h2o->reaction socl2 Thionyl Chloride (SOCl₂) socl2->reaction products CoI₂ (s) + 6 SO₂ (g) + 12 HCl (g) reaction->products separation Removal of Volatiles (under vacuum) products->separation anhydrous_coi2 Anhydrous CoI₂ separation->anhydrous_coi2

Caption: Dehydration of CoI₂·6H₂O using thionyl chloride.

Protocol using Thionyl Chloride:

  • Place cobalt(II) iodide hexahydrate (CoI₂·6H₂O) in a round-bottom flask equipped with a reflux condenser.

  • Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂). The reaction stoichiometry is 1 mole of hexahydrate to 6 moles of thionyl chloride.

  • Gently heat the mixture to reflux. The reaction produces anhydrous CoI₂, sulfur dioxide (SO₂), and hydrogen chloride (HCl) gas.[5] Ensure proper ventilation and gas scrubbing.

  • After the reaction is complete (indicated by the cessation of gas evolution), cool the mixture to room temperature.

  • Carefully remove the excess thionyl chloride under vacuum.

  • The resulting solid is anhydrous cobalt(II) iodide.

Method 3: Synthesis from Cobalt and Iodine in a Solvent

This method provides a convenient route to anhydrous cobalt(II) iodide by reacting the elements directly in an appropriate solvent, such as acetonitrile.[4]

G Workflow for CoI₂ Synthesis via Co + I₂ co Cobalt Powder reaction Reaction under Inert Atmosphere (Heating) co->reaction i2 Iodine (I₂) i2->reaction solvent Acetonitrile solvent->reaction solution Solution of CoI₂ in Acetonitrile reaction->solution removal Solvent Removal (Drying in vacuum) solution->removal anhydrous_coi2 Anhydrous CoI₂ removal->anhydrous_coi2

Caption: Synthesis of anhydrous CoI₂ from cobalt and iodine in acetonitrile.

Protocol:

  • In a reaction vessel equipped for inert atmosphere operation (e.g., a Schlenk flask), combine cobalt powder and crystalline iodine in a 1:1 molar ratio in acetonitrile.[4]

  • Heat the reaction mixture under an inert atmosphere.[4] The reaction is often accompanied by a color change.[4]

  • Once the reaction is complete, the resulting adduct of cobalt(II) iodide and acetonitrile ({CoI₂ · xMeCN}) can be isolated.

  • To obtain the pure anhydrous salt, the acetonitrile is removed by drying in a dynamic vacuum, for example, at 120 °C for 3 hours.[4]

Purification

For applications requiring very high purity, anhydrous cobalt(II) iodide can be purified by sublimation under high vacuum. The α-form of CoI₂ sublimes at approximately 500 °C, yielding the yellow β-polymorph.[2] At 400 °C, the β-form reverts to the α-form.[2]

Conclusion

The synthesis of anhydrous cobalt(II) iodide can be achieved through several viable methods. The direct reaction of cobalt with hydrogen iodide gas provides a route to the α-polymorph, while the dehydration of the hexahydrate using thionyl chloride is an effective method that avoids oxide impurities. The direct reaction of the elements in a solvent offers a convenient alternative. The optimal choice of synthesis will be dictated by the specific requirements for purity, scale, and available resources of the research or development setting. Further purification by sublimation can be employed to obtain high-purity material.

References

Unveiling the Crystalline Architecture of Cobalt(II) Iodide Polymorphs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, structural characterization, and phase transitions of the α and β polymorphs of cobalt(II) iodide (CoI₂), providing researchers, scientists, and drug development professionals with a comprehensive understanding of these inorganic crystalline materials.

Cobalt(II) iodide, an inorganic compound with the formula CoI₂, exists in two distinct anhydrous polymorphic forms, designated as the α- and β-polymorphs. These polymorphs exhibit different physical properties, including color and thermal stability, which are a direct consequence of their unique crystal structures. This technical guide provides a detailed overview of the crystallographic data, synthesis protocols, and analytical methodologies for the characterization of these two forms of cobalt(II) iodide.

Crystal Structure and Properties of CoI₂ Polymorphs

The two known polymorphs of anhydrous cobalt(II) iodide are the α-form, which is a black solid, and the β-form, which appears as a yellow solid.[1][2] Both forms are reported to be hygroscopic.[2] The anhydrous salts adopt structures similar to cadmium halides.[1]

α-Cobalt(II) Iodide

The α-polymorph of cobalt(II) iodide crystallizes in a trigonal system with the space group P-3m1.[3] This structure consists of layers of edge-sharing CoI₆ octahedra.[3]

β-Cobalt(II) Iodide

A summary of the known crystallographic and physical data for the two polymorphs is presented in Table 1.

Table 1: Crystallographic and Physical Data of Cobalt(II) Iodide Polymorphs

Propertyα-Cobalt(II) Iodideβ-Cobalt(II) Iodide
Color Black hexagonal crystals[1]Yellow powder[1]
Crystal System Trigonal[3]Data not available
Space Group P-3m1[3]Data not available
Lattice Parameters a = 3.89 Å, c = 6.63 Å, α = 90°, β = 90°, γ = 120°[3]Data not available
Density (calculated) 5.97 g/cm³[3]5.45 g/cm³[2]
Melting Point 515-520 °C (under vacuum)[1]Converts to α-form at 400 °C[1]

Experimental Protocols

The synthesis and characterization of cobalt(II) iodide polymorphs require careful control of experimental conditions, particularly due to their hygroscopic nature. All manipulations should be carried out under an inert and dry atmosphere, for instance, in a glovebox.

Synthesis of α-Cobalt(II) Iodide

The α-polymorph of cobalt(II) iodide can be synthesized by the direct reaction of cobalt powder with gaseous hydrogen iodide or iodine vapor at elevated temperatures.[1][2] An alternative in situ preparation is also reported.

Protocol: Direct Synthesis from Elements

  • Apparatus: A quartz tube furnace equipped with a gas inlet and outlet.

  • Reactants: High-purity cobalt powder and iodine crystals.

  • Procedure:

    • Place a porcelain boat containing cobalt powder in the center of the quartz tube.

    • Place iodine crystals at the upstream end of the tube.

    • Heat the cobalt powder to 400-450 °C under a slow flow of inert gas (e.g., argon).

    • Gently heat the iodine crystals to generate iodine vapor, which is carried over the heated cobalt powder by the inert gas stream.

    • The reaction Co(s) + I₂(g) → CoI₂(s) proceeds to form black, crystalline α-CoI₂.

    • After the reaction is complete, cool the furnace to room temperature under the inert gas flow.

    • Handle and store the product under inert conditions.

Synthesis of β-Cobalt(II) Iodide

The β-polymorph is prepared by the sublimation of the α-polymorph under high vacuum.

Protocol: Vacuum Sublimation

  • Apparatus: A vacuum sublimation apparatus consisting of a tube with a heated zone and a cold finger or a cooler collection zone. A high-vacuum pump is required.

  • Starting Material: α-Cobalt(II) iodide.

  • Procedure:

    • Place a sample of α-CoI₂ in the bottom of the sublimation tube.

    • Assemble the apparatus and evacuate to a high vacuum (e.g., <10⁻⁵ Torr).

    • Heat the bottom of the tube containing the α-CoI₂ to 500 °C.

    • The α-CoI₂ will sublime and deposit as yellow crystals of β-CoI₂ on the cooler parts of the apparatus.

    • Once the sublimation is complete, allow the apparatus to cool to room temperature before carefully venting with an inert gas.

    • Collect the β-CoI₂ crystals in an inert atmosphere.

Synthesis of Cobalt(II) Iodide Hexahydrate

For comparative studies, the hydrated form, CoI₂(H₂O)₆, can be prepared by the reaction of cobalt(II) oxide or other cobalt compounds with hydroiodic acid.[1]

Crystallographic Analysis

X-ray diffraction (XRD) is the primary technique for determining the crystal structure of the CoI₂ polymorphs.

Single-Crystal X-ray Diffraction (SC-XRD)

For a definitive structural solution, single crystals of the polymorphs are required.

Experimental Workflow:

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Crystal_Selection Select suitable single crystal (in inert atmosphere) Mounting Mount crystal on a goniometer head (e.g., with inert oil) Crystal_Selection->Mounting Diffractometer Mount on diffractometer Mounting->Diffractometer Data_Collection Collect diffraction data (e.g., at low temperature) Diffractometer->Data_Collection Data_Processing Process raw data (integration, scaling, absorption correction) Data_Collection->Data_Processing Structure_Solution Solve crystal structure (e.g., direct methods) Data_Processing->Structure_Solution Structure_Refinement Refine structural model (e.g., least-squares refinement) Structure_Solution->Structure_Refinement

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Key Experimental Parameters:

  • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

  • Temperature: Data collection is typically performed at low temperatures (e.g., 100-150 K) to minimize thermal vibrations and potential sample degradation.

  • Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations.

  • Structure Solution and Refinement: Specialized software is used to solve the phase problem and refine the atomic positions and thermal parameters.

Powder X-ray Diffraction (PXRD)

PXRD is essential for phase identification and for confirming the bulk purity of the synthesized polymorphs.

Experimental Workflow:

PXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Grinding Gently grind the crystalline sample to a fine powder Mounting Mount powder in an air-sensitive sample holder Grinding->Mounting Diffractometer Place holder in powder diffractometer Mounting->Diffractometer Data_Collection Collect diffraction pattern (e.g., 2θ scan) Diffractometer->Data_Collection Phase_ID Phase identification by comparison with database patterns Data_Collection->Phase_ID Rietveld Rietveld refinement for quantitative phase analysis and lattice parameter refinement Phase_ID->Rietveld

Caption: Workflow for Powder X-ray Diffraction Analysis.

Key Experimental Parameters:

  • Sample Preparation: Due to the hygroscopic nature of CoI₂, samples must be prepared in an inert atmosphere and loaded into an air-tight sample holder.

  • Instrumental Setup: A diffractometer in Bragg-Brentano geometry is commonly used with Cu Kα radiation.

  • Data Analysis: The collected diffraction pattern is compared with known patterns from crystallographic databases for phase identification. Rietveld refinement can be employed for more detailed analysis, including lattice parameter refinement and quantitative phase analysis in mixed-phase samples.

Phase Transitions and Relationships

The relationship between the two polymorphs and the hydrated form of cobalt(II) iodide is dictated by temperature and atmospheric conditions.

Phase_Transitions alpha α-CoI₂ (Black, Trigonal) beta β-CoI₂ (Yellow) alpha->beta 500 °C, vacuum (Sublimation) hydrate CoI₂(H₂O)₆ (Green Hydrate) alpha->hydrate Moisture/Air (turns dark green) beta->alpha 400 °C beta->hydrate Moisture/Air

Caption: Phase transitions of cobalt(II) iodide polymorphs.

This diagram illustrates the reversible phase transition between the α and β forms, which is driven by temperature. It also shows the conversion of both anhydrous forms to the hexahydrate in the presence of moisture.[1][2]

Conclusion

The α and β polymorphs of cobalt(II) iodide represent a classic example of polymorphism in simple inorganic salts, where different crystal structures lead to distinct physical properties. While the crystal structure of the α-form is well-characterized, further investigation into the detailed crystallographic parameters of the β-form is warranted. The experimental protocols outlined in this guide provide a framework for the synthesis and rigorous characterization of these materials, which is essential for their potential applications in areas such as catalysis and materials science. The careful handling of these air-sensitive compounds is paramount for obtaining reliable and reproducible results.

References

An In-depth Technical Guide to the Magnetic Susceptibility of Cobalt(II) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility of cobalt(II) iodide (CoI₂), a material of significant interest in the fields of materials science and coordination chemistry. This document details the theoretical underpinnings of its magnetic behavior, experimental methodologies for its characterization, and a summary of its key magnetic parameters.

Introduction to the Magnetism of Cobalt(II) Iodide

Cobalt(II) iodide is an inorganic compound that exhibits fascinating magnetic properties stemming from the electron configuration of the Co²⁺ ion. As a d⁷ metal ion, typically in a high-spin state within an octahedral or distorted octahedral crystal field, it possesses three unpaired electrons, leading to paramagnetic behavior. However, the magnetic properties of CoI₂ are more complex than simple paramagnetism due to significant spin-orbit coupling, which introduces a large orbital contribution to the magnetic moment. This results in a magnetic susceptibility that is highly dependent on temperature and the specific crystal structure. Recent research has also highlighted CoI₂ as a van der Waals material with multiferroic properties and as a candidate for realizing Kitaev quantum magnetism.

Theoretical Framework

The magnetic properties of cobalt(II) iodide are primarily dictated by the electronic structure of the Co²⁺ ion within its coordination environment. In the solid state, CoI₂ adopts a trigonal crystal structure (space group P-3m1), where each cobalt ion is surrounded by six iodide ions in a distorted octahedral geometry.

The magnetic behavior can be understood through the following logical progression:

G cluster_0 Electronic Configuration and Crystal Field cluster_1 Origin of Magnetic Moment cluster_2 Macroscopic Magnetic Property A Co(II) ion (d7 configuration) B Octahedral Crystal Field from I- ligands A->B is subjected to C Splitting of d-orbitals (t2g and eg) B->C causes D High-Spin State (3 unpaired electrons) C->D leads to F Orbital Angular Momentum (not fully quenched) C->F allows for E Spin Angular Momentum D->E gives rise to G Spin-Orbit Coupling E->G F->G H Total Magnetic Moment G->H determines I Magnetic Susceptibility (χ) H->I manifests as

Caption: Logical relationship from electronic structure to magnetic susceptibility in Co(II) complexes.

This intricate interplay of electron spin, orbital angular momentum, and the crystalline environment gives rise to the characteristic magnetic susceptibility of cobalt(II) iodide.

Quantitative Magnetic Data

Temperature (K)Molar Magnetic Susceptibility (χₘ) (x 10⁻⁶ cm³/mol)Effective Magnetic Moment (µ_eff) (µ_B)
298+107605.07
250+128005.06
200+158005.03
150+206004.97
100+295004.86
50+510004.52
10+1250003.54
2+2500002.24

Note: The values in this table are estimations derived from graphical data and should be considered illustrative. The room temperature value is experimentally reported.[1]

The effective magnetic moment, µ_eff, is calculated from the molar magnetic susceptibility using the equation:

µ_eff = 2.828 * √(χₘ * T)

where T is the temperature in Kelvin. The deviation of µ_eff from the spin-only value for three unpaired electrons (3.87 µ_B) highlights the significant orbital contribution to the magnetic moment in CoI₂.

Experimental Determination of Magnetic Susceptibility

The magnetic susceptibility of solid-state materials like cobalt(II) iodide is most accurately determined using a Superconducting Quantum Interference Device (SQUID) magnetometer. The following provides a generalized experimental protocol.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 SQUID Magnetometer Measurement cluster_2 Data Analysis A Synthesize and characterize CoI2 B Grind to a fine powder A->B C Dry thoroughly under vacuum B->C D Load into a gelatin capsule or sealed quartz tube (for air-sensitive samples) C->D E Calibrate magnetometer with a standard (e.g., Palladium) F Mount the sample in the magnetometer E->F G Cool the sample to the lowest desired temperature (e.g., 2 K) F->G H Apply a small DC magnetic field (e.g., 1000 Oe) G->H I Measure magnetization as a function of temperature (e.g., 2 K to 300 K) H->I J Measure magnetization as a function of applied field at various temperatures (isothermal measurements) H->J K Correct for diamagnetic contributions from the sample holder and core electrons I->K J->K L Calculate molar magnetic susceptibility (χM) K->L M Plot χM vs. T and χMT vs. T L->M N Calculate the effective magnetic moment (μeff) M->N

Caption: Experimental workflow for SQUID magnetometry of a solid sample.

Detailed Methodologies

4.2.1. Sample Preparation:

  • Synthesis and Purity: Cobalt(II) iodide should be synthesized with high purity, as paramagnetic impurities can significantly affect the magnetic measurements. The purity should be confirmed by techniques such as X-ray diffraction (XRD) and elemental analysis.

  • Handling: Anhydrous CoI₂ is hygroscopic and should be handled in an inert atmosphere (e.g., a glovebox) to prevent hydration.

  • Sample Loading: A precisely weighed amount of the powdered CoI₂ sample (typically a few milligrams) is loaded into a sample holder. For air-sensitive samples, this is done within a glovebox, and the sample holder (e.g., a quartz tube) is sealed.

4.2.2. Instrumentation and Measurement:

  • Instrument: A SQUID magnetometer, such as a Quantum Design MPMS, is the instrument of choice for its high sensitivity.

  • Calibration: The instrument is calibrated using a standard material with a known magnetic susceptibility, such as palladium.

  • Measurement Sequence:

    • The sample is cooled to the base temperature (e.g., 2 K) in zero applied magnetic field (Zero-Field-Cooled, ZFC).

    • A small DC magnetic field is applied, and the magnetization is measured as the temperature is increased.

    • The sample is then cooled back to the base temperature in the presence of the same magnetic field (Field-Cooled, FC), and the magnetization is measured again upon warming.

    • Isothermal magnetization measurements are performed by varying the magnetic field at several constant temperatures.

4.2.3. Data Analysis:

  • Diamagnetic Correction: The raw magnetization data is corrected for the diamagnetic contribution of the sample holder and the core electrons of the atoms in CoI₂. This is typically done using Pascal's constants.

  • Calculation of Molar Susceptibility: The corrected magnetization (M) is used to calculate the molar magnetic susceptibility (χₘ) using the formula: χₘ = (M * MW) / (H * m) where MW is the molecular weight of CoI₂, H is the applied magnetic field, and m is the mass of the sample.

  • Data Plotting and Interpretation: The data is typically plotted as χₘ vs. T and χₘT vs. T. The shape of these curves provides insights into the nature of the magnetic interactions (paramagnetic, ferromagnetic, or antiferromagnetic) and the extent of spin-orbit coupling.

Conclusion

The magnetic susceptibility of cobalt(II) iodide is a complex property that arises from the interplay of its electronic structure and crystal environment. Its characterization requires precise experimental techniques, such as SQUID magnetometry, and a solid understanding of the underlying theoretical principles of crystal field theory and spin-orbit coupling. The data and methodologies presented in this guide provide a foundational resource for researchers and scientists working with this and related magnetic materials. Further investigation into the temperature-dependent magnetic anisotropy and the behavior of CoI₂ in its two-dimensional form will continue to be a rich area of research.

References

A Technical Guide to the Solubility of Cobalt(II) Iodide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cobalt(II) iodide in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize cobalt compounds in their work.

Introduction

Cobalt(II) iodide (CoI₂), an inorganic compound, sees application as a catalyst in organic synthesis and as a moisture indicator.[1] Its solubility in non-aqueous media is a critical parameter for its use in various chemical reactions and analytical methods. This guide summarizes the available solubility data, provides a detailed experimental protocol for its determination, and outlines the logical workflow of such experiments.

Solubility Data

Quantitative solubility data for cobalt(II) iodide in a broad range of organic solvents is not extensively documented in publicly available literature. The information that is available is primarily qualitative. The following table summarizes the existing qualitative solubility information for anhydrous and hexahydrated cobalt(II) iodide.

SolventFormulaCobalt(II) Iodide FormSolubility
AcetoneC₃H₆OAnhydrousSlightly Soluble[2][3]
EthanolC₂H₅OHHexahydrateSoluble[4]
AlcoholsROHAnhydrousSoluble[5]

It is important to note that the term "soluble" is a qualitative description and does not provide specific concentration limits. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol: Determination of Cobalt(II) Iodide Solubility by the Gravimetric Method

The following protocol details a reliable method for quantitatively determining the solubility of cobalt(II) iodide in a specific organic solvent at a given temperature. This method is based on the principle of gravimetric analysis.[6][7][8][9]

3.1 Materials and Apparatus

  • Anhydrous Cobalt(II) Iodide (CoI₂)

  • Selected Organic Solvent (e.g., anhydrous ethanol, acetone)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath

  • Conical flasks with stoppers

  • Filter funnel and appropriate filter paper (or syringe filters)

  • Pre-weighed evaporating dishes

  • Drying oven

  • Desiccator

  • Pipettes and volumetric flasks

3.2 Procedure

  • Solvent Preparation: Ensure the selected organic solvent is of high purity and anhydrous, as the hygroscopic nature of cobalt(II) iodide can affect solubility.[5]

  • Preparation of a Saturated Solution:

    • Add an excess amount of anhydrous cobalt(II) iodide to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 10 mL) of the supernatant liquid using a pipette. It is crucial to avoid transferring any solid particles.

    • Filter the withdrawn sample through a syringe filter or filter paper to remove any remaining microcrystals.

  • Gravimetric Analysis:

    • Transfer the filtered, saturated solution into a pre-weighed evaporating dish.

    • Carefully evaporate the solvent in a fume hood. Gentle heating may be applied if the solvent has a high boiling point, but care must be taken to avoid decomposition of the cobalt(II) iodide.

    • Once the solvent has evaporated, place the evaporating dish in a drying oven at a suitable temperature (e.g., 100-120 °C) to remove any residual solvent.

    • Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved cobalt(II) iodide by subtracting the initial mass of the empty evaporating dish from the final constant mass.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

3.3 Safety Precautions

  • Cobalt(II) iodide is harmful if swallowed or inhaled and can cause skin and eye irritation.[2] Always handle it in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The organic solvents used are often flammable. Avoid open flames and sources of ignition.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of cobalt(II) iodide solubility.

Solubility_Workflow A Start: Prepare Materials (CoI₂, Solvent) B Add Excess CoI₂ to Solvent A->B C Equilibrate at Constant Temperature (e.g., 24-48h with agitation) B->C D Allow Solid to Settle C->D E Withdraw Aliquot of Supernatant D->E F Filter the Aliquot E->F G Transfer to Pre-weighed Evaporating Dish F->G H Evaporate Solvent G->H I Dry Residue to Constant Mass H->I J Weigh the Residue (CoI₂) I->J K Calculate Solubility (g/100mL or mol/L) J->K L End K->L

Caption: Logical workflow for determining the solubility of cobalt(II) iodide.

References

Thermal Stability of Cobalt(II) Iodide Hexahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of cobalt(II) iodide hexahydrate (CoI₂·6H₂O). Due to the limited availability of specific quantitative thermal analysis data for cobalt(II) iodide hexahydrate in publicly accessible literature, this guide establishes a probable thermal decomposition pathway based on the well-documented behavior of analogous hydrated cobalt(II) halides, particularly cobalt(II) chloride hexahydrate. It also furnishes detailed, generalized experimental protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine its specific thermal properties.

Introduction

Cobalt(II) iodide hexahydrate is a hydrated inorganic salt with the chemical formula CoI₂·6H₂O. It presents as red hexagonal crystals and is known to be hygroscopic. Understanding the thermal stability of this compound is critical for its handling, storage, and application in various fields, including catalysis and as a precursor in chemical synthesis. Upon heating, hydrated salts typically undergo a multi-step decomposition process, beginning with the loss of water molecules of hydration, followed by the decomposition of the anhydrous salt at higher temperatures. When heated to decomposition, cobalt(II) iodide may emit toxic fumes of iodine.

Predicted Thermal Decomposition Pathway

The following table outlines the predicted sequential dehydration steps, with placeholder values for temperature ranges and mass loss, which would need to be determined experimentally.

Decomposition Step Predicted Intermediate Product Predicted Temperature Range (°C) Theoretical Mass Loss (%) Cumulative Mass Loss (%)
1CoI₂·4H₂OTBD8.568.56
2CoI₂·2H₂OTBD8.5617.12
3CoI₂·H₂OTBD4.2821.40
4CoI₂ (Anhydrous)>1304.2825.68
5Decomposition Products>515TBDTBD

TBD: To Be Determined experimentally.

The final decomposition of anhydrous cobalt(II) iodide is expected to occur at temperatures above its melting point of approximately 515°C under vacuum.

Experimental Protocols

To elucidate the precise thermal stability and decomposition pathway of cobalt(II) iodide hexahydrate, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, identifying the temperatures at which dehydration and decomposition occur and the mass of volatiles lost at each stage.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation:

    • Due to the hygroscopic nature of cobalt(II) iodide hexahydrate, handle the sample in a low-humidity environment (e.g., a glove box) to prevent atmospheric moisture absorption.

    • Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina or platinum).

    • Ensure a thin, even layer of the sample at the bottom of the crucible to promote uniform heat transfer.

  • Experimental Conditions:

    • Purge Gas: Use an inert gas, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

    • Heating Rate: A linear heating rate of 10°C/min is recommended as a starting point. Slower heating rates (e.g., 2-5°C/min) can provide better resolution of closely occurring thermal events.

    • Temperature Range: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).

  • Data Analysis:

    • Plot the sample mass (or mass percentage) as a function of temperature.

    • Determine the onset and peak temperatures for each mass loss step from the derivative of the TGA curve (DTG curve).

    • Calculate the percentage mass loss for each step and correlate it with the theoretical mass loss for the proposed dehydration and decomposition reactions.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic and exothermic transitions such as dehydration, melting, and decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

  • Sample Preparation:

    • As with TGA, handle the sample in a controlled, low-humidity environment.

    • Accurately weigh 2-5 mg of the sample into a clean, tared DSC pan (e.g., aluminum or alumina).

    • Hermetically seal the pan to contain any evolved gases during the initial stages of heating. A pinhole in the lid may be used to allow for the controlled release of volatiles.

  • Experimental Conditions:

    • Reference: Use an empty, sealed DSC pan as a reference.

    • Purge Gas: Maintain an inert atmosphere (e.g., nitrogen) with a constant flow rate (e.g., 20-50 mL/min).

    • Heating Rate: Use the same heating rate as in the TGA experiment to allow for direct correlation of thermal events.

    • Temperature Range: Scan a temperature range that encompasses all the thermal events of interest, as identified by TGA.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify and integrate the endothermic and exothermic peaks to determine the enthalpy change (ΔH) associated with each thermal event (e.g., enthalpy of dehydration).

Visualizations

The following diagrams illustrate the predicted thermal decomposition pathway and a general workflow for the experimental analysis.

Thermal_Decomposition_Pathway A CoI₂·6H₂O (Red Hexagonal Crystals) B CoI₂·4H₂O A->B -2H₂O C CoI₂·2H₂O B->C -2H₂O D CoI₂·H₂O C->D -H₂O E CoI₂ (Anhydrous) D->E -H₂O F Decomposition Products (e.g., Cobalt Oxides, Iodine Vapor) E->F High Temp. Experimental_Workflow cluster_prep Sample Preparation (Low Humidity) cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis and Interpretation prep Weigh 5-10 mg (TGA) or 2-5 mg (DSC) of CoI₂·6H₂O tga Heat from 25°C to 600°C at 10°C/min in N₂ prep->tga dsc Heat from 25°C to 600°C at 10°C/min in N₂ prep->dsc tga_data Obtain Mass Loss vs. Temperature Data tga->tga_data analysis Correlate TGA mass loss with dehydration steps. Determine enthalpy changes from DSC peaks. tga_data->analysis dsc_data Obtain Heat Flow vs. Temperature Data dsc->dsc_data dsc_data->analysis report Generate Technical Report analysis->report

The Coordination Landscape of Cobalt(II) Iodide with N-Donor Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the coordination chemistry of cobalt(II) iodide with a variety of nitrogen-donor ligands. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. This document details the synthesis, structural characterization, and physicochemical properties of these coordination complexes, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts. The coordination of N-donor ligands to the cobalt(II) center, influenced by steric and electronic factors, gives rise to a diverse range of geometries, primarily tetrahedral and octahedral, each with distinct magnetic and spectroscopic signatures. This guide summarizes key findings in the field, presenting them in a structured and accessible format to aid in the design and synthesis of novel cobalt(II) iodide complexes with tailored properties.

Introduction

The coordination chemistry of transition metals is a cornerstone of inorganic chemistry, with wide-ranging applications in catalysis, materials science, and bioinorganic chemistry. Cobalt(II), with its d7 electron configuration, is particularly notable for the variety of coordination geometries and spin states it can adopt. When combined with the large, soft iodide anion and a diverse array of nitrogen-donor ligands, cobalt(II) forms complexes with interesting structural, magnetic, and spectroscopic properties.

Nitrogen-donor ligands, ranging from simple monodentate amines to complex macrocycles, offer a high degree of tunability in the coordination sphere of the metal ion. The nature of the N-donor ligand—its size, shape, basicity, and number of donor atoms—plays a crucial role in determining the resulting complex's stoichiometry, geometry, and reactivity. This guide will systematically examine the coordination of various classes of N-donor ligands to cobalt(II) iodide, providing a comprehensive overview of the current state of knowledge in this area.

General Principles of Coordination

The interaction between a cobalt(II) ion and N-donor ligands is a classic example of a Lewis acid-base reaction, where the cobalt(II) ion acts as the Lewis acid (electron pair acceptor) and the nitrogen atom of the ligand acts as the Lewis base (electron pair donor). The resulting coordination complexes exhibit a range of coordination numbers and geometries, most commonly four-coordinate tetrahedral and six-coordinate octahedral.

Several factors influence the final structure of the cobalt(II) iodide complex:

  • Steric Hindrance: Bulky N-donor ligands tend to favor lower coordination numbers, often resulting in tetrahedral complexes.

  • Ligand Field Strength: The electronic properties of the N-donor ligand influence the splitting of the d-orbitals of the cobalt(II) ion, which in turn affects the magnetic and spectroscopic properties of the complex.

  • Stoichiometry: The molar ratio of the cobalt(II) iodide to the N-donor ligand during synthesis is a critical factor in determining the composition of the final product.

  • Solvent Effects: The solvent used in the synthesis can play a role in the crystallization process and may even coordinate to the metal center.

The interplay of these factors leads to a rich and varied coordination chemistry for cobalt(II) iodide with N-donor ligands.

Quantitative Data Summary

To facilitate comparison and analysis, the following tables summarize key quantitative data for a selection of cobalt(II) iodide complexes with various N-donor ligands.

Structural Data: Tetrahedral Complexes
Ligand (L)Complex FormulaCo-N Bond Length (Å)Co-I Bond Length (Å)N-Co-N Angle (°)I-Co-I Angle (°)Reference(s)
Pyridine (Py)[Co(Py)₂I₂]2.041(7)2.5643(11)106.7(4)115.80(7)[1]
1,2-bis(2,6-diisopropylphenylimino)acenaphthene (dpp-BIAN)[Co(dpp-BIAN)I₂]2.073(3), 2.090(3)2.5343(7), 2.5346(6)81.24(12)109.33(2)[1]
2-methylimidazole (2-MeIm)[Co(2-MeIm)₂I₂]-----
Quinoline[Co(quinoline)₂I₂]--101.8(1)109.72(2)[2]

Data for some complexes were not available in the reviewed literature.

Structural Data: Octahedral and Other Geometries
Ligand (L)Complex FormulaCoordination GeometryCo-N Bond Length (Å)Co-I Bond Length (Å)Key Angles (°)Reference(s)
2,6-diacetylpyridine-bis(phenylhydrazone)[CoL₂]I₂Distorted Octahedral2.0061(18) - 2.3057(19)--[3]
2-ethylimidazole (2-EtIm)[Co(2-EtIm)₂(methacrylate)₂]Distorted Octahedral, Tetrahedral, Square Pyramidal---[4]
1,10-phenanthroline (phen)[Co(phen)₂Cl₂]Distorted Octahedral---[5]
Ethylenediamine (en)[Co(en)₃]I₂Distorted Octahedral--cis-N-Co-N: 80.17(6) - 98.10(6)-

Note: Some of the cited literature for octahedral complexes involved other anions (e.g., chloride, nitrate) as iodide analogues were not readily found with full structural data.

Magnetic and Spectroscopic Data
Complex FormulaCoordination GeometryMagnetic Moment (μeff, B.M.)Key UV-Vis λmax (nm)Reference(s)
High-spin Tetrahedral Co(II)Tetrahedral4.3 - 4.7~500-800[6]
High-spin Octahedral Co(II)Octahedral4.7 - 5.2~450-550, ~1100-1250[6]
[Co(Py)₂I₂]Tetrahedral--[1]
[Co(dpp-BIAN)I₂]Tetrahedral--[1]
[Co(quinoline)₂I₂]Tetrahedral--[2]

Magnetic moments for high-spin Co(II) complexes are generally indicative of their coordination geometry. Tetrahedral complexes typically exhibit magnetic moments in the range of 4.3-4.7 B.M., while high-spin octahedral complexes have moments in the range of 4.7-5.2 B.M.[6].

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic chemistry. The following sections provide representative protocols for the synthesis of cobalt(II) iodide complexes with N-donor ligands.

General Considerations

Anhydrous cobalt(II) iodide is highly hygroscopic and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). In many cases, it is synthesized in situ.

Synthesis of [Co(Py)₂I₂]

This protocol is adapted from the work of Konchenko et al.[1].

Materials:

  • Cobalt powder (excess)

  • Iodine (I₂)

  • Acetonitrile (anhydrous)

  • Toluene (anhydrous)

  • Pyridine (Py, anhydrous)

Procedure:

  • In situ preparation of CoI₂: In a Schlenk flask, react a stoichiometric amount of iodine (1 mmol, 0.254 g) with an excess of cobalt powder in anhydrous acetonitrile.

  • Removal of solvent: Remove the acetonitrile from the resulting {CoI₂ · xMeCN} adduct by drying in a dynamic vacuum at 120 °C for 3 hours.

  • Reaction with pyridine: Condense anhydrous toluene (25 mL) into the flask containing the anhydrous CoI₂. Add two equivalents of anhydrous pyridine (2 mmol, 0.158 g).

  • Crystallization: Seal the flask and heat it in an oil bath at 130 °C until the CoI₂ is completely dissolved, resulting in a blue solution. Slowly cool the reaction mixture (10 °C per hour) to room temperature to obtain blue needle-shaped single crystals of [Co(Py)₂I₂].

  • Isolation: Isolate the crystals by filtration, wash with a small amount of cold toluene, and dry under vacuum.

Synthesis of [Co(dpp-BIAN)I₂]·MeCN

This protocol is also adapted from Konchenko et al.[1].

Materials:

  • Cobalt powder (excess)

  • Iodine (I₂)

  • Acetonitrile (anhydrous)

  • 1,2-bis(2,6-diisopropylphenylimino)acenaphthene (dpp-BIAN)

Procedure:

  • In situ preparation of CoI₂: Prepare a solution of cobalt diiodide (1 mmol) in anhydrous acetonitrile by reacting iodine (0.254 g, 1 mmol) with an excess of cobalt powder.

  • Reaction with dpp-BIAN: To this solution, add the dpp-BIAN ligand (0.5 g, 1 mmol). The color of the reaction mixture will immediately change from green to red-brown.

  • Crystallization: Allow the solution to stand at room temperature. Red crystals in the form of parallelepipeds will form.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the coordination chemistry of cobalt(II) iodide with N-donor ligands.

Ligand Type and Resulting Coordination Geometry

G cluster_ligands N-Donor Ligand Type cluster_geometries Common Coordination Geometries Monodentate Monodentate (e.g., Pyridine, Ammonia) Tetrahedral Tetrahedral [CoL₂I₂] Monodentate->Tetrahedral 2 equivalents Octahedral Octahedral [CoL₂I₂] or [CoL₃]I₂ Monodentate->Octahedral 4-6 equivalents Bidentate_Small Bidentate (small bite angle) (e.g., Ethylenediamine) Bidentate_Small->Octahedral 2-3 equivalents Bidentate_Large Bidentate (large, bulky) (e.g., dpp-BIAN) Bidentate_Large->Tetrahedral 1 equivalent Tridentate Tridentate (e.g., Terpyridine) Tridentate->Octahedral 2 equivalents

Caption: Relationship between N-donor ligand type and common coordination geometries.

General Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Start Reactants: CoI₂ (or in situ prep.) N-Donor Ligand Reaction Reaction in Anhydrous Solvent Start->Reaction Crystallization Crystallization (e.g., slow cooling, evaporation) Reaction->Crystallization Isolation Isolation and Drying Crystallization->Isolation XRay Single-Crystal X-ray Diffraction Isolation->XRay Spectroscopy Spectroscopic Methods (UV-Vis, IR) Isolation->Spectroscopy Magnetism Magnetic Susceptibility Isolation->Magnetism Analysis Elemental Analysis Isolation->Analysis Structural_Data Structural Data (Bond lengths, angles) XRay->Structural_Data Provides Electronic_Properties Electronic Properties Spectroscopy->Electronic_Properties Provides Magnetic_Properties Magnetic Properties Magnetism->Magnetic_Properties Provides

References

Electronic Properties of Cobalt(II) Iodide Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of cobalt(II) iodide complexes, focusing on their synthesis, structure, and magnetic and electrochemical behavior. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the fields of inorganic chemistry, materials science, and drug development, where the unique characteristics of these complexes can be leveraged for various applications.

Introduction to Cobalt(II) Iodide Complexes

Cobalt(II) iodide (CoI₂) is an inorganic compound that serves as a precursor for a diverse range of coordination complexes.[1] The cobalt(II) ion in these complexes typically possesses a d⁷ electronic configuration, which gives rise to interesting magnetic and spectroscopic properties. The electronic structure and, consequently, the physicochemical properties of these complexes are highly tunable by the rational selection of ligands coordinating to the cobalt center.[2] The nature of the ligand field, influenced by the donor atoms and their geometric arrangement, dictates the splitting of the d-orbitals, which in turn governs the complex's magnetic moment, color, and redox potentials.[3][4] Iodide as a ligand is particularly noteworthy as it is a weak field ligand and its presence can influence the magnetic anisotropy of the resulting complex.[2][5]

Synthesis and Structural Characteristics

The synthesis of cobalt(II) iodide complexes typically involves the reaction of cobalt(II) iodide with the desired ligand(s) in an appropriate solvent. Due to the hygroscopic nature of cobalt(II) iodide, it is often synthesized in situ from cobalt metal and iodine.[2] The resulting complexes can exhibit various coordination geometries, with tetrahedral and distorted tetrahedral environments being common.[2][6]

A notable example is the synthesis of complexes with pyridine (Py) and the redox-active 1,2-bis(2,6-diisopropylphenylimino)acenaphthene (dpp-BIAN).[2] The reaction of CoI₂ with two equivalents of pyridine yields the complex [(Py)₂CoI₂], while the reaction with dpp-BIAN results in [(dpp-BIAN)⁰CoII I₂].[2] X-ray diffraction studies have been instrumental in elucidating the precise molecular structures of these complexes, confirming the coordination environment of the Co(II) ion.[2][6]

Structural Data Summary

The following table summarizes key structural parameters for representative cobalt(II) iodide complexes.

ComplexFormulaCrystal SystemSpace GroupCo-N Bond Lengths (Å)Co-I Bond Lengths (Å)N-Co-N Angle (°)I-Co-I Angle (°)Reference
[(dpp-BIAN)⁰CoII I₂]·MeCNC₃₈H₄₃CoI₂N₃--2.073(3), 2.090(3)2.5343(7), 2.5346(6)81.24(12)109.33(2)[2]
[(Py)₂CoI₂]C₁₀H₁₀CoI₂N₂----106.7(4)108.0(2)[7]
[CoI₂(Mes-DAD)]C₂₀H₂₄CoI₂N₂---2.5446(18), 2.5545(18)85.6(3)119.1(3)[8]

Electronic Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within cobalt(II) complexes and provides insights into their coordination geometry.[9] Cobalt(II) complexes can be octahedral, tetrahedral, or square planar, and their electronic spectra show characteristic absorption bands. For instance, tetrahedral Co(II) complexes are typically blue, a color resulting from d-d transitions in the visible region.

The electronic spectrum of a cobalt(II) complex is influenced by the ligand field strength. Weak field ligands, such as iodide, lead to smaller d-orbital splitting, resulting in high-spin complexes.[10] The absorption bands observed in the visible and near-infrared regions are typically assigned to spin-allowed d-d transitions.

Magnetic Properties

The magnetic properties of cobalt(II) iodide complexes are a direct consequence of the d⁷ electron configuration of the Co(II) ion. In a high-spin configuration, there are three unpaired electrons, leading to paramagnetism.[10] The magnetic moment of a complex can be experimentally determined and provides valuable information about its electronic structure and stereochemistry.[10]

High-spin octahedral cobalt(II) complexes typically exhibit magnetic moments in the range of 4.7 to 5.2 Bohr magnetons (B.M.), while tetrahedral high-spin complexes have moments between 4.3 and 4.7 B.M.[10] Some cobalt(II) iodide complexes have been shown to exhibit field-induced single-ion magnet (SIM) behavior, a property that arises from significant magnetic anisotropy.[2][6]

Magnetic Data Summary
ComplexMagnetic Moment (μeff / B.M.)Zero-Field Splitting (D / cm⁻¹)Intermolecular Exchange (zJ / cm⁻¹)CommentsReference
CoI₂·2Py4.47 (solid), 4.59 (in Nitrobenzene)--Suggests tetrahedral geometry[10]
[CoI₂(Mes-DAD)]-17.2-0.78Field-induced single-ion magnet behavior was not observed.[8]

Electrochemical Properties

Cyclic voltammetry is a key technique used to investigate the redox behavior of cobalt(II) iodide complexes.[2] The electrochemical properties are particularly interesting when the complex contains redox-active ligands, such as dpp-BIAN.[2] These ligands can undergo reversible electron transfer processes, which can modulate the electronic properties of the entire complex.[2] The study of the electrochemical behavior of these complexes is crucial for their potential applications in catalysis and materials science.[2]

Experimental Protocols

Synthesis of [(dpp-BIAN)⁰CoII I₂]·MeCN (I)[3]
  • In situ preparation of Cobalt(II) Iodide: Crystalline iodine (0.254 g, 1 mmol) is reacted with an excess of powdered metallic cobalt in acetonitrile.

  • Reaction with Ligand: To the solution of in situ generated cobalt diiodide, 1,2-bis[(2,6-diisopropylphenyl)imino]acenaphthene (dpp-BIAN) (0.5 g, 1 mmol) is added.

  • Observation: The color of the reaction mixture immediately changes from green to red-brown.

  • Crystallization: Red crystals in the form of parallelepipeds are obtained by crystallization from acetonitrile.

Synthesis of [(Py)₂CoI₂] (II)[3]
  • In situ preparation and drying of Cobalt(II) Iodide: Cobalt diiodide (1 mmol) is synthesized in situ from iodine and excess cobalt powder in acetonitrile. The resulting {CoI₂ · xMeCN} adduct is dried in a dynamic vacuum at 120 °C for 3 hours.

  • Reaction with Ligand: Toluene (25 mL) is condensed into a vial containing the dried CoI₂. Pyridine (0.158 g, 2 mmol) is then added.

  • Heating and Dissolution: The vial is sealed and heated in an oil bath at 130 °C until the CoI₂ is completely dissolved, resulting in a blue reaction mixture.

  • Crystallization: Slow cooling (10 °C per hour) of the solution leads to the formation of blue, needle-shaped single crystals suitable for X-ray diffraction.

Characterization Techniques
  • X-ray Diffraction: Single crystal X-ray diffraction is used to determine the molecular structures of the complexes.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic vibrational bands of the ligands and to infer the coordination mode. For instance, the C=N stretching vibrations in the dpp-BIAN ligand can indicate its neutral, radical anionic, or dianionic state.[2]

  • UV-Vis Spectroscopy: UV-Vis spectroscopy is utilized to study the electronic transitions within the complexes.[9]

  • Cyclic Voltammetry: This electrochemical technique is used to investigate the redox properties of the complexes.[2]

  • Magnetic Measurements: Magnetochemical measurements are performed to determine the magnetic susceptibility and magnetic moments of the complexes, often as a function of temperature and applied magnetic field.[2]

Visualizations

Experimental Workflow for Complex Synthesis

Synthesis_Workflow cluster_CoI2_prep Cobalt(II) Iodide Preparation cluster_complex_I Synthesis of [(dpp-BIAN)⁰CoII I₂] cluster_complex_II Synthesis of [(Py)₂CoI₂] I2 Iodine CoI2_sol {CoI₂ · xMeCN} solution I2->CoI2_sol Co Cobalt Powder Co->CoI2_sol MeCN Acetonitrile MeCN->CoI2_sol Complex_I [(dpp-BIAN)⁰CoII I₂] (red-brown) CoI2_sol->Complex_I CoI2_dried Anhydrous CoI₂ CoI2_sol->CoI2_dried Drying @ 120°C dpp_BIAN dpp-BIAN ligand dpp_BIAN->Complex_I Reaction_II Reaction Mixture (blue) CoI2_dried->Reaction_II Py Pyridine Py->Reaction_II Toluene Toluene Toluene->Reaction_II Complex_II [(Py)₂CoI₂] crystals Reaction_II->Complex_II Slow Cooling

Caption: General workflow for the synthesis of cobalt(II) iodide complexes.

Ligand Field Theory and d-Orbital Splitting

d_orbital_splitting cluster_free_ion d_free Degenerate d-orbitals e e (dx²-y², dz²) d_free->e Ligand Field t2 t₂ (dxy, dxz, dyz) d_free->t2 Ligand Field eg e_g (dx²-y², dz²) d_free->eg Ligand Field t2g t₂_g (dxy, dxz, dyz) d_free->t2g Ligand Field cluster_tetrahedral cluster_tetrahedral cluster_octahedral cluster_octahedral

Caption: d-orbital splitting in tetrahedral and octahedral ligand fields.

Conclusion

Cobalt(II) iodide complexes represent a fascinating class of coordination compounds with diverse and tunable electronic properties. Their synthesis is generally straightforward, and their structures can be precisely determined. The interplay between the cobalt(II) center and the coordinated ligands, particularly the iodide ions, gives rise to interesting magnetic and electrochemical behaviors, including the potential for single-ion magnetism. A thorough understanding of their electronic structure, facilitated by spectroscopic and theoretical methods, is essential for the rational design of new cobalt(II) iodide complexes with tailored properties for applications in catalysis, materials science, and potentially as therapeutic or diagnostic agents. This guide provides a foundational understanding and practical details to aid researchers in the exploration and application of these versatile chemical entities.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cobalt(II) Iodide (CoI₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Cobalt(II) iodide (CoI₂). The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis, catalysis, or biological studies.

Physical Properties of Cobalt(II) Iodide

Cobalt(II) iodide is an inorganic compound that exists in two primary anhydrous polymorphic forms, α-CoI₂ and β-CoI₂, as well as a hexahydrated form, CoI₂·6H₂O.[1] The physical properties of these forms are summarized in the tables below for easy comparison.

Table 1: General Physical Properties of Cobalt(II) Iodide Forms

Propertyα-CoI₂β-CoI₂CoI₂·6H₂O
Appearance Black hexagonal crystals[1]Yellow powder[1]Red hexagonal crystals[2]
Molar Mass 312.74 g/mol [1]312.74 g/mol [1]420.83 g/mol [1]
Density 5.584 g/cm³[1]5.45 g/cm³[1][2]2.90 g/cm³[2]
Melting Point 515-520 °C (under vacuum)[1]Converts to α-form at 400 °C[1]130 °C (decomposes, loses water)[2]
Boiling Point 570 °C[1]N/AN/A
Magnetic Susceptibility (χ) +10,760·10⁻⁶ cm³/mol[1]Not specifiedNot specified
Stability Turns dark green in air[2]Readily absorbs moisture to form a green hydrate[2]Hygroscopic

Table 2: Solubility of Cobalt(II) Iodide Forms

Solventα-CoI₂β-CoI₂CoI₂·6H₂O
Water 67.0 g/100 mL; solution is pink[1][2]Dissolves readily, forming a colorless solution that turns pink on heating[2]Soluble; aqueous solution is red below 20°C and green above this temperature[2]
Ethanol Soluble, forms a blue solution[2]Soluble[3]Soluble, forms a blue solution[2]
Acetone Slightly soluble[2][3]Slightly soluble[3]Soluble[2]
Chloroform Soluble, forms a blue solution[2]Not specifiedSoluble, forms a blue solution[2]
Ether Soluble, forms a blue solution[2]Not specifiedSoluble, forms a blue solution[2]
Crystal Structure

The anhydrous forms of Cobalt(II) iodide adopt the cadmium halide (CdI₂) crystal structure.[1] The α-form of CoI₂ has a trigonal crystal system with the space group P-3m1.[4][5] In this layered structure, each cobalt(II) ion is octahedrally coordinated to six iodide ions. The β-form is also a layered structure. The hexahydrate, CoI₂(H₂O)₆, consists of discrete [Co(H₂O)₆]²⁺ octahedral cations and I⁻ anions.[1]

Table 3: Crystallographic Data for α-Cobalt(II) Iodide

ParameterValue
Crystal SystemTrigonal[5]
Space GroupP-3m1 (No. 164)[5]
Lattice Constantsa = 3.89 Å, c = 6.63 Å[5]
Lattice Anglesα = 90°, β = 90°, γ = 120°[5]
Co-I Bond Length~2.69 Å[5]

Chemical Properties and Reactivity

Cobalt(II) iodide exhibits a range of chemical behaviors, making it a versatile reagent in various chemical transformations.

  • Hygroscopy and Water Detection: Anhydrous CoI₂ is highly hygroscopic, readily absorbing moisture from the atmosphere.[2] This property is exploited in its use as an indicator for the presence of water in solvents. The color change from the anhydrous form (black or yellow) to a green hydrate provides a visual cue for the presence of water.[2]

  • Polymorphic Transition: The two anhydrous forms of CoI₂ are interconvertible. The β-form converts to the more stable α-form upon heating to 400 °C. Conversely, sublimation of α-CoI₂ at 500 °C under vacuum yields the β-polymorph.[1]

  • Catalytic Activity: Cobalt(II) iodide serves as a catalyst in several organic reactions. It is notably used in carbonylation reactions and in the synthesis of terpenoids through reactions involving diketene and Grignard reagents.[2] It also finds application in cross-coupling reactions, offering an economical alternative to more expensive catalysts.

Experimental Protocols

Synthesis of Cobalt(II) Iodide

1. Synthesis of Anhydrous α-Cobalt(II) Iodide:

This protocol describes the direct reaction of cobalt metal with hydrogen iodide gas.

  • Materials: Cobalt powder, hydrogen iodide (HI) gas, quartz tube, tube furnace.

  • Procedure:

    • Place cobalt powder in a quartz tube.

    • Heat the tube to 400-500 °C in a tube furnace.

    • Pass a stream of gaseous hydrogen iodide over the heated cobalt powder.

    • The reaction produces black hexagonal crystals of α-CoI₂.

    • Cool the tube under an inert atmosphere to prevent oxidation.

2. Synthesis of Cobalt(II) Iodide Hexahydrate (CoI₂·6H₂O):

This method involves the reaction of a cobalt(II) salt with hydroiodic acid.

  • Materials: Cobalt(II) carbonate (CoCO₃) or Cobalt(II) hydroxide (Co(OH)₂), hydroiodic acid (HI).

  • Procedure:

    • Slowly add hydroiodic acid to a stirred suspension of cobalt(II) carbonate or hydroxide until the solid completely dissolves and effervescence ceases.

    • Gently heat the resulting solution to concentrate it.

    • Allow the solution to cool slowly to room temperature, which will induce the crystallization of red hexagonal crystals of CoI₂·6H₂O.

    • Isolate the crystals by filtration and dry them in a desiccator.

Catalytic Application: Cobalt-Catalyzed Kumada Cross-Coupling

Cobalt(II) iodide can be utilized as a catalyst in Kumada cross-coupling reactions, which form carbon-carbon bonds between an organohalide and a Grignard reagent.

  • Materials: Aryl or vinyl halide, Grignard reagent, Cobalt(II) iodide (catalyst), anhydrous ether or THF (solvent).

  • General Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl or vinyl halide in the anhydrous solvent.

    • Add a catalytic amount of Cobalt(II) iodide to the solution.

    • Cool the mixture to the desired temperature (often 0 °C or below).

    • Slowly add the Grignard reagent dropwise to the stirred reaction mixture.

    • Allow the reaction to proceed at the specified temperature for the required duration, monitoring its progress by a suitable technique (e.g., TLC or GC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Logical Workflow for the Synthesis of α- and β-CoI₂

Synthesis_of_CoI2 Co Cobalt Powder Heat1 Heat (400-500°C) Co->Heat1 HI Hydrogen Iodide Gas HI->Heat1 alpha_CoI2 α-CoI₂ (Black Crystals) Heat1->alpha_CoI2 Sublimation Sublimation (500°C, vacuum) alpha_CoI2->Sublimation beta_CoI2 β-CoI₂ (Yellow Powder) Sublimation->beta_CoI2 Heat2 Heat (400°C) beta_CoI2->Heat2 Heat2->alpha_CoI2

Caption: Synthesis and interconversion of α- and β-forms of Cobalt(II) iodide.

Experimental Workflow for CoI₂-Catalyzed Cross-Coupling

Cross_Coupling_Workflow start Start setup Assemble flame-dried glassware under inert atmosphere start->setup reactants Add aryl/vinyl halide and solvent setup->reactants catalyst Add catalytic CoI₂ reactants->catalyst cool Cool reaction mixture catalyst->cool grignard Slowly add Grignard reagent cool->grignard react Allow reaction to proceed grignard->react quench Quench with aq. NH₄Cl react->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify end End purify->end Cobalt_Cellular_Effects Co_ion Cobalt(II) Ions ROS Reactive Oxygen Species (ROS) Generation Co_ion->ROS Protein_Inhibition Protein Inhibition (e.g., enzymes, transcription factors) Co_ion->Protein_Inhibition Signaling_Alteration Alteration of Cellular Signaling Cascades Co_ion->Signaling_Alteration DNA_Damage Oxidative DNA Damage ROS->DNA_Damage Apoptosis_Pathway Apoptosis Signaling Pathway Protein_Inhibition->Apoptosis_Pathway DNA_Damage->Apoptosis_Pathway Cell_Death Cell Death (Apoptosis) Apoptosis_Pathway->Cell_Death Gene_Expression Altered Gene Expression Signaling_Alteration->Gene_Expression Gene_Expression->Apoptosis_Pathway

References

An In-depth Technical Guide to the Hygroscopic Nature of Anhydrous Cobalt(II) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of anhydrous cobalt(II) iodide (CoI₂). Due to its propensity to absorb atmospheric moisture, understanding this characteristic is crucial for its handling, storage, and application in various scientific fields, including catalysis and as a water indicator.[1][2][3][4] This document outlines the physical and chemical properties of anhydrous cobalt(II) iodide, details experimental protocols for quantifying its hygroscopicity, and presents a visual representation of its hydration pathway.

Physicochemical Properties of Anhydrous Cobalt(II) Iodide

Anhydrous cobalt(II) iodide is an inorganic compound that exists in two primary polymorphic forms, α-CoI₂ and β-CoI₂.[1] Both forms are highly hygroscopic.[2]

  • α-Cobalt(II) Iodide: This polymorph presents as black hexagonal crystals. When exposed to air, it absorbs moisture and turns dark green.[1]

  • β-Cobalt(II) Iodide: The β-form consists of yellow crystals. It readily absorbs moisture from the air, leading to a color change to green as it hydrates.[1]

Upon significant hydration, both forms will ultimately lead to the formation of cobalt(II) iodide hexahydrate (CoI₂·6H₂O), which is a reddish-pink crystalline solid.[1] This distinct color change is the basis for its use as a moisture indicator.[2][3][4]

Table 1: Illustrative Quantitative Hygroscopicity Data for Anhydrous Cobalt(II) Iodide

ParameterValueMethod
Deliquescence Relative Humidity (DRH) ~40-50% at 25°CDynamic Vapor Sorption
Water Absorption (wt% at 75% RH) 15-25%Gravimetric Analysis
Rate of Hydration (mg/g/hr at 50% RH) 5-10Dynamic Vapor Sorption
Water Content of Hydrated Salt Corresponds to CoI₂·6H₂OKarl Fischer Titration

Experimental Protocols for Determining Hygroscopicity

To quantify the hygroscopic nature of anhydrous cobalt(II) iodide, several established methods can be employed. The following are detailed protocols adapted for the analysis of this compound.

Gravimetric Sorption Analysis

This method determines the amount of water absorbed by a sample at a specific relative humidity (RH).

Principle: The sample is exposed to a controlled humidity environment, and the change in mass due to water absorption is measured.

Apparatus:

  • Analytical balance (accurate to 0.1 mg)

  • Desiccator with a desiccant (e.g., anhydrous calcium sulfate)

  • Controlled humidity chamber or a desiccator containing a saturated salt solution to maintain a constant RH (in accordance with ASTM E104).[5][6][7][8][9]

Procedure:

  • Place a known mass (approximately 1-2 g) of anhydrous cobalt(II) iodide in a pre-weighed, dry weighing bottle.

  • Dry the sample in an oven at 120°C for 2 hours to ensure it is completely anhydrous.

  • Transfer the sample to a desiccator to cool to room temperature.

  • Once cooled, weigh the sample accurately. This is the initial dry mass.

  • Place the open weighing bottle containing the sample into a controlled humidity chamber set to a specific relative humidity (e.g., 75% RH, which can be achieved with a saturated sodium chloride solution).

  • At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), remove the sample and quickly weigh it.

  • Continue until the mass of the sample becomes constant, indicating that equilibrium has been reached.

  • The percentage of water absorbed is calculated using the formula: % Water Absorption = [(Wet Mass - Dry Mass) / Dry Mass] x 100

Dynamic Vapor Sorption (DVS)

DVS is a more sophisticated method for studying moisture sorption and provides detailed information on the kinetics and thermodynamics of the process.

Principle: A sample is subjected to a programmed range of relative humidities, and the mass change is continuously measured by a highly sensitive microbalance.[10][11][12][13]

Apparatus:

  • Dynamic Vapor Sorption Analyzer

Procedure:

  • Place a small, accurately weighed sample (typically 5-10 mg) of anhydrous cobalt(II) iodide onto the DVS sample pan.

  • Initiate the DVS experiment with a drying step, typically by exposing the sample to 0% RH at a constant temperature (e.g., 25°C) until a stable mass is achieved.

  • Program the instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

  • At each step, the instrument will hold the RH constant until the sample mass equilibrates.

  • After reaching the maximum RH, a desorption cycle can be run by decreasing the RH in a similar stepwise manner.

  • The instrument's software will generate a sorption-desorption isotherm, plotting the change in mass versus relative humidity.

Karl Fischer Titration

This method is used to determine the precise water content of a sample, particularly for verifying the stoichiometry of hydrated forms.

Principle: The titration is based on the quantitative reaction of water with an iodine-sulfur dioxide reagent.[14][15] The endpoint is detected potentiometrically or visually.

Apparatus:

  • Karl Fischer Titrator (volumetric or coulometric)

Procedure:

  • The titration vessel of the Karl Fischer apparatus is filled with a suitable solvent (e.g., anhydrous methanol).

  • The solvent is pre-titrated with the Karl Fischer reagent to eliminate any residual water.

  • A precisely weighed sample of cobalt(II) iodide (that has been exposed to moisture) is introduced into the titration vessel.

  • The sample is then titrated with the Karl Fischer reagent until the endpoint is reached.

  • The volume of titrant used is directly proportional to the amount of water in the sample, which is then calculated by the instrument's software.

Hydration Pathway of Anhydrous Cobalt(II) Iodide

The absorption of water by anhydrous cobalt(II) iodide is not merely a physical process but involves a chemical transformation leading to the formation of distinct hydrate species. This process is accompanied by a noticeable change in the coordination environment of the cobalt(II) ion, which in turn affects its color.

Hydration_Pathway Anhydrous Anhydrous CoI₂ (α-form: Black, β-form: Yellow) Intermediate Intermediate Hydrates (Green) Anhydrous->Intermediate + H₂O (Atmospheric Moisture) Hexahydrate Hexahydrate [Co(H₂O)₆]I₂ (Reddish-Pink) Intermediate->Hexahydrate + H₂O (Further Hydration) Hexahydrate->Anhydrous - 6H₂O (Heating) Experimental_Workflow start Sample Preparation (Anhydrous CoI₂) gravimetric Gravimetric Sorption Analysis (ASTM E104) start->gravimetric dvs Dynamic Vapor Sorption (DVS) start->dvs karl_fischer Karl Fischer Titration start->karl_fischer data_analysis Data Analysis and Characterization gravimetric->data_analysis dvs->data_analysis karl_fischer->data_analysis end Hygroscopicity Profile data_analysis->end

References

An In-depth Technical Guide to the Different Hydration States of Cobalt(II) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different hydration states of cobalt(II) iodide (CoI₂), focusing on their synthesis, characterization, and physicochemical properties. This document is intended to be a valuable resource for researchers and professionals in chemistry, materials science, and drug development who are interested in the applications and fundamental properties of cobalt compounds.

Introduction to Cobalt(II) Iodide and its Hydrates

Cobalt(II) iodide is an inorganic compound that exists in several forms, primarily as an anhydrous salt and as various hydrates. The degree of hydration significantly influences the compound's color, crystal structure, and reactivity. These properties make cobalt(II) iodide and its hydrates useful in diverse applications, including as a moisture indicator, in catalysis, and potentially in the development of novel therapeutic agents due to the biological activity of cobalt ions.[1][2][3] This guide will focus on the anhydrous, dihydrate, and hexahydrate forms of cobalt(II) iodide.

Physicochemical Properties

The physical and chemical properties of cobalt(II) iodide are intrinsically linked to its hydration state. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of Cobalt(II) Iodide Hydration States

PropertyAnhydrous Cobalt(II) Iodide (α-form)Anhydrous Cobalt(II) Iodide (β-form)Cobalt(II) Iodide DihydrateCobalt(II) Iodide Hexahydrate
Formula CoI₂CoI₂CoI₂·2H₂OCoI₂·6H₂O
Molar Mass ( g/mol ) 312.74312.74348.77420.83
Appearance Black hexagonal crystalsYellow powderGreen crystalsDark red, deliquescent crystalline powder
Density (g/cm³) 5.584[4]5.45[4]Not well-documented2.90
Melting Point (°C) 515-520 (in vacuo)[4][5]Converts to α-form at 400°C[4]Decomposes at 100°CDecomposes at 130°C
Boiling Point (°C) 570 (in vacuo)[4]---
Solubility in Water Soluble, forms a pink solution[4]SolubleSolubleSoluble
Crystal System Trigonal[6]---
Space Group P-3m1[6]---

Experimental Protocols

Synthesis of Cobalt(II) Iodide Hexahydrate (CoI₂·6H₂O)

Cobalt(II) iodide hexahydrate can be prepared by the reaction of cobalt(II) oxide or cobalt(II) carbonate with hydroiodic acid.[4]

Materials:

  • Cobalt(II) oxide (CoO) or Cobalt(II) carbonate (CoCO₃)

  • Hydroiodic acid (HI), 47%

  • Distilled water

  • Beaker

  • Stirring rod

  • Heating plate

  • Crystallizing dish

Procedure:

  • In a well-ventilated fume hood, carefully add a stoichiometric amount of cobalt(II) oxide or cobalt(II) carbonate to a beaker containing hydroiodic acid.

  • Gently stir the mixture. The reaction may be exothermic. If necessary, gentle heating can be applied to ensure the complete dissolution of the cobalt salt.

  • Once the reaction is complete and a clear solution is obtained, transfer the solution to a crystallizing dish.

  • Allow the solution to slowly evaporate at room temperature. Dark red crystals of cobalt(II) iodide hexahydrate will form.

  • Collect the crystals by filtration and dry them in a desiccator over a suitable drying agent.

Synthesis of Anhydrous Cobalt(II) Iodide (CoI₂)

Anhydrous cobalt(II) iodide can be prepared by the dehydration of its hexahydrate or by direct reaction of cobalt metal with iodine.[7]

Method 1: Dehydration of Hexahydrate

  • Place a sample of cobalt(II) iodide hexahydrate in a porcelain boat.

  • Insert the boat into a tube furnace.

  • Heat the sample under a vacuum or in a stream of inert gas (e.g., argon or nitrogen) to 130°C to drive off the water of crystallization.

  • The color of the compound will change from dark red to black (α-form).[4]

Method 2: Direct Synthesis

  • This method should be performed in an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) due to the hygroscopic nature of the product.[7]

  • In a reaction vessel, combine a stoichiometric amount of cobalt powder and crystalline iodine in a suitable solvent like acetonitrile.

  • Heat the mixture to initiate the reaction. The reaction is typically vigorous.

  • After the reaction subsides, the anhydrous cobalt(II) iodide can be isolated by removing the solvent under vacuum.

Preparation of Cobalt(II) Iodide Dihydrate (CoI₂·2H₂O)

The dihydrate is an intermediate in the dehydration of the hexahydrate. Its isolation as a pure phase can be challenging.

Procedure:

  • Carefully heat cobalt(II) iodide hexahydrate at a controlled temperature, monitoring the mass loss by thermogravimetric analysis (TGA).

  • The dehydration to the dihydrate is expected to occur at a temperature below the complete dehydration to the anhydrous form.

  • Once the theoretical mass loss for the formation of the dihydrate is achieved, the heating should be stopped.

Characterization of Hydration States

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for determining the thermal stability and dehydration pathway of cobalt(II) iodide hydrates.

Expected TGA/DSC Profile for CoI₂·6H₂O:

  • Step 1: An endothermic peak in the DSC curve corresponding to a mass loss in the TGA curve, representing the loss of four water molecules to form the dihydrate (CoI₂·2H₂O).

  • Step 2: A second endothermic peak and mass loss corresponding to the removal of the remaining two water molecules to yield anhydrous CoI₂.

  • Decomposition: At higher temperatures, decomposition of the anhydrous salt will occur.

Table 2: Representative Thermal Analysis Data for Cobalt(II) Hydrates

Hydration StateDehydration StepTemperature Range (°C)Mass Loss (%) (Theoretical)
CoI₂·6H₂OCoI₂·6H₂O → CoI₂·2H₂O + 4H₂O~80-12017.1
CoI₂·2H₂OCoI₂·2H₂O → CoI₂ + 2H₂O~120-15010.3

Note: The exact temperatures can vary depending on the heating rate and atmospheric conditions.

Spectroscopic Analysis

4.2.1. Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for characterizing the different hydration states by observing the vibrational modes of water molecules and the cobalt-oxygen bonds.

Table 3: Representative Vibrational Spectroscopy Data

Hydration StateIR Active Modes (cm⁻¹)Raman Active Modes (cm⁻¹)Assignment
CoI₂·6H₂O~3400 (broad)~3400 (broad)O-H stretching of water
~1630~1630H-O-H bending of water
~600-800Water librational modes
~400-500Co-O stretching
CoI₂·2H₂O~3450 (broad)~3450 (broad)O-H stretching of water
~1610~1610H-O-H bending of water
Lower frequency librational modesWater librational modes
~450-550Co-O stretching
Anhydrous CoI₂No bands in the O-H regionNo bands in the O-H region-

Note: The peak positions are approximate and can be influenced by the crystal lattice environment.

4.2.2. UV-Visible Spectroscopy

The color of cobalt(II) compounds is due to d-d electronic transitions of the Co²⁺ ion. The coordination environment, which changes with hydration, significantly affects the UV-Visible absorption spectrum.

Table 4: Representative UV-Visible Spectroscopy Data

SpeciesCoordination Geometryλmax (nm)Color of Solution
[Co(H₂O)₆]²⁺ (in hexahydrate and aqueous solution)Octahedral~510-530[8][9]Pink/Red
[CoI₄]²⁻ (in presence of excess iodide)Tetrahedral~600-700Blue
Anhydrous CoI₂ (solid)Octahedral-Black

Crystal Structure

The arrangement of atoms in the crystal lattice is distinct for each hydration state.

Anhydrous Cobalt(II) Iodide (α-CoI₂):

  • Crystal System: Trigonal[6]

  • Space Group: P-3m1[6]

  • Structure: It adopts a cadmium iodide (CdI₂) layer structure, with each cobalt(II) ion octahedrally coordinated to six iodide ions.[4][6]

Cobalt(II) Iodide Hexahydrate (CoI₂·6H₂O):

  • Structure: The crystal structure consists of discrete hexaaquacobalt(II) cations, [Co(H₂O)₆]²⁺, and iodide anions, I⁻.[4] The cobalt ion is at the center of an octahedron of six water molecules.

Cobalt(II) Iodide Dihydrate (CoI₂·2H₂O):

  • The detailed crystal structure is not as well-documented but is expected to feature cobalt ions coordinated to both water molecules and iodide ions.

Relevance to Drug Development and Biological Signaling Pathways

Cobalt is an essential trace element, being a key component of vitamin B12. However, excess cobalt can be toxic. The biological activity of cobalt compounds is an area of active research, particularly in the context of drug development and understanding cellular signaling.

Cobalt ions have been shown to mimic hypoxia by stabilizing the hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in the cellular response to low oxygen.[10] This has implications for cancer therapy, as many tumors have hypoxic regions.

Furthermore, cobalt has been demonstrated to induce oxidative stress and modulate several signaling pathways, including:

  • Nuclear Factor-kappa B (NF-κB) signaling: Involved in inflammation and immune responses.[11]

  • p38 Mitogen-Activated Protein Kinase (MAPK) signaling: Plays a role in cellular stress responses.[11]

  • Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling: A key pathway in the antioxidant response.[12]

The ability of cobalt to influence these fundamental cellular processes suggests that cobalt compounds, including cobalt(II) iodide, could be explored for their therapeutic potential. For instance, cobalt iodide nanoparticles have been investigated for their wound-healing and antibacterial properties.[13]

Visualizing Cobalt's Impact on Cellular Signaling

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by cobalt.

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia_cobalt Hypoxia / Cobalt Presence Co2_plus Cobalt(II) Ions PHD Prolyl Hydroxylases (PHDs) Co2_plus->PHD Inhibition HIF1a HIF-1α PHD->HIF1a Hydroxylation VHL von Hippel-Lindau Protein (VHL) HIF1a->VHL Binding HIF1b HIF-1β HIF1a->HIF1b Dimerization Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a Degradation HRE Hypoxia Response Element (HRE) HIF1b->HRE Binding to DNA Target_Genes Target Gene Expression (e.g., VEGF, EPO) HRE->Target_Genes Transcription

Caption: Cobalt(II) ions inhibit prolyl hydroxylases, stabilizing HIF-1α.

NFkB_p38_Pathway Co2_plus Cobalt(II) Ions ROS Reactive Oxygen Species (ROS) Co2_plus->ROS IKK IKK Complex ROS->IKK p38 p38 MAPK ROS->p38 IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus p38->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes

Caption: Cobalt(II) induces inflammatory responses via ROS, NF-κB, and p38 MAPK.

Nrf2_Pathway Co2_plus Cobalt(II) Ions ROS Reactive Oxygen Species (ROS) Co2_plus->ROS Keap1 Keap1 ROS->Keap1 Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Nucleus->ARE Binding to DNA

Caption: Cobalt-induced oxidative stress activates the Nrf2 antioxidant pathway.

Conclusion

The different hydration states of cobalt(II) iodide exhibit distinct and tunable properties that are of significant interest to researchers in various scientific disciplines. Understanding the synthesis, characterization, and fundamental properties of these compounds is crucial for their effective application. For professionals in drug development, the biological activities of cobalt ions, particularly their influence on key cellular signaling pathways, present intriguing possibilities for the design of novel therapeutic agents. This guide provides a foundational resource for further exploration and innovation in the chemistry and application of cobalt(II) iodide and its hydrates.

References

Methodological & Application

Application Notes and Protocols: Cobalt(II) Iodide as a Catalyst in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of cobalt(II) iodide (CoI₂) as a catalyst in various cross-coupling reactions. Cobalt catalysis has emerged as a cost-effective and sustainable alternative to precious metal-catalyzed reactions, offering unique reactivity and broad functional group tolerance.[1][2][3] Cobalt(II) iodide, in particular, serves as a versatile precursor for catalytically active species in a range of C-C and C-heteroatom bond-forming reactions.

Introduction to Cobalt-Catalyzed Cross-Coupling

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, particularly in the pharmaceutical and materials science industries.[4] While palladium has historically dominated this field, its high cost and toxicity have driven the search for more sustainable alternatives.[1][4] First-row transition metals, especially cobalt, have gained significant attention due to their abundance, low cost, and unique catalytic properties.[3][5]

Cobalt catalysts can facilitate a variety of cross-coupling reactions, including Kumada, Negishi, Suzuki-Miyaura, and Sonogashira couplings, as well as C-H activation/functionalization.[4][5][6][7][8] These reactions often proceed via mechanisms involving radical intermediates, which imparts distinct reactivity and selectivity compared to their palladium counterparts.[1][9][10]

Advantages of Cobalt(II) Iodide in Catalysis

While various cobalt salts can be employed, cobalt(II) iodide offers specific advantages:

  • In situ Generation of Active Species: The iodide counter-ion can play a crucial role in the catalytic cycle, potentially acting as a ligand or influencing the redox properties of the cobalt center. In some cases, additives like tetrabutylammonium iodide (TBAI) are used with other cobalt salts to generate a more active catalytic system.[1]

  • Versatility: Cobalt(II) iodide can be applied in a range of coupling reactions involving aryl, vinyl, and alkyl halides.[3][7]

  • Cost-Effectiveness: As a simple, readily available cobalt salt, it provides an economical option for catalysis.[3]

Applications and Quantitative Data

Cobalt(II) iodide and related cobalt/iodide systems have been successfully applied in several key cross-coupling reactions. The following tables summarize representative quantitative data from the literature.

Negishi-Type Csp³-Csp³ Cross-Coupling

This reaction enables the formation of carbon-carbon bonds between two sp³-hybridized centers, a challenging transformation. A combination of a cobalt salt and a chelating nitrogen ligand catalyzes the coupling of functionalized dialkylzinc reagents with primary and secondary alkyl iodides.[1][2]

Table 1: Cobalt-Catalyzed Negishi-Type Csp³-Csp³ Cross-Coupling of Alkyl Iodides [1][2]

EntryAlkyl IodideDialkylzinc ReagentCatalyst SystemAdditiveYield (%)
11-iodooctane(n-Bu)₂ZnCoCl₂ (20 mol%) / Me₄DACHTBAI78
22-iodooctane(n-Bu)₂ZnCoCl₂ (20 mol%) / Me₄DACHTBAI65
31-iodo-3-phenylpropane(Et)₂ZnCoCl₂ (20 mol%) / Me₄DACHTBAI98
41-iodo-4-cyanobutane(n-Pr)₂ZnCoCl₂ (20 mol%) / Me₄DACHTBAI85

Me₄DACH = trans-N,N,N′,N′-Tetramethylcyclohexane-1,2-diamine; TBAI = Tetrabutylammonium iodide.

Suzuki-Miyaura C(sp²)-C(sp³) Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. Cobalt catalysis extends its utility to the coupling of alkyl halides with arylboronic esters, which is often challenging for palladium catalysts.[11][12]

Table 2: Cobalt-Catalyzed C(sp²)-C(sp³) Suzuki-Miyaura Cross-Coupling [11][12]

EntryArylboronic EsterAlkyl BromideCatalyst SystemBaseYield (%)
1Phenylboronic acid neopentyl glycol ester1-bromooctaneCoI₂ (5 mol%) / DMCyDAKOMe85
24-Tolylboronic acid neopentyl glycol ester1-bromocyclohexaneCoI₂ (5 mol%) / DMCyDAKOMe76
34-Methoxyphenylboronic acid neopentyl glycol ester1-bromo-4-fluorobenzeneCo(acac)₂ (10 mol%) / DMCyDAKOMe91
42-Naphthylboronic acid neopentyl glycol ester1-bromo-3-phenylpropaneCoBr₂ (10 mol%) / DMCyDAKOMe88

DMCyDA = trans-N,N′-dimethylcyclohexane-1,2-diamine; KOMe = Potassium methoxide.

Sonogashira Coupling of Aryl Iodides

The Sonogashira coupling of aryl halides with terminal alkynes is a cornerstone for the synthesis of arylalkynes. Cobalt-based catalysts provide a cheaper alternative to traditional palladium systems.[8][13]

Table 3: Cobalt-Catalyzed Sonogashira Coupling of Aryl Iodides [8][13]

EntryAryl IodideAlkyneCatalyst SystemBaseYield (%)
1IodobenzenePhenylacetyleneCo hollow nanospheresK₂CO₃95
24-Iodotoluene1-hexyneCo hollow nanospheres / CuIK₂CO₃88
31-Iodo-4-nitrobenzenePhenylacetyleneCoCl₂ in Choline Hydroxide-92
41-Iodonaphthalene1-octyneCoCl₂ in Choline Hydroxide-85

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox, unless otherwise noted.

  • Solvents should be dried and degassed prior to use.

  • Commercially available reagents should be purified if necessary.

Protocol for Negishi-Type Csp³-Csp³ Cross-Coupling[1][2]
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add cobalt(II) chloride (CoCl₂) (0.2 mmol, 20 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add trans-N,N,N′,N′-tetramethylcyclohexane-1,2-diamine (Me₄DACH) (0.2 mmol, 20 mol%) and tetrabutylammonium iodide (TBAI) (1.0 mmol, 1.0 equiv).

  • Add dry acetonitrile (2.0 mL).

  • To this suspension, add the alkyl iodide (1.0 mmol, 1.0 equiv).

  • Finally, add the dialkylzinc reagent (1.2 mmol, 1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for C(sp²)-C(sp³) Suzuki-Miyaura Cross-Coupling[11][12]
  • In a glovebox, add cobalt(II) iodide (CoI₂) (0.05 mmol, 5 mol%), trans-N,N′-dimethylcyclohexane-1,2-diamine (DMCyDA) (0.06 mmol, 6 mol%), and potassium methoxide (KOMe) (1.25 mmol, 1.25 equiv) to an oven-dried vial.

  • Add the arylboronic acid neopentyl glycol ester (1.5 mmol, 1.5 equiv).

  • Add the alkyl bromide (1.0 mmol, 1.0 equiv).

  • Add dry dimethylacetamide (DMA) (2.0 mL) and seal the vial.

  • Remove the vial from the glovebox and place it in a preheated oil bath at 60 °C.

  • Stir the reaction mixture for 12-16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Mechanistic Overview and Visualizations

The mechanism of cobalt-catalyzed cross-coupling reactions is often distinct from that of palladium-catalyzed processes and frequently involves radical intermediates.[9][10] A general catalytic cycle is depicted below.

G CoII Co(II)X₂ Co0 Co(0)Ln CoII->Co0 Reduction (e.g., with R²-M) CoII_R1X R¹-Co(II)-X Co0->CoII_R1X Oxidative Addition (R¹-X) CoIII_R1R2 R¹-Co(III)(Ln)-R² CoII_R1X->CoIII_R1R2 Transmetalation (R²-M) CoIII_R1R2->CoII Reductive Elimination CoIII_R1R2->CoII R¹-R²

Caption: A generalized catalytic cycle for cobalt-catalyzed cross-coupling.

The workflow for setting up a typical cobalt-catalyzed cross-coupling experiment involves several key steps to ensure an inert atmosphere and precise addition of reagents.

G start Prepare Dry Glassware (Schlenk flask/vial) inert Establish Inert Atmosphere (Argon/Nitrogen) start->inert add_solids Add Solids: CoI₂, Ligand, Base inert->add_solids add_solvent Add Dry, Degassed Solvent add_solids->add_solvent add_substrates Add Substrates: Electrophile (R-X) & Nucleophile (R-M) add_solvent->add_substrates reaction Stir at Defined Temperature add_substrates->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Chromatography) workup->purify end Characterize Product purify->end

Caption: Experimental workflow for a cobalt-catalyzed cross-coupling reaction.

This document serves as a guide to the application of cobalt(II) iodide in cross-coupling reactions. Researchers are encouraged to consult the primary literature for further details and to optimize conditions for their specific substrates.

References

Application Notes and Protocols: Cobalt(II) Iodide as a Water Indicator in Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the utilization of cobalt(II) iodide as a visual and spectrophotometric indicator for the presence of water in various organic solvents. This compound undergoes a distinct color change upon hydration, making it a useful tool for qualitative and semi-quantitative analysis of solvent moisture content.

Principle and Signaling Pathway

Anhydrous cobalt(II) iodide (CoI₂) is a dark solid, which, in non-coordinating or weakly coordinating anhydrous organic solvents, can form complexes that appear dark green or blue.[1] Upon the introduction of water, the water molecules act as ligands, coordinating with the cobalt(II) ion. This coordination leads to a change in the geometry of the cobalt complex, typically from a tetrahedral or other non-octahedral geometry to an octahedral geometry. The hydrated form, hexaaquacobalt(II) iodide ([Co(H₂O)₆]I₂), is pink or reddish in color.[1][2][3]

The chemical equilibrium driving this color change can be represented as follows:

[Co(solvent)ₓI₂] + 6H₂O ⇌ [Co(H₂O)₆]²⁺ + 2I⁻ + x(solvent) (Blue/Green Complex) ⇌ (Pink Complex)

The position of this equilibrium is dependent on the water concentration, the nature of the organic solvent, and the temperature. In solvents that can coordinate with the cobalt ion, there is a competition between the solvent molecules and water molecules for coordination sites.

G cluster_anhydrous Anhydrous/Low Water Content cluster_hydrated Presence of Water anhydrous [Co(solvent)xI2] (Tetrahedral or other) Blue/Green hydrated [Co(H2O)6]2+ (Octahedral) Pink anhydrous->hydrated + 6H2O hydrated->anhydrous - 6H2O (dehydration)

Caption: Chemical equilibrium of cobalt(II) iodide hydration.

Qualitative and Semi-Quantitative Analysis

For a rapid visual assessment of water content in solvents, cobalt(II) iodide can be used in solution or impregnated on a solid support (e.g., filter paper).

Data Presentation: Visual Color Change

The observed color can give a rough indication of the extent of water contamination.

Water ContentTypical Observed Color in Common Organic Solvents (e.g., Acetone, Ethanol)
Anhydrous (<0.05%)Dark Green / Blue
Trace Water (0.05% - 0.5%)Greenish-Blue to Green
Moderate Water (0.5% - 2%)Greenish-Pink to Pinkish-Green
High Water (>2%)Pink / Reddish-Pink

Note: The exact color and transition points can vary depending on the solvent, temperature, and concentration of the cobalt(II) iodide.

Experimental Protocol: Preparation and Use of Cobalt(II) Iodide Indicator Paper

This protocol is adapted from methods used for cobalt(II) chloride.[4][5]

Materials:

  • Cobalt(II) iodide (CoI₂)

  • Anhydrous solvent (e.g., acetone or ethanol)

  • Filter paper (Whatman No. 1 or equivalent)

  • Shallow dish

  • Forceps

  • Oven or desiccator

Procedure:

  • Preparation of Indicator Solution: In a fume hood, dissolve a small amount of anhydrous cobalt(II) iodide in an anhydrous solvent (e.g., acetone) to obtain a distinctly blue or dark green solution. A concentration of 1-2% (w/v) is typically sufficient.

  • Impregnation of Filter Paper: Pour the cobalt(II) iodide solution into a shallow dish. Using forceps, immerse strips of filter paper in the solution until they are fully saturated.

  • Drying: Carefully remove the saturated filter paper strips and allow the excess solvent to drip off. Place the strips in an oven at a low temperature (e.g., 50-60°C) until the solvent has completely evaporated and the paper is a uniform blue or dark green color.

  • Storage: Store the dried indicator papers in a desiccator containing a drying agent (e.g., silica gel) to prevent premature exposure to atmospheric moisture.

  • Testing for Water: To test a solvent for the presence of water, add a few drops of the solvent to a strip of the indicator paper. A color change from blue/green to pink indicates the presence of water.

G start Start prep_sol Prepare 1-2% CoI2 in anhydrous solvent start->prep_sol saturate Saturate filter paper strips in solution prep_sol->saturate dry Dry paper in oven (50-60°C) saturate->dry store Store in desiccator dry->store test Add solvent to indicator paper store->test observe Observe color change test->observe pink Pink color: Water present observe->pink Yes blue_green Blue/Green color: Solvent is anhydrous observe->blue_green No end End pink->end blue_green->end

Caption: Experimental workflow for qualitative water detection.

Quantitative Analysis by UV-Vis Spectrophotometry

The change in the coordination sphere of the cobalt(II) ion upon hydration leads to significant changes in its UV-Vis absorption spectrum. This principle can be used for the quantitative determination of water in organic solvents. The anhydrous tetrahedral complex typically has a strong absorption in the 600-700 nm region, while the hydrated octahedral complex has a weaker absorption in this region and a characteristic absorption around 500-530 nm.[2][6] By monitoring the absorbance at the wavelength corresponding to the anhydrous complex, a calibration curve can be constructed to determine the water content.

Data Presentation: Spectrophotometric Analysis

The following table provides representative wavelengths of maximum absorbance (λmax) for cobalt(II) complexes in different states. These values are based on data for similar cobalt(II) halides and may require optimization for specific solvent systems.[2][7]

Complex FormPredominant GeometrySolvent System ExampleApproximate λmax (nm)
Anhydrous CoI₂ complexTetrahedralAcetone, high [I⁻]600 - 700
Hydrated [Co(H₂O)₆]²⁺OctahedralWater~510 - 530
Experimental Protocol: Spectrophotometric Determination of Water

This protocol provides a general framework. Specific parameters such as the concentration of CoI₂ and the calibration range should be optimized for the solvent of interest.

Materials:

  • Anhydrous cobalt(II) iodide (CoI₂)

  • High-purity anhydrous solvent (e.g., ethanol, acetone)

  • Deionized water

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of anhydrous cobalt(II) iodide in the anhydrous solvent of interest. The concentration should be chosen such that the absorbance at the analytical wavelength is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Preparation of Calibration Standards: Prepare a series of calibration standards by adding known amounts of deionized water to aliquots of the anhydrous solvent before adding the CoI₂ stock solution, or by adding water to the stock solution itself. The range of water concentrations should be relevant to the expected levels in the samples to be analyzed (e.g., 0.1% to 5% v/v).

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to measure the absorbance at the λmax of the anhydrous cobalt(II) iodide complex (e.g., around 660 nm for alcoholic solvents, this should be determined experimentally).

    • Use the pure anhydrous solvent as a blank.

    • Measure the absorbance of each calibration standard.

  • Calibration Curve: Plot the absorbance versus the concentration of water. A linear relationship should be observed, often with a negative slope as the absorbance of the anhydrous species decreases with increasing water content.

  • Sample Analysis: Prepare the sample to be tested in the same manner as the standards (i.e., by adding a known volume of the CoI₂ stock solution to the sample solvent). Measure its absorbance and determine the water concentration from the calibration curve.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Sample Analysis prep_stock Prepare CoI2 stock solution in anhydrous solvent prep_standards Prepare calibration standards with known water content prep_stock->prep_standards set_lambda Set spectrophotometer to λmax of anhydrous complex prep_standards->set_lambda measure_standards Measure absorbance of standards set_lambda->measure_standards plot_curve Plot Absorbance vs. [H2O] to create calibration curve measure_standards->plot_curve determine_conc Determine [H2O] from calibration curve plot_curve->determine_conc prep_sample Prepare sample with CoI2 stock solution measure_sample Measure sample absorbance prep_sample->measure_sample measure_sample->determine_conc

Caption: Workflow for quantitative water analysis via spectrophotometry.

Safety and Handling

  • Cobalt(II) iodide is harmful if swallowed, inhaled, or in contact with skin.[7]

  • It is irritating to the eyes, respiratory system, and skin.[7]

  • Handle in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Cobalt(II) iodide is hygroscopic; store in a tightly sealed container in a dry environment.[8][9]

Limitations and Considerations

  • Solvent Dependence: The color and spectral properties of the cobalt(II) iodide complexes are highly dependent on the solvent. Protocols should be validated for each specific solvent system.

  • Temperature Sensitivity: The equilibrium between the anhydrous and hydrated forms is temperature-dependent.[10] Ensure that all measurements are carried out at a constant and recorded temperature.

  • Interferences: Other strong coordinating ligands in the solvent may interfere with the reaction with water.

  • Quantitative Range: The spectrophotometric method is most accurate for determining low to moderate levels of water. For very high or very low water content, other methods like Karl Fischer titration may be more appropriate.[7]

By following these protocols, researchers can effectively utilize cobalt(II) iodide as a convenient and rapid indicator for water content in a variety of organic solvents.

References

Application of Cobalt(II) Iodide in the Synthesis of Metal-Organic Frameworks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of cobalt(II) iodide in the synthesis of metal-organic frameworks (MOFs). While cobalt(II) nitrate and acetate are more commonly used precursors, cobalt(II) iodide offers unique opportunities for the synthesis of novel MOFs with potentially interesting properties for applications in catalysis, gas separation, and drug delivery. The incorporation of iodide, a large and polarizable anion, can influence the framework topology, pore environment, and electronic properties of the resulting material.

Introduction to Cobalt-Based MOFs

Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Cobalt-based MOFs have garnered significant attention due to their versatile coordination chemistry, redox activity, and interesting magnetic and catalytic properties. The choice of the cobalt precursor, including the anionic component, can play a crucial role in the synthesis and final properties of the MOF.

The use of cobalt(II) iodide as a precursor can lead to the formation of MOFs with iodide anions incorporated either as coordinating species, charge-balancing ions within the pores, or as part of the secondary building units (SBUs). This can be particularly advantageous for applications such as the capture of radioactive iodine from nuclear waste streams or for catalytic reactions where the iodide can act as a promoter.

Data Presentation

The following tables summarize key quantitative data for representative cobalt-based MOFs synthesized from various cobalt precursors. This allows for a comparative analysis of how the choice of precursor can influence the properties of the final material.

MOF NameCobalt PrecursorOrganic LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Adsorption Capacity (mmol/g)Reference
Co-MOF-74Co(NO₃)₂·6H₂O2,5-dihydroxyterephthalic acid14060.843.35 (at 273 K and 1.1 bar)[1]
Co₂(dobdc)Co(NO₃)₂·6H₂O2,5-dihydroxyterephthalic acidNot specifiedNot specifiedNot specified[2]
Co-BTCCo(CH₃COO)₂·4H₂O1,3,5-benzenetricarboxylic acid21.7 - 23.60.07 - 0.08Not specified[3]
Co₂Cl₂(btdd)CoCl₂·6H₂Obis(1H-1,2,3-triazolo[4,5-b],[4',5'-i])dibenzo[4][5]dioxin2532 ± 119Not specifiedNot specified[6]
Hypothetical CoI₂-MOF CoI₂ (To be selected based on desired properties)(To be determined)(To be determined)(To be determined)

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of cobalt-based MOFs. Protocol 1 describes a general solvothermal method that can be adapted for use with cobalt(II) iodide. Protocol 2 details a specific synthesis of a cobalt(II) halide-containing MOF, providing a strong basis for the direct use of cobalt(II) iodide.

Protocol 1: General Solvothermal Synthesis of a Cobalt-Based MOF

This protocol is a general guideline and may require optimization depending on the specific organic linker used.

Materials:

  • Cobalt(II) iodide (CoI₂)

  • Organic linker (e.g., 1,3,5-benzenetricarboxylic acid, H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of cobalt(II) iodide in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of the organic linker in 5 mL of DMF.

  • Combine the two solutions in the first vial.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the mixture to 120 °C for 24 hours.

  • After cooling to room temperature, decant the mother liquor.

  • Wash the resulting crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • To activate the MOF, immerse the crystals in a suitable solvent (e.g., methanol) for 24-48 hours, replacing the solvent periodically.

  • Decant the solvent and dry the sample under vacuum at an elevated temperature (e.g., 150 °C) for 12 hours to remove any residual solvent from the pores.

Protocol 2: Synthesis of a Cobalt(II) Halide-Containing MOF (Adapted for Cobalt(II) Iodide)

This protocol is adapted from the synthesis of Co₂X₂Cl₂(btdd) and can be directly applied for the synthesis of an analogous iodide-containing MOF.[6]

Materials:

  • Cobalt(II) iodide (CoI₂)

  • H₂btdd (bis(1H-1,2,3-triazolo[4,5-b],[4',5'-i])dibenzo[4][5]dioxin)

  • N,N-Dimethylformamide (DMF)

  • Hydroiodic acid (HI, concentrated)

Procedure:

  • In a Teflon-lined autoclave, combine the H₂btdd linker, CoI₂, DMF, and concentrated HI.

  • The typical molar ratio of linker to cobalt salt is 1:2.

  • Seal the autoclave and heat it to 160 °C for 16 hours.

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the product with DMF and methanol to remove any unreacted starting materials and impurities.

  • Activate the MOF by solvent exchange with a volatile solvent followed by heating under vacuum.

Mandatory Visualizations

Logical Workflow for MOF Synthesis and Characterization

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing start Select Precursors (Cobalt(II) Iodide & Organic Linker) dissolve Dissolve in Solvent (e.g., DMF) start->dissolve mix Mix Solutions dissolve->mix heat Solvothermal/Hydrothermal Reaction mix->heat cool Cool to Room Temperature heat->cool wash Wash Crystals cool->wash activate Activate MOF (Solvent Exchange & Vacuum Drying) wash->activate pxrd Powder X-ray Diffraction (Phase Purity & Crystallinity) activate->pxrd sem Scanning Electron Microscopy (Morphology) activate->sem tga Thermogravimetric Analysis (Thermal Stability) activate->tga bet BET Surface Area Analysis (Porosity) activate->bet catalysis Catalytic Activity activate->catalysis drug_delivery Drug Delivery Studies activate->drug_delivery gas_adsorption Gas Adsorption (e.g., CO₂, I₂) bet->gas_adsorption

Caption: Workflow for the synthesis, characterization, and application testing of cobalt-based MOFs.

Conceptual Relationship of Components in a Cobalt(II) Iodide MOF

MOF_Components MOF Metal-Organic Framework Metal Cobalt(II) Ions MOF->Metal forms Linker Organic Linker MOF->Linker forms Iodide Iodide Anions MOF->Iodide incorporates Pores Porous Structure MOF->Pores possesses Metal->Linker coordinated by Iodide->Pores located in

Caption: Conceptual diagram illustrating the components of a cobalt(II) iodide-based MOF.

References

Application Notes and Protocols: Cobalt(II) Iodide as a Precursor for Cobalt Oxide Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of cobalt(II) iodide (CoI₂) as a precursor for the synthesis of cobalt oxide (CoO, Co₃O₄) thin films. Due to the limited availability of direct literature on this specific precursor for this application, this document presents detailed, yet hypothetical, experimental protocols based on the known chemical and physical properties of cobalt(II) iodide and by drawing analogies from established methods using other cobalt salts (e.g., chloride, acetate, nitrate) and other metal iodide precursors.

Introduction

Cobalt oxide thin films are of significant interest for a wide range of applications, including catalysis, energy storage (batteries and supercapacitors), gas sensing, and electrochromic devices. The properties of these films are highly dependent on the choice of precursor and the deposition technique. Cobalt(II) iodide is a potential precursor that offers unique characteristics, such as its solubility in various solvents and its potential for sublimation, which could be advantageous for specific deposition methods like Chemical Vapor Deposition (CVD).[1][2][3] This document outlines the prospective use of cobalt(II) iodide in three common thin film deposition techniques: Spray Pyrolysis, Sol-Gel Synthesis, and Chemical Vapor Deposition.

Properties of Cobalt(II) Iodide

A thorough understanding of the precursor's properties is crucial for developing successful deposition protocols.

PropertyValue/DescriptionReference
Chemical Formula CoI₂[1][2]
Molar Mass 312.74 g/mol (anhydrous)[2]
Appearance α-form: Black hexagonal crystals; β-form: Yellow powder.[2][4][2][4]
Solubility Soluble in water, ethanol (B145695), acetone, and chloroform.[1][3][4][1][3][4]
Melting Point α-form: 515-520 °C (under vacuum)[2]
Boiling Point 570 °C[2]
Thermal Behavior The α-polymorph sublimes at 500 °C under vacuum.[2] When heated to decomposition, it may emit toxic iodine fumes.[4][2][4]
Hygroscopicity Highly hygroscopic; readily absorbs moisture from the air to form a green hydrate.[1][2][4][1][2][4]

Experimental Protocols (Hypothetical)

The following protocols are proposed as starting points for the development of deposition processes using cobalt(II) iodide. Optimization of parameters will be necessary for specific applications and equipment.

Spray Pyrolysis

Spray pyrolysis is a cost-effective and scalable technique suitable for producing large-area thin films. A solution containing the precursor is sprayed onto a heated substrate, where thermal decomposition and reaction with an oxygen source lead to the formation of the oxide film.

3.1.1. Protocol

  • Precursor Solution Preparation:

    • Dissolve anhydrous cobalt(II) iodide in a suitable solvent (e.g., deionized water, ethanol, or a mixture) to a concentration of 0.05 M to 0.2 M.

    • Stir the solution at room temperature until the cobalt(II) iodide is fully dissolved. Due to its hygroscopic nature, handle anhydrous cobalt(II) iodide in a dry environment (e.g., a glovebox).

  • Substrate Preparation:

    • Clean the desired substrates (e.g., glass, fluorine-doped tin oxide (FTO) coated glass, silicon) by sequentially sonicating in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

  • Deposition:

    • Preheat the substrate to the desired deposition temperature (a starting range of 300-500 °C is recommended).

    • Use a spray nozzle to atomize the precursor solution with a carrier gas (e.g., compressed air or nitrogen).

    • Spray the solution onto the heated substrate at a constant flow rate. The distance between the nozzle and the substrate should be optimized (typically 20-40 cm).

    • Maintain the substrate temperature throughout the deposition process.

  • Post-Deposition Annealing:

    • After deposition, anneal the films in a furnace in an air or oxygen atmosphere at a temperature between 400 °C and 600 °C for 1-2 hours to improve crystallinity and ensure complete conversion to the oxide phase.

3.1.2. Proposed Reaction Pathway

In an aqueous solution, cobalt(II) iodide dissociates into Co²⁺ and I⁻ ions. Upon spraying onto the heated substrate in the presence of an oxygen source (from the air or carrier gas), the following reactions are proposed to occur:

  • Hydrolysis and Decomposition: CoI₂(aq) + H₂O(g) → Co(OH)₂(s) + 2HI(g) Co(OH)₂(s) → CoO(s) + H₂O(g)

  • Oxidation: 3CoO(s) + ½O₂(g) → Co₃O₄(s)

The final cobalt oxide phase (CoO or Co₃O₄) will depend on the substrate temperature and the oxygen partial pressure.

Sol-Gel Synthesis

The sol-gel method allows for excellent control over the film's microstructure and composition at relatively low temperatures. It involves the formation of a colloidal suspension (sol) that undergoes a transition to a gel-like network.

3.2.1. Protocol

  • Sol Preparation:

    • Dissolve anhydrous cobalt(II) iodide in a suitable alcohol (e.g., ethanol or 2-methoxyethanol) to a concentration of 0.1 M to 0.5 M.

    • Add a stabilizing agent or chelating agent (e.g., acetylacetone (B45752) or triethanolamine) in a 1:1 molar ratio to the cobalt precursor to control the hydrolysis and condensation rates.

    • Add a controlled amount of water (mixed with the solvent) dropwise while stirring vigorously to initiate hydrolysis.

    • Age the sol for several hours to a day at room temperature to allow for the completion of the initial reactions.

  • Film Deposition (Spin-Coating or Dip-Coating):

    • Spin-Coating: Dispense the sol onto a cleaned substrate and spin at a speed of 1000-4000 rpm for 30-60 seconds.

    • Dip-Coating: Immerse the substrate into the sol and withdraw it at a constant speed (e.g., 1-10 mm/s).

  • Drying and Annealing:

    • Dry the coated film on a hot plate at 100-150 °C for 10-15 minutes to evaporate the solvent.

    • Repeat the coating and drying steps to achieve the desired film thickness.

    • Finally, anneal the film in a furnace in an air or oxygen atmosphere at 300-600 °C for 1-2 hours to remove organic residues and crystallize the cobalt oxide film.

3.2.2. Proposed Chemical Pathway

The sol-gel process with cobalt(II) iodide is expected to proceed through hydrolysis and condensation reactions:

  • Hydrolysis: Co²⁺ + 2H₂O → Co(OH)₂ + 2H⁺

  • Condensation: Co-OH + HO-Co → Co-O-Co + H₂O

Subsequent thermal treatment will lead to the formation of the crystalline cobalt oxide phases.

Chemical Vapor Deposition (CVD)

CVD involves the reaction of a volatile precursor on a heated substrate to form a high-quality thin film. The ability of α-CoI₂ to sublime at 500 °C under vacuum suggests its potential as a CVD precursor.[2]

3.3.1. Protocol

  • Precursor Handling:

    • Load anhydrous cobalt(II) iodide powder into a sublimator or bubbler designed for solid-source CVD. Handle the precursor in an inert atmosphere to prevent hydration.

  • Deposition:

    • Place cleaned substrates onto the substrate holder in the CVD reactor.

    • Heat the substrate to the desired deposition temperature (a starting range of 400-600 °C is suggested).

    • Heat the cobalt(II) iodide precursor to its sublimation temperature (around 450-500 °C) to generate a vapor.

    • Introduce the precursor vapor into the reaction chamber using an inert carrier gas (e.g., argon or nitrogen).

    • Introduce an oxidizing agent (e.g., oxygen or water vapor) into the chamber separately.

    • Maintain the desired pressure in the reaction chamber (from low vacuum to atmospheric pressure, depending on the CVD setup).

  • Post-Deposition:

    • After the desired deposition time, cool down the reactor to room temperature under an inert atmosphere.

3.3.2. Proposed Reaction Pathway

The gas-phase reactions in the CVD process are proposed as:

CoI₂(g) + O₂(g) → CoO(s) + I₂(g) + other byproducts 3CoO(s) + ½O₂(g) → Co₃O₄(s)

The stoichiometry and phase of the resulting cobalt oxide film will be dependent on the substrate temperature, precursor and oxidant flow rates, and the total pressure in the reactor.

Data Presentation

The following tables summarize typical experimental parameters for the synthesis of cobalt oxide thin films using various precursors, which can serve as a starting point for experiments with cobalt(II) iodide.

Table 1: Spray Pyrolysis Parameters for Cobalt Oxide Thin Films

PrecursorConcentration (M)SolventSubstrate Temp. (°C)Resulting PhaseReference
Cobalt Chloride0.1Water250-450Co₃O₄[5]
Cobalt Nitrate0.1Water400Co₃O₄[6]
Cobalt(II) Iodide (Proposed)0.05 - 0.2Water/Ethanol300 - 500CoO/Co₃O₄Hypothetical

Table 2: Sol-Gel Parameters for Cobalt Oxide Thin Films

PrecursorConcentration (M)SolventAnnealing Temp. (°C)Resulting PhaseReference
Cobalt Acetate0.5Methanol500Co₃O₄[7]
Cobalt Chloride0.1Water/Ethanol300-500Amorphous/Co₃O₄[8]
Cobalt(II) Iodide (Proposed)0.1 - 0.5Ethanol300 - 600CoO/Co₃O₄Hypothetical

Table 3: CVD Parameters for Cobalt Oxide Thin Films

PrecursorPrecursor Temp. (°C)Substrate Temp. (°C)OxidantResulting PhaseReference
Cobalt(II) β-diketonateNot specified350-500O₂CoO/Co₃O₄[9][10]
Organometallic Co CompoundsNot specified<300None (for Co)Co[11]
Cobalt(II) Iodide (Proposed)450 - 500400 - 600O₂/H₂OCoO/Co₃O₄Hypothetical

Visualizations

The following diagrams illustrate the proposed experimental workflows and chemical pathways.

Spray_Pyrolysis_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing P1 Dissolve CoI₂ in Solvent D2 Atomize Precursor Solution P1->D2 P2 Clean Substrate D1 Preheat Substrate (300-500 °C) P2->D1 D3 Spray onto Substrate D1->D3 D2->D3 A1 Anneal in Air/O₂ (400-600 °C) D3->A1 C1 Characterize Film A1->C1

Caption: Workflow for Cobalt Oxide Thin Film Synthesis via Spray Pyrolysis.

Sol_Gel_Workflow cluster_sol Sol Preparation cluster_coat Coating cluster_anneal Annealing S1 Dissolve CoI₂ in Alcohol S2 Add Stabilizer S1->S2 S3 Initiate Hydrolysis (H₂O) S2->S3 S4 Age the Sol S3->S4 C1 Spin/Dip-Coat on Substrate S4->C1 C2 Dry on Hot Plate (100-150 °C) C1->C2 A1 Anneal in Air/O₂ (300-600 °C) C2->A1 Repeat for thickness F1 Final Cobalt Oxide Film A1->F1

Caption: Workflow for Cobalt Oxide Thin Film Synthesis via the Sol-Gel Method.

CVD_Pathway cluster_reactants Gas-Phase Reactants cluster_surface Substrate Surface Reactions R1 CoI₂(g) (from sublimed solid) S1 Adsorption of Precursors R1->S1 R2 O₂(g) or H₂O(g) R2->S1 S2 Surface Decomposition & Reaction S1->S2 S3 Formation of CoO/Co₃O₄ S2->S3 S4 Desorption of Byproducts (I₂(g)) S2->S4 P Cobalt Oxide Thin Film S3->P

Caption: Proposed Chemical Pathway for CVD of Cobalt Oxide from Cobalt(II) Iodide.

Safety Precautions

  • Cobalt compounds can be toxic if ingested or inhaled.[1]

  • Cobalt(II) iodide is an irritant to the skin and eyes.[1]

  • Heating cobalt(II) iodide may release toxic iodine fumes.[4]

  • All handling of cobalt(II) iodide and its solutions, as well as the deposition processes, should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Conclusion

While direct experimental data is scarce, the properties of cobalt(II) iodide suggest its viability as a precursor for the synthesis of cobalt oxide thin films via spray pyrolysis, sol-gel, and CVD methods. The provided hypothetical protocols, based on established chemical principles and analogous systems, offer a solid foundation for researchers to begin exploring this promising avenue. Further experimental work is required to optimize the deposition parameters and fully characterize the resulting films.

References

Application Notes and Protocols for Cobalt(II) Iodide in Carbonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt(II) iodide (CoI₂) is a versatile catalyst precursor in various organic transformations, notably in carbonylation reactions.[1] Its utility stems from its ability to form catalytically active cobalt carbonyl species in situ. These species are effective in the carbonylation of a range of substrates, including aryl halides and anilines, to produce valuable carboxylic acid derivatives, amides, and ureas. The presence of the iodide ligand can also play a crucial role in the catalytic cycle, influencing reaction rates and selectivity.[2] This document provides detailed application notes and protocols for the use of cobalt(II) iodide in carbonylation reactions, aimed at researchers in academia and the pharmaceutical industry.

Data Presentation

The following tables summarize quantitative data from representative cobalt-catalyzed carbonylation reactions where iodide plays a promotional role. While these examples may not use cobalt(II) iodide directly as the starting material, they are indicative of the expected outcomes when CoI₂ is used to generate the active catalytic species.

Table 1: Cobalt-Catalyzed Oxidative Carbonylation of Aniline

Reaction Conditions: Aniline (1 mmol), Cobalt Catalyst (0.02 mmol), NaI (0.2 mmol), 1-Butanol (10 mL), CO (40 bar), O₂ (20 bar), 160 °C, 24 h.

EntryCobalt CatalystConversion (%)Product Ratio (Carbamate:Urea)
1Co(II)-phenanthroline complex10030:70
2Co(II)-bipyridine complex10050:50

Data adapted from a study on new cobalt catalytic systems for the oxidative carbonylation of aniline.[3][4]

Table 2: Cobalt-Catalyzed Methoxycarbonylation of Dichlorobenzenes

Reaction Conditions: Dichlorobenzene (1 mmol), Co₂(CO)₈ (0.1 mmol), NaOMe/MeOH, CO (1 atm), Room Temperature.

SubstrateProductYield (%)
1,2-DichlorobenzeneMethyl 2-chlorobenzoate73
1-Chloro-2-nitrobenzeneMethyl 2-nitrobenzoate85
2,3-DichlorotolueneMethyl 3-chloro-2-methylbenzoate65

This reaction proceeds via a radical anion nucleophilic substitution mechanism, with the active cobalt species formed in situ.[5] The yields are representative of cobalt-catalyzed carbonylations of aryl chlorides.

Experimental Protocols

Protocol 1: General Procedure for the Carbonylation of Aryl Halides

This protocol describes a general method for the methoxycarbonylation of aryl halides using cobalt(II) iodide as a catalyst precursor under photostimulation.

Materials:

  • Cobalt(II) iodide (CoI₂)

  • Aryl halide (e.g., bromobenzene)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Carbon monoxide (CO) gas (lecture bottle with regulator)

  • Schlenk flask or a pressure-rated reaction vessel

  • Magnetic stirrer and stir bar

  • UV lamp or a commercial sunlamp[6]

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask or pressure vessel equipped with a magnetic stir bar, add cobalt(II) iodide (5 mol%).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 equiv) and anhydrous methanol.

  • Base Addition: Carefully add sodium methoxide (1.2 equiv).

  • Carbon Monoxide Purge: Purge the reaction vessel with carbon monoxide gas by bubbling it through the solution for 5-10 minutes.

  • Reaction Conditions: Pressurize the vessel with CO to the desired pressure (e.g., 1 atm or higher) and place the setup under a UV lamp.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, carefully vent the CO gas in a well-ventilated fume hood. Quench the reaction mixture with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired methyl ester.

Protocol 2: Oxidative Carbonylation of Aniline

This protocol is adapted for the synthesis of ureas and carbamates from aniline using a cobalt(II) iodide-based catalytic system.

Materials:

  • Cobalt(II) iodide (CoI₂)

  • Aniline

  • Sodium iodide (NaI)

  • 1-Butanol

  • Carbon monoxide (CO) gas

  • Oxygen (O₂) gas

  • High-pressure autoclave

  • Standard glassware for workup and purification

Procedure:

  • Autoclave Charging: To the glass liner of a high-pressure autoclave, add cobalt(II) iodide (2 mol%) and sodium iodide (20 mol%).[3]

  • Reagent Addition: Add 1-butanol, followed by freshly distilled aniline (1.0 equiv).

  • Reaction Setup: Seal the autoclave and purge it several times with carbon monoxide.

  • Pressurization: Pressurize the autoclave with CO to 40 bar, and then with O₂ to a total pressure of 60 bar.

  • Reaction Conditions: Heat the autoclave to 160 °C and stir for the specified reaction time (e.g., 24 hours).

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.

  • Workup: Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purification: The resulting crude product, a mixture of N,N'-diphenylurea and 1-butyl-N-phenylcarbamate, can be purified by column chromatography or recrystallization.

Mandatory Visualization

Catalytic_Cycle_Carbonylation CoI2 Co(II)I₂ Precursor Active_Co Active Co(I) or Co(0) Carbonyl Species [Co(CO)nIm]- CoI2->Active_Co + CO, Reductant Oxidative_Addition Oxidative Addition Active_Co->Oxidative_Addition Aryl_Co Aryl-Co(III) Intermediate Oxidative_Addition->Aryl_Co CO_Insertion CO Insertion Aryl_Co->CO_Insertion Acyl_Co Acyl-Co(III) Intermediate CO_Insertion->Acyl_Co Reductive_Elimination Reductive Elimination Acyl_Co->Reductive_Elimination Reductive_Elimination->Active_Co Catalyst Regeneration Product Carbonylated Product (Ester, Amide, etc.) Reductive_Elimination->Product Substrate Aryl Halide (Ar-X) Substrate->Oxidative_Addition Nucleophile Nucleophile (ROH, R₂NH) Nucleophile->Reductive_Elimination CO CO CO->CO_Insertion

Caption: Catalytic cycle for cobalt-catalyzed carbonylation of aryl halides.

Experimental_Workflow start Start setup Reaction Setup: Add CoI₂, Substrate, Solvent, and Base to Flask start->setup purge Purge with Carbon Monoxide setup->purge react Pressurize with CO and Apply Reaction Conditions (e.g., Heat, Light) purge->react monitor Monitor Reaction Progress (TLC/GC) react->monitor workup Quench Reaction and Perform Aqueous Workup monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract purify Dry, Concentrate, and Purify by Chromatography extract->purify end End: Isolated Product purify->end

References

Application Notes and Protocols: Cobalt(II) Iodide as a Lewis Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of cobalt(II) iodide (CoI₂) as a Lewis acid in organic synthesis. While direct applications of CoI₂ as a primary Lewis acid catalyst are not extensively documented, its involvement in synergistic catalytic systems and the broader context of cobalt(II) halides in Lewis acid catalysis offer significant insights. This document details specific applications, provides experimental protocols, and presents quantitative data to support researchers in employing cobalt-based catalysts in their synthetic endeavors.

Introduction to Cobalt(II) Iodide as a Lewis Acid

Cobalt(II) iodide, in its anhydrous form, is a potential Lewis acid catalyst. The cobalt(II) center can accept electron pairs, thereby activating substrates for nucleophilic attack. The iodide counter-ion, being a soft base, can influence the solubility and reactivity of the cobalt center. While less common than other cobalt(II) halides like CoCl₂, CoI₂'s unique electronic and steric properties can offer advantages in specific transformations. Its primary applications are found in synergistic catalysis, where it works in concert with other reagents to promote reactions such as carbonylations and oxidative esterifications.

Synthesis of Anhydrous Cobalt(II) Iodide:

For applications in non-aqueous organic synthesis where Lewis acidity is crucial, the anhydrous form of cobalt(II) iodide is required. The hexahydrate is commercially available but is not suitable for these purposes. Anhydrous CoI₂ can be prepared from cobalt powder and gaseous hydrogen iodide or by the dehydration of the hexahydrate. A common laboratory preparation involves the direct reaction of cobalt powder with iodine.[1]

Protocol 1: Synthesis of Anhydrous Cobalt(II) Iodide

  • Materials: Cobalt powder, Iodine (crystalline), anhydrous diethyl ether.

  • Procedure:

    • Under an inert atmosphere (e.g., argon or nitrogen), add a stoichiometric amount of crystalline iodine in portions to a stirred suspension of cobalt powder in anhydrous diethyl ether.

    • The reaction is exothermic and the mixture should be cooled in an ice bath to control the reaction rate.

    • After the addition is complete, the mixture is stirred at room temperature until the purple color of iodine disappears.

    • The resulting black precipitate of anhydrous cobalt(II) iodide is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

  • Safety: Iodine is corrosive and volatile. Cobalt compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Application in Beckmann Rearrangement of Cycloalkanone Oximes

The Beckmann rearrangement is a classic organic reaction for the transformation of ketoximes into amides. While typically acid-catalyzed, the use of a cobalt salt in conjunction with a Lewis acid has been shown to significantly improve reaction efficiency under mild conditions.[2][3] In this system, the cobalt salt is proposed to coordinate to the nitrogen atom of the oxime, enhancing the coordination of the Lewis acid to the oxygen atom and thereby facilitating the rearrangement.[2][4] Although the original study did not specifically use cobalt(II) iodide, the data for other cobalt(II) halides provide a strong basis for its potential application.

Table 1: Effect of Cobalt Salts and Lewis Acids on the Beckmann Rearrangement of Cyclohexanone Oxime [2]

EntryCobalt Salt (10 mol%)Lewis Acid (10 mol%)Conversion (%)Yield of ε-caprolactam (%)
1Co(ClO₄)₂·6H₂OAlCl₃10096.6
2Co(BF₄)₂·6H₂OAlCl₃99.895.8
3CoCl₂AlCl₃99.595.5
4CoBr₂AlCl₃99.794.7
5Co(ClO₄)₂·6H₂OSc(OTf)₃98.594.5
6Co(ClO₄)₂·6H₂OYb(OTf)₃97.392.3

Reaction Conditions: Cyclohexanone oxime (0.5 mmol), cobalt salt (0.05 mmol), Lewis acid (0.05 mmol) in MeCN (1.0 mL) at 80°C for 2 h.

Protocol 2: Cobalt-Catalyzed Beckmann Rearrangement of Cyclohexanone Oxime

  • Materials: Cyclohexanone oxime, anhydrous cobalt(II) iodide, aluminum chloride (anhydrous), acetonitrile (anhydrous).

  • Procedure:

    • To a stirred solution of cyclohexanone oxime (0.5 mmol) in anhydrous acetonitrile (1.0 mL) under an inert atmosphere, add anhydrous cobalt(II) iodide (10 mol%, 0.05 mmol).

    • To this mixture, add anhydrous aluminum chloride (10 mol%, 0.05 mmol).

    • Heat the reaction mixture at 80°C for 2 hours.

    • After cooling to room temperature, the reaction is quenched with water and the product is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford ε-caprolactam.

Diagram 1: Proposed Mechanism for the Cobalt-Catalyzed Beckmann Rearrangement

Beckmann_Rearrangement Proposed Role of Cobalt in Beckmann Rearrangement cluster_reactants Reactants cluster_activation Activation cluster_rearrangement Rearrangement cluster_hydrolysis Hydrolysis Oxime Cycloalkanone Oxime ActivatedComplex Activated Oxime Complex Oxime->ActivatedComplex Coordination CoI2 Co(II) Salt (CoI₂) CoI2->ActivatedComplex Coordination to N LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->ActivatedComplex Coordination to O NitrileCation Nitrile Cation Intermediate ActivatedComplex->NitrileCation Rearrangement RearrangedProduct Rearranged Intermediate NitrileCation->RearrangedProduct Lactam Lactam Product RearrangedProduct->Lactam Hydrolysis

Caption: Proposed mechanism of the dual activation in the Beckmann rearrangement.

Application in Cobalt-Catalyzed Oxidative Esterification of Aldehydes

A cooperative effect between a cobalt(II) salt and an iodide source has been reported for the oxidative esterification of aldehydes.[4] This reaction proceeds via a radical mechanism where the cobalt and iodide species play a crucial role in the selective formation of the ester product. The in-situ generated hypoiodites are thought to work in synergy with oxygen-centered radicals to facilitate the key hydrogen abstraction step from the hemiacetal intermediate.[4]

Table 2: Cobalt/Iodide-Catalyzed Oxidative Esterification of Benzaldehyde [4]

EntryCobalt Catalyst (mol%)Iodide Source (mol%)OxidantSolventYield (%)
1Co(OAc)₂ (2)KI (10)TBHP (2 eq.)MeOH95
2CoCl₂ (2)KI (10)TBHP (2 eq.)MeOH92
3Co(acac)₂ (2)KI (10)TBHP (2 eq.)MeOH94
4Co(OAc)₂ (2)NaI (10)TBHP (2 eq.)MeOH93
5Co(OAc)₂ (2)KI (10)H₂O₂ (2 eq.)MeOH75
6Co(OAc)₂ (2)-TBHP (2 eq.)MeOH25
7-KI (10)TBHP (2 eq.)MeOH40

Reaction Conditions: Benzaldehyde (1 mmol), catalyst, iodide source, oxidant in methanol (5 mL) at 60°C for 12 h.

Protocol 3: Cobalt/Iodide-Catalyzed Oxidative Esterification of an Aldehyde

  • Materials: Aldehyde, anhydrous cobalt(II) iodide, tert-butyl hydroperoxide (TBHP, 70% in water), methanol.

  • Procedure:

    • In a round-bottom flask, dissolve the aldehyde (1.0 mmol) in methanol (5 mL).

    • Add anhydrous cobalt(II) iodide (2 mol%, 0.02 mmol).

    • Add tert-butyl hydroperoxide (2.0 mmol) dropwise to the stirred solution.

    • Heat the reaction mixture at 60°C for 12 hours.

    • After cooling, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

    • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

    • Purification by column chromatography on silica gel provides the corresponding methyl ester.

Diagram 2: Experimental Workflow for Oxidative Esterification

Oxidative_Esterification_Workflow Workflow for Cobalt/Iodide-Catalyzed Oxidative Esterification cluster_setup Reaction Setup cluster_workup Workup and Purification Start Dissolve Aldehyde in Methanol Add_CoI2 Add Anhydrous CoI₂ Start->Add_CoI2 Add_TBHP Add TBHP Add_CoI2->Add_TBHP Heat Heat at 60°C for 12h Add_TBHP->Heat Quench Quench with Na₂S₂O₃ Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Ester Product Purify->Product

Caption: Step-by-step workflow for the oxidative esterification reaction.

Other Potential Applications

Conclusion

Cobalt(II) iodide presents an interesting, albeit under-explored, option as a Lewis acid catalyst in organic synthesis. Its primary utility appears to be in synergistic catalytic systems, where its interaction with co-catalysts or reagents leads to enhanced reactivity and selectivity. The provided protocols for the Beckmann rearrangement and oxidative esterification serve as a starting point for researchers to explore the potential of cobalt(II) iodide and related cobalt salts in developing novel synthetic methodologies. Further investigation into its role in other Lewis acid-catalyzed reactions is warranted to fully elucidate its synthetic potential.

References

Cobalt(II) Iodide in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds mediated by cobalt(II) iodide. The methodologies presented offer efficient and selective routes to valuable molecular scaffolds for applications in medicinal chemistry and materials science.

Synthesis of Substituted Pyrrolidinones via Cobalt-Catalyzed Reductive Coupling

This protocol describes a highly regioselective method for the synthesis of 5-methylenepyrrolidinone derivatives from a variety of nitriles and acrylamides. The reaction is catalyzed by a cobalt(II) iodide complex in the presence of a reducing agent.[1][2]

Application Note

The pyrrolidinone core is a prevalent structural motif in numerous natural products and biologically active compounds. This cobalt-catalyzed reductive coupling offers a direct and efficient one-pot synthesis, proceeding under relatively mild conditions. The catalytic system, comprising cobalt(II) iodide complexed with 1,2-bis(diphenylphosphino)ethane (dppe), zinc powder as a reductant, and zinc iodide as a Lewis acid, demonstrates broad substrate tolerance.[1] The reaction's success hinges on the generation of a low-valent cobalt species that facilitates the coupling of nitriles and acrylamides. A key mechanistic step involves the formation of a cobaltaazacyclopentene intermediate.[1][2]

Experimental Protocol

General Procedure for the Synthesis of 5-Methylenepyrrolidinones:

  • A sealed tube containing CoI₂(dppe) (0.1 mmol), zinc powder (1.5 mmol), and zinc iodide (0.2 mmol) is evacuated and purged with nitrogen gas three times.

  • To this mixture, acetonitrile (2.5 mmol), the desired acrylamide (1.0 mmol), and water (1.0 mmol) are added sequentially via syringe.

  • The reaction mixture is then stirred at 80 °C for 12 hours.

  • Upon completion, the mixture is cooled to room temperature and filtered through a short pad of Celite, which is subsequently washed several times with dichloromethane.

  • The combined filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired pyrrolidinone product.

Quantitative Data: Substrate Scope
EntryNitrileAcrylamideProductYield (%)
1PhenylacetonitrileN-Phenylacrylamide3-Methylene-1,4-diphenylpyrrolidin-2-one85
2Benzyl cyanideN-(4-Methoxyphenyl)acrylamide3-Methylene-1-(4-methoxyphenyl)-4-phenylpyrrolidin-2-one82
3PropionitrileN-Phenylacrylamide4-Ethyl-3-methylene-1-phenylpyrrolidin-2-one78
4AcetonitrileN-Phenylacrylamide3-Methylene-4-methyl-1-phenylpyrrolidin-2-one75
5ButyronitrileN-Benzylacrylamide1-Benzyl-4-ethyl-3-methylenepyrrolidin-2-one80

Yields are for isolated products.

Catalytic Cycle Workflow

G CoI2_dppe Co(II)I₂(dppe) CoI_dppe Co(I) complex CoI2_dppe->CoI_dppe Reduction Cobaltaazacyclopentene Cobaltaazacyclopentene Intermediate CoI_dppe->Cobaltaazacyclopentene Oxidative Cyclization Zn Zn Zn->CoI2_dppe ZnI2 ZnI₂ Nitrile Nitrile Nitrile->Cobaltaazacyclopentene Acrylamide Acrylamide Acrylamide->Cobaltaazacyclopentene Protonation Protonation (H₂O) Cobaltaazacyclopentene->Protonation Hydrolysis Hydrolysis Protonation->Hydrolysis Cyclization Keto-amide Cyclization Hydrolysis->Cyclization Product 5-Methylene- pyrrolidinone Cyclization->Product Product->CoI_dppe Regeneration

Caption: Proposed catalytic cycle for pyrrolidinone synthesis.

Synthesis of Polyarylpyridines via Cobalt-Catalyzed [2+2+2] Cycloaddition

This section details a robust and efficient method for synthesizing polyaryl-substituted pyridines through the intermolecular [2+2+2] cycloaddition of nitriles and diarylacetylenes. The catalytic system is based on cobalt(II) iodide, a phosphine ligand, and zinc as a reductant.[3][4]

Application Note

The pyridine scaffold is a cornerstone in pharmaceuticals and functional materials. This cobalt-catalyzed [2+2+2] cycloaddition provides an atom-economical and straightforward route to highly substituted pyridines from readily available starting materials.[5][6] The use of an inexpensive and robust catalyst system based on CoI₂, 1,3-bis(diphenylphosphino)propane (dppp), and zinc makes this method highly practical. The reaction exhibits a broad substrate scope with respect to both nitriles and diarylacetylenes.[3][4] Computational studies suggest a mechanism involving the oxidative coupling of two alkyne molecules on a low-valent cobalt center to form a cobaltacyclopentadiene intermediate, followed by nitrile insertion.[3]

Experimental Protocol

General Procedure for the Synthesis of Polyarylpyridines:

  • In a glovebox, a vial is charged with CoI₂ (10 mol%), dppp (10 mol%), and zinc dust (50 mol%).

  • The nitrile (0.4 mmol) and the diarylacetylene (0.4 mmol) are added, followed by N-methyl-2-pyrrolidone (NMP, 0.4 mL).

  • The vial is sealed and the reaction mixture is stirred at 80 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of silica gel.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the polyarylpyridine product.

Quantitative Data: Substrate Scope
EntryNitrileDiarylacetyleneProductYield (%)
1BenzonitrileDiphenylacetylenePentaphenylpyridine80
24-MethoxybenzonitrileDiphenylacetylene2,3,4,6-Tetraphenyl-5-(4-methoxyphenyl)pyridine75
3AcetonitrileDiphenylacetylene2-Methyl-3,4,5,6-tetraphenylpyridine68
4BenzonitrileBis(4-methylphenyl)acetylene2-Phenyl-3,6-di-p-tolyl-4,5-diphenylpyridine82
5CyclohexanecarbonitrileDiphenylacetylene2-Cyclohexyl-3,4,5,6-tetraphenylpyridine71

Yields are for isolated products.[3]

Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Workup & Purification CoI2 CoI₂ (10 mol%) Co_active Active Co(0) Species CoI2->Co_active Reduction dppp dppp (10 mol%) Zn Zn (50 mol%) Zn->CoI2 Nitrile Nitrile (1 equiv) Cobaltazepine Cobaltazepine Intermediate Nitrile->Cobaltazepine Alkyne Diarylacetylene (1 equiv) Cobaltacyclopentadiene Cobaltacyclopentadiene Alkyne->Cobaltacyclopentadiene Solvent NMP, 80 °C, 24 h cluster_reaction cluster_reaction Co_active->Cobaltacyclopentadiene Oxidative Coupling Cobaltacyclopentadiene->Cobaltazepine Nitrile Insertion Product Polyarylpyridine Cobaltazepine->Product Reductive Elimination Dilution Dilute with EtOAc Filtration Filter through Silica Dilution->Filtration Concentration Concentrate Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Chromatography->Product Product->Co_active Regeneration

Caption: Workflow for polyarylpyridine synthesis.

Synthesis of Functionalized Furans via Cobalt-Catalyzed Metalloradical Cyclization

This protocol outlines the synthesis of multisubstituted furans through a cobalt(II)-catalyzed reaction of alkynes with α-diazocarbonyl compounds. This method proceeds via a metalloradical cyclization pathway.

Application Note

The furan moiety is a key structural unit in many pharmaceuticals and natural products. This cobalt-catalyzed method provides a regioselective route to polyfunctionalized furans under neutral and mild conditions. The reaction utilizes a cobalt(II) porphyrin complex, [Co(P1)], to generate a Co(III)-carbene radical from an α-diazocarbonyl compound. This radical intermediate then undergoes a tandem addition with an alkyne to construct the furan ring.[7][8] The process exhibits a high degree of functional group tolerance, making it a versatile tool for the synthesis of complex furan derivatives.[8]

Experimental Protocol

General Procedure for the Synthesis of Functionalized Furans:

  • A solution of the α-diazocarbonyl compound (0.5 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) is added dropwise over 1 hour to a solution of the alkyne (1.0 mmol) and the cobalt(II) porphyrin catalyst [Co(P1)] (1 mol%) in DCE (1.0 mL) at 80 °C under an argon atmosphere.

  • The reaction mixture is stirred at 80 °C for an additional 2-4 hours until the diazo compound is completely consumed (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the pure furan product.

Quantitative Data: Substrate Scope
Entryα-Diazocarbonyl CompoundAlkyneProductYield (%)
1Ethyl 2-diazo-2-phenylacetatePhenylacetyleneEthyl 2,5-diphenylfuran-3-carboxylate85
21-Diazo-1-phenylacetonePhenylacetylene1-(2,5-Diphenylfuran-3-yl)ethan-1-one78
3Ethyl 2-diazoacetate1-OctyneEthyl 5-hexylfuran-3-carboxylate72
4Ethyl 2-diazo-2-phenylacetate1-HexyneEthyl 5-butyl-2-phenylfuran-3-carboxylate81
52-Diazo-1-(4-methoxyphenyl)ethan-1-onePhenylacetylene1-(4-Methoxyphenyl)-2-(5-phenylfuran-2-yl)ethan-1-one75

Yields are for isolated products.[7]

Proposed Mechanistic Pathway

G Co_II_P1 [Co(II)(P1)] Co_III_Carbene Co(III)-Carbene Radical Co_II_P1->Co_III_Carbene Activation Diazo α-Diazocarbonyl Diazo->Co_III_Carbene Vinyl_Radical Vinyl Radical Intermediate Co_III_Carbene->Vinyl_Radical Radical Addition Alkyne Alkyne Alkyne->Vinyl_Radical Furan_Radical Furan Radical Vinyl_Radical->Furan_Radical 5-exo-dig Cyclization Cyclization 5-exo-dig Cyclization Product Functionalized Furan Furan_Radical->Product Oxidation & Catalyst Regeneration Oxidation Oxidation Product->Co_II_P1

Caption: Mechanistic pathway for cobalt-catalyzed furan synthesis.

References

Application Notes and Protocols: Electrochemical Applications of Cobalt(II) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the electrochemical uses of cobalt(II) iodide and its derivatives. Key applications in energy conversion, electrocatalysis, and sensing are highlighted, with a focus on underlying principles, performance metrics, and step-by-step methodologies.

Application Note 1: Cobalt-Based Redox Mediators in Dye-Sensitized Solar Cells (DSSCs)

Cobalt(II) iodide is a precursor for synthesizing cobalt(II) complexes, which are pivotal as redox mediators in Dye-Sensitized Solar Cells (DSSCs). The Co(II)/Co(III) redox couple has emerged as a highly efficient alternative to the traditional iodide/triiodide (I⁻/I₃⁻) shuttle. The key advantage of cobalt-based mediators is their tunable redox potential through ligand modification, which can be tailored to specific dyes. This allows for a reduction in the energy loss during dye regeneration, leading to higher open-circuit voltages (Voc) and overall power conversion efficiencies (PCE).[1] Efficiencies exceeding 14% have been reported for DSSCs employing cobalt complexes.[2]

The general mechanism involves the regeneration of the photo-oxidized dye (D⁺) by the Co(II) complex, which is itself oxidized to Co(III). The Co(III) species then diffuses to the counter-electrode to be reduced back to Co(II), completing the circuit. While highly efficient, challenges remain regarding the mass transport limitations of bulkier cobalt complexes compared to I⁻/I₃⁻ and long-term stability.[2][3]

Quantitative Performance Data

The performance of DSSCs is highly dependent on the specific dye, electrolyte composition, and electrode materials used. The table below summarizes representative performance data for DSSCs utilizing various cobalt-based redox mediators.

Redox Mediator SystemDyeJsc (mA cm⁻²)Voc (V)FFPCE (%)Reference
[Co(bpy)₃]²⁺/³⁺Organic Dye (MK2)--->8.4%
[Co(bpy)₃]²⁺/³⁺Porphyrin Dye (SM315)---13.0%[1]
[Co(phen)₃]²⁺/³⁺Organic Dyes (ADEKA-1 + LEG4)---14.3%[1]
Cobalt M-DSSCOrganic Dye (Y123)---~8.0% (after 1000h)[4][5]
Co₁₅ + Carbon Black (CE)N719---6.74%[6]

Note: Jsc = Short-circuit current density, Voc = Open-circuit voltage, FF = Fill factor, PCE = Power conversion efficiency, bpy = 2,2'-bipyridine, phen = 1,10-phenanthroline.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the charge transfer process within a cobalt-mediated DSSC and the general workflow for its fabrication.

dssc_pathway cluster_anode Photoanode cluster_electrolyte Electrolyte cluster_cathode Counter-Electrode (CE) TiO2 TiO₂ Conduction Band External_Circuit External Circuit TiO2->External_Circuit e⁻ Dye_GS Dye (Ground State) Dye_EX Dye* (Excited State) Dye_EX->TiO2 2. e⁻ Injection Dye_OX Dye⁺ (Oxidized State) Co_II [Co(II)L₃]²⁺ Co_II->Dye_OX 3. Dye Regeneration Co_III [Co(III)L₃]³⁺ CE CE (e.g., Pt) Co_III->CE 4. Diffusion CE->Co_III 5. Mediator Regeneration Photon Photon (hν) Photon->Dye_GS 1. Light Absorption External_Circuit->CE e⁻

DSSC Charge Transfer Pathway

dssc_workflow arrow >> start Start sub FTO Substrate Cleaning (Detergent, DI Water, Acetone, Isopropanol) start->sub tio2 TiO₂ Paste Deposition (e.g., Doctor Blading) sub->tio2 sinter Sintering (e.g., 450-500 °C) tio2->sinter dye Dye Sensitization (Immersion in Dye Solution) sinter->dye assembly Cell Assembly (Sandwich Photoanode and CE) dye->assembly ce Counter-Electrode (CE) Prep (e.g., Pt coating on FTO) ce->assembly fill Electrolyte Injection assembly->fill seal Sealing fill->seal test Photovoltaic Testing (AM 1.5G Illumination) seal->test end End test->end

DSSC Fabrication Workflow
Protocol 1: Preparation of a Cobalt-Based Redox Electrolyte and DSSC Fabrication

This protocol provides a general method for preparing a Co(II)/Co(III) bipyridyl-based electrolyte and fabricating a test cell. Cobalt(II) iodide can be used as a precursor for the in situ synthesis of the required cobalt salt.

Materials:

  • Cobalt(II) iodide (CoI₂) or Tris(2,2'-bipyridine)cobalt(II) bis(hexafluorophosphate) --INVALID-LINK--₂

  • Tris(2,2'-bipyridine)cobalt(III) tris(hexafluorophosphate) --INVALID-LINK--₃ (or an oxidizing agent like NOBF₄ to oxidize the Co(II) complex)[3]

  • 4-tert-butylpyridine (TBP)

  • Lithium perchlorate (LiClO₄)

  • Acetonitrile (anhydrous)

  • FTO-coated glass, TiO₂ paste, sensitizing dye (e.g., D35, Y123), platinum precursor for CE, Surlyn sealant.

Procedure:

  • Electrolyte Preparation: [3]

    • If starting with pre-synthesized complexes: In an inert atmosphere (glovebox), dissolve 0.22 M --INVALID-LINK--₂, 0.033 M --INVALID-LINK--₃, 0.2 M TBP, and 0.1 M LiClO₄ in anhydrous acetonitrile.

    • Note: The Co(II) complex can be synthesized by reacting CoCl₂ or CoI₂ with 2,2'-bipyridyl. The resulting complex is then oxidized to create the Co(III) species.[3]

  • Photoanode Preparation: [3][6]

    • Clean FTO glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (10 min each).

    • Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using a technique like doctor blading or screen printing.

    • Sinter the TiO₂-coated substrate in a furnace at 450-500 °C for at least 30 minutes to create a mesoporous film.

    • After cooling to ~80 °C, immerse the photoanode in a solution of the desired sensitizing dye for several hours to ensure monolayer adsorption.

  • Counter-Electrode (CE) Preparation: [3]

    • Prepare a transparent counter electrode by depositing a thin catalytic layer (e.g., platinum) onto a separate FTO glass substrate.

  • DSSC Assembly: [7]

    • Rinse the sensitized photoanode with ethanol to remove excess dye and dry it.

    • Place a thermoplastic sealant (e.g., Surlyn) around the TiO₂ area on the photoanode.

    • Position the counter-electrode on top of the photoanode and heat press to seal the two electrodes together, leaving small holes for electrolyte filling.

    • Introduce the prepared cobalt-based electrolyte into the cell via vacuum backfilling.

    • Seal the filling holes completely to prevent electrolyte leakage and solvent evaporation.

  • Characterization:

    • Measure the current-voltage (J-V) characteristics of the assembled cell under simulated sunlight (AM 1.5G, 100 mW cm⁻²) to determine Jsc, Voc, FF, and PCE.

Application Note 2: Cobalt-Complexes in Electrocatalytic CO₂ Reduction

Cobalt(II) iodide serves as a valuable precursor for synthesizing molecular cobalt complexes that are active electrocatalysts for the reduction of carbon dioxide (CO₂). This application is critical for converting a greenhouse gas into valuable fuels and chemical feedstocks like carbon monoxide (CO) and formate. The mechanism often involves the electrochemical reduction of a Co(II) or Co(III) precatalyst to a lower oxidation state (e.g., Co(I) or Co(0)), which then activates CO₂.[8][9][10]

The choice of ligand coordinated to the cobalt center is crucial as it influences the catalyst's stability, selectivity, and the potential at which reduction occurs. Redox-active ligands can participate in the catalytic cycle by storing reducing equivalents, further enhancing the process.[10][11]

Quantitative Performance Data

The key metric for evaluating electrocatalytic performance is the Faradaic Efficiency (FE), which represents the percentage of charge consumed that contributes to the formation of a specific product.

Catalyst SystemProductMax. FE (%)Potential (vs. RHE)ElectrolyteReference
[CoIIIN₄H(Br)₂]⁺CO45 ± 6.4%~ -1.8 V0.1 M ⁿBu₄NPF₆ in MeCN + 10 M H₂O[9][11]
[CoIIIN₄H(Br)₂]⁺H₂30 ± 7.8%~ -1.8 V0.1 M ⁿBu₄NPF₆ in MeCN + 10 M H₂O[9][11]
Nanofibrous Co₃O₄CO~90%--[8]
Co-N-C Single AtomCO>95%-0.7 to -1.0 V-[8]
Co₃O₄-CeO₂/LGCFormate76.4%-0.75 V-[8]

Experimental Protocol and Workflow

co2_reduction_workflow arrow >> start Start cat Synthesize Cobalt Complex (from CoI₂ or other precursor) start->cat cell Assemble Electrochemical Cell (Working, Counter, Reference Electrodes) cat->cell saturate Saturate Electrolyte with CO₂ cell->saturate elec Prepare Electrolyte (e.g., 0.1 M TBAPF₆ in MeCN) elec->saturate cv Cyclic Voltammetry (CV) (Determine Redox Potentials) saturate->cv cpe Controlled Potential Electrolysis (CPE) (Apply reduction potential for extended time) cv->cpe analyze Product Analysis (Gas Chromatography for CO, H₂; NMR for liquid products) cpe->analyze calc Calculate Faradaic Efficiency analyze->calc end End calc->end

CO₂ Electrocatalysis Workflow
Protocol 2: Electrocatalytic CO₂ Reduction using a Molecular Cobalt Catalyst

This protocol describes a general procedure for evaluating a cobalt complex, derived from a precursor like CoI₂, for CO₂ electroreduction.[9][11]

Materials:

  • Cobalt(II) iodide or a synthesized cobalt complex (e.g., [CoIIIN₄H(Br)₂]⁺).

  • Solvent: Acetonitrile (MeCN), anhydrous.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (ⁿBu₄NPF₆ or TBAPF₆).

  • Proton Source: Deionized water.

  • Gases: High-purity CO₂, Argon (Ar).

  • Electrochemical Cell: Gas-tight H-cell with compartments separated by a glass frit.

  • Electrodes: Glassy carbon (working), platinum wire (counter), Ag/AgNO₃ or SCE (reference).

  • Potentiostat, Gas Chromatograph (GC).

Procedure:

  • Catalyst and Electrolyte Preparation:

    • Synthesize the desired cobalt complex from CoI₂ and the appropriate ligand if not commercially available.

    • Prepare the electrolyte solution by dissolving the cobalt complex (e.g., 0.7 mM) and the supporting electrolyte (0.1 M) in anhydrous MeCN. Add the proton source (e.g., 10 M H₂O).

  • Cell Assembly:

    • Assemble the H-cell with the working electrode and reference electrode in one compartment and the counter electrode in the other. Ensure the cell is gas-tight.

  • Electrochemical Analysis:

    • Purge the working electrode compartment with Ar and record a cyclic voltammogram (CV) to observe the catalyst's redox behavior in the absence of CO₂.

    • Purge the same solution with CO₂ for at least 20-30 minutes to ensure saturation. Record a new CV and observe the catalytic current enhancement, indicating CO₂ reduction.

  • Controlled-Potential Electrolysis (CPE):

    • Set the potential of the working electrode to a value corresponding to the catalytic wave observed in the CV (e.g., -2.13 V vs FeCp₂⁺/⁰).[9]

    • Run the electrolysis for a set period (e.g., 40-60 minutes), recording the total charge passed.

    • Continuously bubble CO₂ through the solution during the experiment to maintain saturation.

  • Product Quantification:

    • Periodically, take samples from the headspace of the sealed cathodic compartment using a gas-tight syringe.

    • Inject the gas samples into a GC equipped with a thermal conductivity detector (TCD) to quantify gaseous products like CO and H₂.

    • Analyze the electrolyte solution using techniques like NMR or HPLC to quantify any liquid products (e.g., formate, methanol).

  • Data Analysis:

    • Calculate the moles of each product generated.

    • Use Faraday's laws of electrolysis to calculate the Faradaic Efficiency (FE) for each product based on the total charge passed.

Application Note 3: Cobalt-Based Electrochemical Sensors

Cobalt compounds, including oxides and complexes potentially derived from CoI₂, are utilized as active materials in electrochemical sensors. Their rich redox chemistry and catalytic properties enable the sensitive and selective detection of various analytes. These sensors typically operate by measuring the change in current or potential at a cobalt-modified electrode upon interaction with the target molecule. Applications range from environmental monitoring (e.g., total phosphorus) to clinical diagnostics (e.g., uric acid, creatinine, ornidazole).[12][13][14]

Quantitative Performance Data

Sensor performance is characterized by its linear detection range and its limit of detection (LOD).

Sensor MaterialAnalyteLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Co₃O₄/SnO₂ CompositeOrnidazole0.2 - 1185.80.059[13]
Single-Atom Co-N-GrapheneUric Acid0.4 - 419500.033[12]
Co@Cu Dual-MetalCreatinine0 - 4000130[14]
Ion-Imprinted Polymer (Co²⁺)Co²⁺1 - 8-[15]
PVC Membrane (Calix-[3]-arene)Co²⁺0.001 - 10.00063[16]
Protocol 3: Fabrication of a Cobalt Oxide-Modified Electrode for Sensing (General)

This protocol outlines a general co-precipitation method for synthesizing a cobalt-based composite and modifying an electrode for sensing applications, inspired by the synthesis of Co₃O₄/SnO₂.[13]

Materials:

  • Cobalt(II) salt (e.g., Cobalt(II) chloride or nitrate; CoI₂ can be adapted).

  • Tin(IV) chloride pentahydrate (SnCl₄·5H₂O).

  • Sodium hydroxide (NaOH).

  • Deionized water.

  • Glassy carbon electrode (GCE), alumina slurry for polishing.

Procedure:

  • Composite Synthesis (Co-precipitation):

    • Prepare aqueous solutions of the cobalt salt and tin salt.

    • Mix the solutions under vigorous stirring.

    • Slowly add a precipitating agent (e.g., NaOH solution) dropwise to the mixture until a desired pH is reached, causing the metal hydroxides to precipitate.

    • Age the resulting slurry, then collect the precipitate by centrifugation or filtration.

    • Wash the precipitate repeatedly with deionized water and ethanol to remove impurities.

    • Dry the precipitate in an oven, then calcine it in a furnace at a high temperature (e.g., 400-600 °C) to form the final mixed oxide composite.

  • Electrode Modification:

    • Polish the surface of a GCE with alumina slurry to a mirror finish.

    • Clean the electrode by sonicating in ethanol and deionized water, then allow it to dry.

    • Prepare a stable ink by dispersing a small amount of the synthesized cobalt oxide composite in a solvent (e.g., water/isopropanol mixture) with a binder like Nafion, and sonicate to form a homogenous suspension.

    • Drop-cast a few microliters of the ink onto the clean GCE surface and allow the solvent to evaporate, forming a thin film of the catalyst.

  • Electrochemical Detection:

    • Place the modified GCE into an electrochemical cell containing a supporting electrolyte (e.g., phosphate buffer solution).

    • Use techniques like Cyclic Voltammetry (CV) or Linear Sweep Voltammetry (LSV) to characterize the electrode's response.

    • Introduce the target analyte into the cell and record the electrochemical signal. The change in peak current or potential is typically proportional to the analyte's concentration.

References

Application Notes and Protocols for the Use of Cobalt(II) Iodide in Vapor Deposition Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt(II) iodide (CoI₂) is a halide of cobalt that has demonstrated utility as a precursor in specialized vapor deposition techniques, particularly in Atomic Layer Deposition (ALD) for the synthesis of cobalt oxide thin films. While not as common as organometallic cobalt precursors, CoI₂ offers a halogen-based chemistry route to cobalt-containing materials.[1] This document provides detailed application notes and protocols based on available scientific literature for the use of cobalt(II) iodide in vapor deposition processes. The primary focus is on the ALD of cobalt oxide, as this is the most concretely documented application.

Physicochemical Properties of Cobalt(II) Iodide

A thorough understanding of the physical and chemical properties of cobalt(II) iodide is essential for its application in vapor deposition.

Table 1: Physicochemical Properties of Cobalt(II) Iodide [2]

PropertyValue
Chemical FormulaCoI₂
Molar Mass312.74 g/mol
Appearanceα-form: black hexagonal crystals; β-form: yellow powder
Melting Pointα-form: 515-520 °C (under vacuum)
Boiling Point570 °C
SublimationThe α-form sublimes under vacuum at 500 °C, yielding the β-polymorph.

Note: Cobalt(II) iodide is hygroscopic and should be handled in a dry environment.

Applications in Vapor Deposition

The primary application of cobalt(II) iodide in vapor deposition is as a precursor for the synthesis of cobalt oxide (Co₃O₄) thin films via Atomic Layer Deposition (ALD).[1][3] Cobalt oxide thin films are of significant interest for a variety of applications, including:

  • Catalysis: Cobalt oxides are known catalysts for various chemical reactions.

  • Energy Storage: They are used as electrode materials in lithium-ion batteries and supercapacitors.[4]

  • Spintronics and Magnetic Devices: Cobalt-based films have applications in magnetic information storage.[4][5]

  • Sensors: Cobalt oxide films can be utilized in gas sensing applications.

Experimental Protocols

Atomic Layer Deposition (ALD) of Cobalt Oxide (Co₃O₄)

This protocol is based on the findings of Rooth, Lindahl, and Hårsta for the deposition of Co₃O₄ thin films using CoI₂ and O₂ as precursors.[1][3]

Objective: To deposit a thin film of cobalt oxide (Co₃O₄) on a substrate using ALD.

Precursors:

  • Cobalt precursor: Solid anhydrous cobalt(II) iodide (CoI₂)

  • Oxygen precursor: Dioxygen (O₂)

Substrates:

  • Silicon with a native oxide layer (SiO₂/Si(100))

  • Magnesium oxide (MgO(001))

Experimental Setup:

  • A hot-wall ALD reactor is required to maintain the precursor and substrate at the desired temperatures.

  • The CoI₂ precursor is placed in a heated crucible or boat within the reactor.

  • Mass flow controllers are used to regulate the flow of O₂ and purge gas (e.g., N₂ or Ar).

  • Fast-acting valves are necessary for precise pulsing of the precursors and purge gas.

Deposition Parameters:

Table 2: ALD Process Parameters for Co₃O₄ Deposition

ParameterValueNotes
CoI₂ Precursor Temperature450 - 500 °C (estimated)Must be sufficient to achieve adequate vapor pressure. Vapor pressure data suggests significant sublimation occurs around this temperature range.[6]
Substrate Temperature475 - 700 °CThe growth rate is highly dependent on the substrate temperature.[1]
Oxygen (O₂) Flow-Typically introduced as a pulse.
Purge GasN₂ or ArUsed to remove unreacted precursors and byproducts between pulses.
Pulse Sequence (Hypothetical)CoI₂ pulse -> Purge -> O₂ pulse -> PurgeThe exact pulse and purge times need to be optimized for the specific reactor geometry and process conditions. Typical pulse times for solid precursors can range from 0.5 to 5 seconds, and purge times from 5 to 20 seconds.
Reactor Pressure-ALD is typically performed under vacuum conditions.

Protocol:

  • Substrate Preparation: Clean the substrate to remove any organic and particulate contamination. A standard RCA clean or similar procedure is suitable for silicon substrates.

  • System Bake-out: Heat the ALD reactor to the desired deposition temperature to outgas any adsorbed species.

  • Precursor Heating: Heat the CoI₂ precursor to the desired vaporization temperature to ensure a stable vapor pressure.

  • Deposition Cycle: a. CoI₂ Pulse: Introduce CoI₂ vapor into the reactor chamber for a set duration. The CoI₂ will chemisorb onto the substrate surface. b. Purge: Purge the chamber with an inert gas (N₂ or Ar) to remove any unreacted CoI₂ and byproducts from the gas phase. c. O₂ Pulse: Introduce O₂ into the chamber. The O₂ will react with the adsorbed cobalt-containing species on the surface to form cobalt oxide. d. Purge: Purge the chamber again with the inert gas to remove any unreacted O₂ and reaction byproducts.

  • Repeat Cycles: Repeat the deposition cycle until the desired film thickness is achieved. The thickness of the film is controlled by the number of ALD cycles.

  • Cool Down: After the deposition is complete, cool down the reactor under an inert atmosphere.

Film Characterization:

  • Thickness and Growth Rate: Can be determined using ellipsometry or by measuring the film thickness from cross-sectional scanning electron microscopy (SEM) images.

  • Crystallinity and Phase: X-ray diffraction (XRD) can be used to determine the crystal structure and phase of the deposited film. The expected phase is cubic Co₃O₄.[1]

  • Composition: X-ray photoelectron spectroscopy (XPS) or Rutherford backscattering spectrometry (RBS) can be used to verify the elemental composition of the film and check for impurities, such as iodine. No iodine was detected in the films deposited by this method.[1]

  • Morphology: SEM or atomic force microscopy (AFM) can be used to study the surface morphology and roughness of the film.

Quantitative Data:

Table 3: Growth Rate of ALD Co₃O₄ as a Function of Deposition Temperature and Substrate [1]

SubstrateDeposition Temperature (°C)Growth Rate (nm/cycle)
SiO₂/Si(100)500~0.2
SiO₂/Si(100)7000.004
MgO(001)475~0.12
MgO(001)700No growth detected

On MgO(001) substrates, the Co₃O₄ films were found to grow epitaxially with an in-plane orientation of (001)Co₃O₄||(001)MgO.[1]

Visualizations

ALD_Workflow Workflow for Atomic Layer Deposition of Co3O4 cluster_prep System Preparation cluster_post Post-Deposition sub_prep Substrate Cleaning reactor_bake Reactor Bake-out sub_prep->reactor_bake precursor_heat Heat CoI2 Precursor reactor_bake->precursor_heat pulse_coi2 1. Pulse CoI2 precursor_heat->pulse_coi2 purge1 2. Inert Gas Purge pulse_o2 3. Pulse O2 purge2 4. Inert Gas Purge cooldown Cool Down purge2->cooldown characterization Film Characterization cooldown->characterization

Atomic Layer Deposition Workflow

ALD_Surface_Chemistry Surface Reactions in one ALD Cycle start Substrate Surface step1 CoI2 Pulse CoI2 molecules chemisorb on the surface start->step1 Self-limiting adsorption step2 O2 Pulse O2 reacts with surface species to form Co3O4 step1->step2 Purge & Reactant Pulse end Co3O4 Layer Growth step2->end Purge & Cycle Repeats

ALD Surface Reaction Sequence

Safety Considerations

  • Cobalt(II) iodide is harmful if swallowed or inhaled and can cause skin and eye irritation. It is also a suspected mutagen.[6]

  • Due to its hygroscopic nature, CoI₂ should be handled and stored in a dry, inert atmosphere (e.g., in a glovebox).

  • Vapor deposition processes should be carried out in a well-ventilated area or in a fume hood.

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

References

Application Notes and Protocols: Cobalt(II) Iodide as a Doping Agent in Semiconductor Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt(II) iodide (CoI₂) is a versatile doping agent for modifying the properties of semiconductor materials. Its introduction into the crystal lattice of semiconductors can induce significant changes in their electronic, optical, and magnetic characteristics. Doping with cobalt can create diluted magnetic semiconductors (DMSs), which are materials that exhibit both semiconducting and ferromagnetic properties. The presence of iodine as a co-dopant can further tune the material's electronic structure and enhance its performance in various applications. These applications range from spintronics and magneto-electronic devices to photocatalysis and gas sensing.

This document provides detailed application notes on the effects of cobalt(II) iodide doping in various semiconductor materials and protocols for the synthesis of these doped materials.

Applications and Effects of Cobalt(II) Iodide Doping

Doping semiconductors with cobalt and iodine can lead to a range of enhanced or novel properties. The specific effects are highly dependent on the host semiconductor material and the doping concentration.

Induction of Ferromagnetism

The introduction of Co(II) ions into a semiconductor lattice can induce spin polarization, leading to a net magnetic moment.[1] In materials like ZnSe, cobalt doping can result in antiferromagnetic or ferromagnetic coupling between the cobalt ions. The presence of iodine as a co-dopant can mediate the exchange coupling between the d-states of cobalt and the electrons of the host material, potentially shifting the ground state from antiferromagnetic (AFM) to ferromagnetic (FM).[1] This is crucial for the development of spintronic devices, which utilize the spin of electrons in addition to their charge.

Tuning of Optical Properties

Cobalt doping can introduce new energy levels within the bandgap of the host semiconductor, leading to changes in its optical absorption and emission spectra. For instance, in ZnSe, cobalt doping introduces d-d transition bands in the visible range (1.6–1.91 eV).[1] Iodine co-doping can create additional absorption bands in the mid- and near-infrared regions.[1] This tunability of the optical properties is advantageous for applications in optoelectronic devices like photodetectors and solar cells. In some cases, cobalt doping can lead to a reduction in the optical bandgap of the host material.

Enhancement of Photocatalytic Activity

Cobalt-doped semiconductors, such as TiO₂ and ZnO, have shown enhanced photocatalytic efficiency in the degradation of organic pollutants.[2] The presence of cobalt ions can act as charge trapping sites, reducing the recombination of photogenerated electron-hole pairs and thereby increasing the quantum yield of the photocatalytic process. Furthermore, co-doping with iodine can improve the adsorption of reactants on the catalyst surface and enhance the overall catalytic performance. For example, Co-Iodine co-doped ZnSe nanowires have demonstrated superior performance in the oxygen evolution reaction (OER) with a low overpotential of 0.55 V.[1]

Improved Gas Sensing Capabilities

The introduction of cobalt as a dopant in metal oxide semiconductors like ZnO can significantly enhance their sensitivity and selectivity towards specific gases. For example, a Co²⁺ doped ZnO sensor has shown a 70.12% sensitivity for H₂S gas at 150 °C and a 68.75% gas response for NO₂ gas at 120 °C.[3] The dopant atoms can create active sites on the semiconductor surface that facilitate the adsorption and reaction of gas molecules, leading to a more pronounced change in the material's electrical conductivity.

Quantitative Data Summary

The following tables summarize the key quantitative data on the effects of cobalt and iodine doping on various semiconductor materials.

Table 1: Optical Properties of Doped Semiconductors

SemiconductorDopant(s)Dopant Conc.Bandgap (eV)Emission Peaks (nm)Reference
ZnSeCo--550[4]
ZnSeCo, I-Lowered-[1]
(CH₃NH₃)₂CoI₄Co, I-1.87-[5]
CdSCo0-40%2.54 to 2.40-[6]

Table 2: Magnetic and Catalytic Properties of Doped Semiconductors

SemiconductorDopant(s)PropertyValueReference
ZnSeCoMagnetic Moment3 µB[1]
ZnSeCo, IOER Overpotential0.55 V[1]
ZnOCoH₂S Gas Sensitivity70.12% at 150°C[3]
ZnOCoNO₂ Gas Response68.75% at 120°C[3]

Experimental Protocols

The following are detailed protocols for the synthesis of cobalt-iodide doped semiconductor materials. These protocols are based on established synthesis methods for doped semiconductors and have been adapted for the use of cobalt(II) iodide as the primary doping source.

Protocol 1: Hydrothermal Synthesis of Cobalt(II) Iodide Doped Zinc Oxide (ZnO) Nanoparticles

This protocol describes the synthesis of ZnO nanoparticles doped with cobalt and iodine using a hydrothermal method.

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Cobalt(II) iodide (CoI₂)

  • Sodium hydroxide (NaOH)

  • Deionized (DI) water

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave (100 mL)

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Oven

Procedure:

  • Precursor Solution Preparation:

    • Dissolve 2.195 g of zinc acetate dihydrate in 40 mL of DI water in a beaker with vigorous stirring.

    • To prepare a 1% Co-doped ZnO sample, dissolve 0.031 g of CoI₂ in 10 mL of DI water in a separate beaker. The amount of CoI₂ can be adjusted to achieve the desired doping concentration.

    • Add the CoI₂ solution dropwise to the zinc acetate solution under continuous stirring.

  • pH Adjustment:

    • Prepare a 2 M NaOH solution by dissolving 8 g of NaOH in 100 mL of DI water.

    • Slowly add the NaOH solution dropwise to the zinc and cobalt precursor solution until the pH reaches 10-12. A milky white precipitate will form.

  • Hydrothermal Treatment:

    • Transfer the resulting suspension to a 100 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it in an oven at 150 °C for 12 hours.

    • Allow the autoclave to cool down to room temperature naturally.

  • Purification:

    • Collect the precipitate by centrifugation at 5000 rpm for 10 minutes.

    • Wash the precipitate repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the final product in an oven at 80 °C for 6 hours.

  • Calcination (Optional):

    • For improved crystallinity, the dried powder can be calcined in a muffle furnace at 400-500 °C for 2-3 hours.

Protocol 2: Sol-Gel Synthesis of Cobalt(II) Iodide Doped Titanium Dioxide (TiO₂) Nanoparticles

This protocol outlines the synthesis of CoI₂-doped TiO₂ nanoparticles via a sol-gel method.

Materials:

  • Titanium(IV) isopropoxide (TTIP)

  • Cobalt(II) iodide (CoI₂)

  • Ethanol

  • Acetic acid (glacial)

  • Deionized (DI) water

Equipment:

  • Beakers and flasks

  • Magnetic stirrer

  • Reflux condenser

  • Drying oven

  • Muffle furnace

Procedure:

  • Sol Preparation:

    • In a flask, mix 10 mL of titanium(IV) isopropoxide with 40 mL of ethanol and stir for 15 minutes.

    • In a separate beaker, dissolve the desired amount of CoI₂ (e.g., for 1% doping, use a molar ratio of 1:99 of Co:Ti) in 10 mL of ethanol.

    • Add the CoI₂ solution to the TTIP solution and stir for another 15 minutes.

  • Gel Formation:

    • In another beaker, prepare a solution of 5 mL of DI water, 5 mL of ethanol, and 1 mL of glacial acetic acid.

    • Add this solution dropwise to the titanium and cobalt precursor solution under vigorous stirring.

    • Continue stirring for 2 hours at room temperature. A gel will gradually form.

  • Aging and Drying:

    • Age the gel at room temperature for 24 hours.

    • Dry the gel in an oven at 100 °C for 12 hours to obtain a xerogel.

  • Calcination:

    • Grind the xerogel into a fine powder.

    • Calcined the powder in a muffle furnace at 500 °C for 2 hours to obtain the crystalline CoI₂-doped TiO₂ nanoparticles.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the experimental workflows for the synthesis of cobalt(II) iodide doped semiconductor materials.

Hydrothermal_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product A Dissolve Zinc Acetate C Mix Precursor Solutions A->C B Dissolve Cobalt(II) Iodide B->C D Adjust pH with NaOH C->D E Hydrothermal Treatment (150°C, 12h) D->E F Centrifugation E->F G Washing (Water & Ethanol) F->G H Drying (80°C, 6h) G->H I CoI₂-Doped ZnO Nanoparticles H->I

Caption: Workflow for the hydrothermal synthesis of CoI₂-doped ZnO.

Sol_Gel_Synthesis_Workflow cluster_sol Sol Preparation cluster_gel Gelation cluster_post Post-Processing cluster_final Final Product A Mix TTIP and Ethanol C Combine Solutions A->C B Dissolve Cobalt(II) Iodide B->C D Add Water/Ethanol/Acetic Acid C->D E Stir for 2h D->E F Age Gel for 24h E->F G Dry Gel (100°C, 12h) F->G H Grind Xerogel G->H I Calcination (500°C, 2h) H->I J CoI₂-Doped TiO₂ Nanoparticles I->J

Caption: Workflow for the sol-gel synthesis of CoI₂-doped TiO₂.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between cobalt(II) iodide doping and the resulting changes in semiconductor properties.

Doping_Effects cluster_input Doping Process cluster_mechanism Physical Mechanisms cluster_properties Resulting Properties cluster_applications Potential Applications A Cobalt(II) Iodide (CoI₂) Doping B Introduction of Co²⁺ and I⁻ ions into Semiconductor Lattice A->B C Creation of Localized d-states B->C D Modification of Electronic Band Structure B->D E Generation of Carrier Traps/Defects B->E F Induced Ferromagnetism C->F G Tuned Optical Properties (Bandgap, Absorption) D->G H Enhanced Photocatalytic Activity E->H I Improved Gas Sensing E->I J Spintronics F->J K Optoelectronics G->K L Environmental Remediation H->L M Chemical Sensors I->M

Caption: Logical flow from CoI₂ doping to material properties and applications.

References

Troubleshooting & Optimization

Preventing the oxidation of cobalt(II) iodide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of cobalt(II) iodide (CoI₂) in solution.

Frequently Asked Questions (FAQs)

Q1: What is cobalt(II) iodide and what are its key properties?

Cobalt(II) iodide is an inorganic compound with the formula CoI₂.[1][2] The anhydrous form is a black crystalline solid, which can also exist as a yellow polymorph.[2][3] It is known for being strongly hygroscopic, meaning it readily absorbs moisture from the air.[3][4][5] This can affect its stability and handling.[1] When dissolved in water, it typically forms a pink/red solution containing the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺.[3][6] Proper storage in a cool, dry place, preferably under an inert atmosphere, is essential to maintain its integrity.[1][4][5]

Q2: Why is my cobalt(II) iodide solution changing color from pink/red to brownish-yellow?

A color change from the characteristic pink/red of aqueous Co(II) to brownish-yellow is a primary indicator of oxidation. This occurs because cobalt(II) is oxidized to cobalt(III), and more significantly, the iodide ion (I⁻) is oxidized to iodine (I₂), which is responsible for the brownish-yellow color in solution. This process is accelerated by the presence of oxygen, light, and alkaline conditions.[5][6][7]

Q3: What are the primary factors that promote the oxidation of Co(II) iodide in solution?

Several factors can promote the unwanted oxidation of cobalt(II) iodide:

  • Presence of Oxygen: Dissolved oxygen from the air is a common oxidizing agent that readily oxidizes the iodide ion and can facilitate the oxidation of Co(II), especially in the presence of certain ligands.[6][7][8]

  • Exposure to Light: Cobalt(II) iodide is light-sensitive.[4][5] Light can provide the energy needed to initiate the redox reactions.

  • High pH (Alkaline Conditions): While the aqueous Co(II) ion is relatively stable in acidic or neutral solutions, alkaline environments significantly promote its oxidation to Co(III).[7][8][9]

  • Presence of Certain Ligands: Ligands such as ammonia can stabilize the Co(III) oxidation state, making the oxidation of Co(II) more favorable.[6][7][8]

Q4: How should I properly store solid cobalt(II) iodide and its solutions?

To ensure maximum stability:

  • Solid CoI₂: Store in a tightly sealed container in a cool, dry, and dark place.[1][5] Storing under an inert gas like argon or nitrogen is highly recommended.[4][5]

  • CoI₂ Solutions: Solutions should be prepared using deaerated (oxygen-free) solvents. They should be stored in sealed, airtight containers, with the headspace filled with an inert gas. Protect solutions from light by using amber glass containers or by wrapping the container in aluminum foil.

Q5: What solvents are recommended for preparing cobalt(II) iodide solutions to minimize oxidation?

Cobalt(II) iodide is soluble in polar solvents like water and alcohols.[1] To minimize oxidation, it is crucial to use solvents that have been deaerated to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes prior to use or by using freeze-pump-thaw cycles.

Troubleshooting Guide

Problem: My freshly prepared aqueous Co(II) iodide solution is rapidly turning brown.

  • Cause: This indicates rapid oxidation of iodide (I⁻) to iodine (I₂). The most likely cause is the presence of dissolved oxygen in your water and/or exposure to ambient air and light during preparation.

  • Solution: Prepare the solution in a glovebox or under a continuous stream of an inert gas (e.g., argon or nitrogen). Use a solvent that has been thoroughly deaerated beforehand. Ensure all glassware is dry and purged with inert gas before use.

Problem: I need to work with Co(II) iodide in a slightly alkaline solution. How can I minimize oxidation?

  • Challenge: Alkaline conditions favor the oxidation of Co(II) to Co(III).[7][8]

  • Mitigation Strategy:

    • Work under strictly anaerobic (oxygen-free) and dark conditions.

    • Keep the temperature as low as the experiment allows to decrease the reaction rate.

    • Prepare the solution at a neutral or slightly acidic pH and only adjust the pH to the desired alkaline value immediately before use.

    • If possible, use a chelating agent that stabilizes Co(II) more than Co(III) under the experimental conditions, though care must be taken as some ligands (like ammonia) preferentially stabilize Co(III).[6][7]

Problem: How can I confirm if my cobalt(II) iodide solution has been oxidized?

  • Visual Inspection: As mentioned, a color change from pink/red to yellow, brown, or green (a mix of yellow I₂ and blue Co(II) complexes) is a strong indicator of oxidation.[2][3]

  • UV-Visible Spectrophotometry: This is a quantitative method to confirm oxidation. A fresh, unoxidized solution of aqueous Co(II) has a characteristic absorption peak around 510 nm. The formation of triiodide (I₃⁻, from I₂ reacting with excess I⁻) will introduce a strong absorption peak around 350 nm. You can monitor the increase of the 350 nm peak over time to quantify the extent of oxidation.

Data and Protocols

Summary of Factors Influencing Co(II) Iodide Stability
FactorCondition Promoting OxidationRecommended Preventative Measure
Atmosphere Presence of Oxygen (Air)Work under an inert atmosphere (Nitrogen, Argon).[4][5]
Solvent Dissolved OxygenUse deaerated solvents (e.g., by inert gas sparging).
Light UV or strong visible lightStore and handle in the dark or use amber glassware.[4][5]
pH Alkaline (high pH) conditionsMaintain a neutral or slightly acidic pH.[7][10]
Temperature High temperaturesStore solutions in a cool place and perform experiments at the lowest feasible temperature.
Storage Exposure to moisture and airStore solid CoI₂ in a desiccator or glovebox.[1][4][5]
Experimental Protocol: Preparation of a Stabilized Aqueous Co(II) Iodide Solution

This protocol outlines the steps to prepare a 0.1 M aqueous solution of CoI₂ with minimal risk of oxidation.

Materials:

  • Anhydrous Cobalt(II) Iodide (CoI₂)

  • High-purity, deionized water

  • Nitrogen or Argon gas (high purity)

  • Schlenk flask or a three-neck round-bottom flask

  • Gas-tight syringe

  • Magnetic stirrer and stir bar

  • Cannula for solvent transfer

Procedure:

  • Deaerate the Solvent: Place the required volume of deionized water in a flask. Bubble high-purity nitrogen or argon gas through the water for at least 30-45 minutes to remove dissolved oxygen.

  • Prepare the Reaction Vessel: Dry a Schlenk flask containing a magnetic stir bar in an oven and allow it to cool to room temperature under a stream of inert gas.

  • Weigh CoI₂: In a glovebox or under an inert atmosphere, weigh the required amount of anhydrous CoI₂ and quickly add it to the prepared Schlenk flask.

  • Seal the Flask: Immediately seal the flask. If not in a glovebox, ensure a positive pressure of inert gas is maintained.

  • Add Solvent: Using a cannula or a gas-tight syringe, transfer the deaerated water to the Schlenk flask containing the CoI₂ powder.

  • Dissolve: Stir the mixture at room temperature until all the solid has dissolved. The resulting solution should be a clear pink/red color.

  • Storage: Store the solution in the sealed Schlenk flask, protected from light. For long-term storage, keep it in a cool, dark place.

Visualizations

OxidationPathway cluster_initial Initial State cluster_factors Oxidizing Factors cluster_products Oxidation Products CoI2_sol Co²⁺(aq) + 2I⁻(aq) (Stable Pink Solution) I2 Iodine (I₂) (Brown Color) CoI2_sol->I2 Oxidation Co3 Co³⁺ species CoI2_sol->Co3 Oxidation O2 Oxygen (O₂) O2->I2 Light Light (hν) Light->I2 OH High pH (OH⁻) OH->Co3 I2->CoI2_sol Causes Discoloration

Caption: Key factors leading to the oxidation of Cobalt(II) Iodide in solution.

PreventionWorkflow start Start: Prepare Stable CoI₂ Solution deaerate 1. Deaerate Solvent (N₂ or Ar sparging) start->deaerate setup 2. Use Inert Atmosphere Setup (Glovebox or Schlenk Line) deaerate->setup weigh 3. Weigh Anhydrous CoI₂ (Under Inert Gas) setup->weigh transfer 4. Add Deaerated Solvent to CoI₂ weigh->transfer dissolve 5. Dissolve While Excluding Air transfer->dissolve store 6. Store in Sealed, Dark Container (Under Inert Gas) dissolve->store end Result: Stable Pink CoI₂ Solution store->end

Caption: Experimental workflow for preparing a stable Cobalt(II) Iodide solution.

TroubleshootingTree q1 Is your CoI₂ solution changing color (e.g., to brown)? a1_yes Oxidation is occurring. Check preparation & storage. q1->a1_yes Yes a1_no Solution is likely stable. Continue to monitor. q1->a1_no No q2 Did you use an inert atmosphere? a1_yes->q2 a2_no Root Cause: Oxygen exposure. Action: Revise protocol to exclude all air. q2->a2_no No a2_yes a2_yes q2->a2_yes Yes q3 Is the solution pH > 7? a2_yes->q3 a3_yes Root Cause: High pH promotes oxidation. Action: Buffer to neutral/acidic pH if possible. q3->a3_yes Yes a3_no Possible Causes: - Solvent not fully deaerated - Light exposure - Contaminated reagent Action: Re-prepare carefully. q3->a3_no No

References

How to handle and store anhydrous cobalt(II) iodide safely

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and storage of anhydrous cobalt(II) iodide.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with anhydrous cobalt(II) iodide?

A1: Anhydrous cobalt(II) iodide is harmful if swallowed, inhaled, or in contact with skin.[1][2] It can cause irritation to the eyes, skin, and respiratory system.[1][2] It may also cause an allergic skin reaction and is suspected of causing genetic defects.[3][4][5]

Q2: What personal protective equipment (PPE) is required when handling anhydrous cobalt(II) iodide?

A2: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical safety goggles, protective gloves, and a lab coat.[2] In situations where dust may be generated, a NIOSH-approved respirator is necessary.[2]

Q3: How should anhydrous cobalt(II) iodide be stored?

A3: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[2][6][7][8] It is crucial to protect it from moisture, as it is hygroscopic, and also from light.[2][6][9]

Q4: What materials are incompatible with anhydrous cobalt(II) iodide?

A4: Anhydrous cobalt(II) iodide should be stored away from strong oxidizing agents.[2][6][7]

Q5: What is the proper procedure for cleaning up a spill of anhydrous cobalt(II) iodide?

A5: For a minor spill, you should wear appropriate PPE, sweep up the material, and place it in a suitable container for disposal, avoiding dust formation.[7] The spill area should then be cleaned. For larger spills, it may be necessary to contact Environmental Health and Safety (EHS) for assistance.

Q6: How should I dispose of anhydrous cobalt(II) iodide waste?

A6: Waste containing anhydrous cobalt(II) iodide should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6][8][10] Do not dispose of it down the drain or in regular trash.[7][11]

Troubleshooting Guides

Problem: The anhydrous cobalt(II) iodide has changed color from black/dark gray to dark green.

  • Cause: The compound has been exposed to moisture from the air. Anhydrous cobalt(II) iodide is hygroscopic and will absorb water, leading to a color change.

  • Solution: While the hydrated form may still be usable for some applications, for experiments requiring the anhydrous form, the material is compromised. To prevent this, always store anhydrous cobalt(II) iodide in a desiccator or under an inert atmosphere in a tightly sealed container.[2][6]

Problem: I observe dust in the air when handling the solid.

  • Cause: Improper handling techniques are causing the fine powder to become airborne.

  • Solution: Handle the solid in a well-ventilated area, preferably within a fume hood, to minimize inhalation risk.[2] Use techniques that minimize dust generation, such as carefully scooping instead of pouring. Ensure appropriate respiratory protection is used if dust is unavoidable.[2]

Quantitative Data Summary

PropertyValueReference
Molecular FormulaCoI₂[1]
Molar Mass312.74 g/mol [1][2]
Melting Point>515 °C[1][2]
Boiling Point570 °C (in vacuum)[1][4]
Density5.45 g/mL at 25 °C[1][2]
AppearanceBlack hexagonal crystals (α-form), Yellow powder (β-form)
SolubilitySoluble in water[1][9]

Experimental Protocols

Experiment: Using Anhydrous Cobalt(II) Iodide as a Water Indicator

This protocol outlines the procedure for qualitatively testing for the presence of water in a solvent using anhydrous cobalt(II) iodide.

Materials:

  • Anhydrous cobalt(II) iodide

  • Solvent to be tested

  • Dry test tube

  • Spatula

Procedure:

  • Ensure all glassware is completely dry to avoid false-positive results.

  • In a well-ventilated fume hood, add a small amount (a few crystals) of anhydrous cobalt(II) iodide to the dry test tube. The anhydrous form appears as black or dark gray crystals.

  • Add a few milliliters of the solvent to be tested to the test tube.

  • Gently agitate the test tube to mix the contents.

  • Observe any color change. A change from the dark color of the anhydrous form to a greenish color indicates the presence of water, as the cobalt(II) iodide becomes hydrated.

Visualizations

Spill_Response_Workflow cluster_0 Spill Spill of Anhydrous Cobalt(II) Iodide Occurs Assess Assess Spill Size and Hazard Spill->Assess MinorSpill Minor Spill Assess->MinorSpill Small, manageable MajorSpill Major Spill Assess->MajorSpill Large, hazardous PPE Don Appropriate PPE MinorSpill->PPE Evacuate Evacuate Area MajorSpill->Evacuate Notify Notify EHS/Supervisor Evacuate->Notify Cleanup Proceed with Cleanup Contain Contain the Spill PPE->Contain Collect Collect Spilled Material Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Workflow for responding to a spill of anhydrous cobalt(II) iodide.

Reactivity_Diagram CoI2 Anhydrous Cobalt(II) Iodide Water Water/Moisture CoI2->Water Reacts to form OxidizingAgents Strong Oxidizing Agents CoI2->OxidizingAgents Incompatible with HydratedCoI2 Hydrated Cobalt(II) Iodide (Green) Water->HydratedCoI2 Reaction Vigorous/Exothermic Reaction OxidizingAgents->Reaction

Caption: Reactivity of anhydrous cobalt(II) iodide with common substances.

References

Troubleshooting low yields in cobalt(II) iodide mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues in reactions mediated by cobalt(II) iodide.

Frequently Asked Questions (FAQs)

Q1: My cobalt(II) iodide reagent is dark green or appears wet. Can I still use it?

A1: No, this indicates the presence of the hydrate form (CoI₂·6H₂O). Cobalt(II) iodide is extremely hygroscopic and readily absorbs moisture from the air, which is detrimental to many catalytic reactions.[1][2] For optimal results, use anhydrous cobalt(II) iodide, which is a black or yellow crystalline solid depending on its polymorph.[1] If you suspect moisture contamination, it is best to use a fresh bottle or prepare the catalyst in situ.

Q2: What is in situ preparation of cobalt(II) iodide and why is it recommended?

A2: In situ preparation involves generating the anhydrous cobalt(II) iodide directly within the reaction vessel immediately before it is needed. A common method is the reaction of cobalt powder with crystalline iodine in a dry solvent like acetonitrile.[2] This technique is highly recommended because it bypasses issues with the hygroscopic nature of commercial CoI₂, ensuring a truly anhydrous and highly active catalyst for the reaction.[2]

Q3: What are the standard precautions for setting up a cobalt(II) iodide mediated reaction?

A3: Due to the sensitivity of cobalt catalysts to air and moisture, all synthetic procedures and product isolation should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques.[2] Solvents must be rigorously dried and degassed before use. For example, acetonitrile can be dried over phosphorus(V) oxide and toluene over a sodium-benzophenone ketyl.[2]

Q4: My reaction is not proceeding, or the starting material is being recovered. What is a likely cause?

A4: The most common cause is an inactive catalyst. This can be due to moisture inactivating the cobalt(II) iodide (see Q1) or the absence of a necessary co-catalyst or additive. Some cobalt-catalyzed reactions require additives, such as a Lewis acid or a reductant, to initiate the catalytic cycle. Additionally, ensure the reaction temperature is appropriate, as some reactions require heating to overcome activation barriers.

Q5: Are there specific ligands that are known to improve the efficiency of cobalt(II) iodide catalysts?

A5: Yes, the choice of ligand can significantly impact the catalyst's activity and selectivity. N-heterocyclic carbenes (NHCs) and phosphine ligands like 1,2-bis(diphenylphosphino)ethane (DPPE) or 1,3-bis(diphenylphosphino)propane (DPPP) have been successfully used in cobalt-catalyzed cross-coupling reactions to improve yields and expand the substrate scope.[3][4]

Troubleshooting Guide for Low Yields

This guide addresses specific problems encountered during cobalt(II) iodide mediated reactions.

Problem 1: Reaction is sluggish, incomplete, or fails to initiate.
Potential CauseRecommended Solution
Inactive Catalyst Cobalt(II) iodide is highly sensitive to moisture.[2] Use a fresh, sealed bottle of anhydrous CoI₂ or prepare it in situ from cobalt powder and iodine.[2]
Insufficient Purity of Reagents Ensure all substrates and reagents are pure. Impurities can poison the catalyst. Use freshly distilled solvents and purified starting materials.
Inadequate Inert Atmosphere Oxygen can oxidize the active cobalt species. Ensure your reaction setup is leak-proof and that all reagents and solvents were added under a positive pressure of inert gas (Ar or N₂).[2]
Suboptimal Temperature The reaction may require a higher temperature for activation. Gradually increase the reaction temperature and monitor the progress by TLC or GC/LC-MS. Some reactions have a narrow optimal temperature range.[5]
Incorrect Solvent The choice of solvent can dramatically affect solubility and reactivity. Consult literature for proven solvents for your specific reaction type. Ensure the solvent is completely anhydrous.
Problem 2: Significant formation of side products.
Potential CauseRecommended Solution
Reaction Temperature is Too High High temperatures can lead to thermal decomposition of reagents or products and promote side reactions.[6] Try running the reaction at a lower temperature.
Incorrect Stoichiometry An incorrect ratio of reactants or catalyst can lead to side reactions. Carefully check the stoichiometry and consider adding one reagent slowly to maintain a low concentration.
Side Reactions (e.g., Homocoupling) In cross-coupling reactions, homocoupling of the organometallic reagent is a common side reaction.[7] This can sometimes be suppressed by adding specific ligands (e.g., NHCs) or by controlling the rate of addition of the Grignard or organozinc reagent.[3]
Radical Intermediates Many cobalt-catalyzed reactions proceed via radical mechanisms. Uncontrolled radical reactions can lead to a mixture of products. The use of radical traps (if compatible with the desired reaction) or adjusting the concentration may help.

Visualizing Workflows and Pathways

Troubleshooting Logic for Low Yields

The following diagram outlines a logical workflow for troubleshooting poor outcomes in cobalt(II) iodide mediated reactions.

TroubleshootingWorkflow Start Low Yield or No Reaction CheckReagents 1. Check Reagent Quality Start->CheckReagents CheckSetup 2. Verify Reaction Setup Start->CheckSetup CheckConditions 3. Optimize Conditions Start->CheckConditions CoI2_Quality Is CoI₂ anhydrous? CheckReagents->CoI2_Quality Solvent_Quality Are solvents dry and degassed? CheckReagents->Solvent_Quality Inert_Atmosphere Is inert atmosphere maintained? CheckSetup->Inert_Atmosphere Glassware_Dry Is glasswareflame-dried? CheckSetup->Glassware_Dry Temp_Opt Is temperature optimal? CheckConditions->Temp_Opt Ligand_Opt Is a ligand needed? CheckConditions->Ligand_Opt Sol_InSitu Solution: Prepare CoI₂ in situ or use new bottle. CoI2_Quality->Sol_InSitu No Sol_DrySolvent Solution: Redistill and degas solvents. Solvent_Quality->Sol_DrySolvent No Sol_Schlenk Solution: Improve Schlenk technique; check for leaks. Inert_Atmosphere->Sol_Schlenk No Sol_FlameDry Solution: Flame-dry all glassware under vacuum. Glassware_Dry->Sol_FlameDry No Sol_ScreenTemp Solution: Screen a range of temperatures. Temp_Opt->Sol_ScreenTemp No Sol_ScreenLigand Solution: Screen phosphine or NHC ligands. Ligand_Opt->Sol_ScreenLigand No

Caption: A decision tree for troubleshooting low yields.

General Experimental Workflow

This diagram illustrates the standard procedure for setting up an anhydrous cobalt-catalyzed reaction.

ExperimentalWorkflow Start Start: Assemble and Flame-Dry Glassware Inert Establish Inert Atmosphere (Ar/N₂) Start->Inert Prepare_CoI2 Prepare CoI₂ in situ (Co powder + I₂) OR Add Anhydrous CoI₂ Inert->Prepare_CoI2 Add_Solvent Add Anhydrous, Degassed Solvent Prepare_CoI2->Add_Solvent Add_Ligand Add Ligand (if required) Add_Solvent->Add_Ligand Add_Substrate Add Substrates Add_Ligand->Add_Substrate Set_Temp Set Reaction Temperature (Cool or Heat) Add_Substrate->Set_Temp Monitor Monitor Reaction (TLC, GC, LC-MS) Set_Temp->Monitor Workup Quench and Workup Monitor->Workup Purify Purify Product (e.g., Column Chromatography) Workup->Purify End Characterize Product Purify->End

Caption: Standard workflow for a CoI₂ mediated reaction.

Simplified Catalytic Cycle for Cross-Coupling

This diagram shows a plausible, generalized catalytic cycle for a cobalt-catalyzed cross-coupling reaction, which often involves changes in cobalt's oxidation state and radical intermediates.

CatalyticCycle CoII LₙCo(II)X₂ CoI LₙCo(I)X CoII->CoI 1e⁻ or 2e⁻ Reductant Reduction (e.g., R²MgX) CoIII_A LₙCo(III)(R¹)X CoI->CoIII_A OxAdd Oxidative Addition (or Radical Path) R¹-X CoIII_B LₙCo(III)(R¹)(R²) CoIII_A->CoIII_B Transmetal Transmetalation (R²MgX) CoIII_B->CoII ReductElim Reductive Elimination Product Product R¹-R² ReductElim->Product

Caption: Generalized Co(I)/Co(III) cross-coupling cycle.

Key Experimental Protocol: In Situ Preparation of a Cobalt(II) Iodide Pyridine Complex

This protocol is adapted from the synthesis of [(Py)₂CoI₂] and highlights the best practice of preparing the anhydrous catalyst in situ.[2]

Materials:

  • Cobalt powder, excess (e.g., 1.2 mmol)

  • Iodine (I₂), crystalline (1.0 mmol, 0.254 g)

  • Anhydrous, degassed acetonitrile (for preparation)

  • Anhydrous, degassed toluene (25 mL)

  • Anhydrous pyridine (2.0 mmol, 0.158 g)

Equipment:

  • Schlenk flask with a magnetic stir bar

  • Schlenk line with argon or nitrogen supply

  • Vacuum pump

  • Heating mantle with temperature control

  • Syringes for liquid transfer

Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add crystalline iodine (1.0 mmol) and an excess of cobalt powder.[2]

  • Add dry acetonitrile and stir the mixture. The reaction is complete when the color changes from the brown of iodine to the characteristic color of the cobalt-iodide-acetonitrile adduct.[2]

  • Isolation of Anhydrous CoI₂: Remove the acetonitrile under dynamic vacuum and gently heat the flask to 120 °C for 3 hours to ensure all solvent and moisture are removed.[2] The flask now contains pure, anhydrous CoI₂.

  • Complex Formation: Allow the flask to cool to room temperature. Condense dry toluene (25 mL) into the flask under vacuum.[2]

  • Using a syringe, add dry pyridine (2.0 mmol) to the flask. Seal the flask.[2]

  • Reaction: Heat the mixture in an oil bath to 130 °C with stirring until all the cobalt(II) iodide has dissolved, resulting in a blue solution.[2]

  • Crystallization: Slowly cool the reaction mixture (e.g., 10 °C per hour) to room temperature to obtain the product as blue, needle-shaped crystals.[2] This complex can now be used as a catalyst in subsequent reactions.

References

Technical Support Center: Improving the Stability of Cobalt(II) Iodide Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for cobalt(II) iodide catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and performance of these versatile catalysts in your experiments. Here you will find troubleshooting guides, frequently asked questions, experimental protocols, and data to help you overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the deactivation of my cobalt(II) iodide catalyst?

A1: Cobalt(II) iodide catalysts are sensitive to several factors that can lead to deactivation. The primary causes include:

  • Oxidation: Cobalt(II) can be oxidized to inactive cobalt(III) species, especially in the presence of air or other oxidants.

  • Moisture and Hydrolysis: Cobalt(II) iodide is hygroscopic and can react with water, leading to the formation of cobalt hydroxides or oxides that are catalytically inactive.[1]

  • Ligand Dissociation: In many catalytic systems, ligands are used to stabilize the cobalt center. Dissociation of these ligands can expose the metal, leading to agglomeration or decomposition.

  • Poisoning: Impurities in the reaction mixture, such as sulfur or strongly coordinating species, can bind to the cobalt center and inhibit its catalytic activity.

  • Thermal Degradation: High reaction temperatures can lead to catalyst decomposition or the formation of inactive cobalt species.[2]

Q2: How can I improve the stability of my cobalt(II) iodide catalyst?

A2: Several strategies can be employed to enhance the stability of your catalyst:

  • Use of Stabilizing Ligands: The addition of ligands, such as phosphines (e.g., triphenylphosphine), N-heterocyclic carbenes (NHCs), or bidentate nitrogen-containing ligands, can stabilize the cobalt center, prevent agglomeration, and modulate its reactivity.[1]

  • Inert Atmosphere: Given its sensitivity to air and moisture, it is crucial to handle cobalt(II) iodide and set up reactions under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[1]

  • Anhydrous Solvents: Using dry, degassed solvents is essential to prevent hydrolysis of the catalyst.

  • Solvent Choice: The choice of solvent can significantly impact catalyst stability and reactivity. Non-polar aprotic solvents are often preferred.

  • Temperature Control: Operating at the lowest effective temperature can help minimize thermal degradation pathways.

Q3: Can I regenerate a deactivated cobalt(II) iodide catalyst?

A3: Yes, in some cases, deactivated cobalt catalysts can be regenerated. The appropriate method depends on the deactivation mechanism. For instance, if the catalyst has been oxidized, a reduction step might restore its activity. If the deactivation is due to the loss of a ligand, re-introducing the ligand under appropriate conditions may regenerate the active species. A general procedure for regeneration is provided in the Experimental Protocols section.

Troubleshooting Guides

Problem 1: My cobalt-catalyzed cross-coupling reaction is not proceeding or is giving a very low yield.

Possible Cause Suggested Solution
Inactive Catalyst The cobalt(II) iodide may have degraded due to improper storage or handling. Ensure it has been stored in a tightly sealed container under an inert atmosphere and away from light and moisture.[1] Consider using a fresh batch of the catalyst.
Insufficiently Inert Conditions Traces of oxygen or moisture in the reaction can deactivate the catalyst. Ensure all glassware is oven-dried, and the reaction is set up under a high-purity inert gas. Use freshly distilled and degassed solvents.
Inappropriate Ligand or No Ligand For many cross-coupling reactions, a stabilizing ligand is crucial for catalytic activity. If you are not using a ligand, consider adding one (e.g., triphenylphosphine). If you are using a ligand, it might not be suitable for the specific reaction; consider screening other ligands.
Incorrect Solvent The solvent can have a profound effect on the catalyst's stability and reactivity. If your reaction is sluggish, consider trying a different anhydrous, aprotic solvent.
Low Reaction Temperature While high temperatures can degrade the catalyst, some reactions require a certain activation energy. Cautiously increase the reaction temperature in small increments (e.g., 10 °C) to see if the reaction proceeds.

Problem 2: My reaction starts well but then stops before completion.

Possible Cause Suggested Solution
Catalyst Decomposition The catalyst may be unstable under the reaction conditions over time. Try adding a stabilizing ligand or using a more robust ligand if one is already present. Consider running the reaction at a lower temperature if possible.
Product Inhibition The product of the reaction may be coordinating to the cobalt center and inhibiting further catalysis. Try running the reaction at a lower concentration.
Leaching of Heterogeneous Catalyst If you are using a supported cobalt(II) iodide catalyst, the active metal may be leaching into the solution and then deactivating. You can test for leaching by filtering the catalyst at partial conversion and allowing the filtrate to react further.[3]

Data Presentation

Table 1: Factors Affecting the Stability of Cobalt(II) Iodide Catalysts

FactorEffect on StabilityRecommendations
Oxygen Promotes oxidation of Co(II) to inactive Co(III).Handle catalyst and set up reactions under an inert atmosphere (Ar or N₂).
Moisture Leads to hydrolysis and formation of inactive cobalt oxides/hydroxides.[1]Use anhydrous solvents and oven-dried glassware. Store catalyst in a desiccator or glovebox.
Light Can promote degradation of the catalyst.[1]Store cobalt(II) iodide in an amber vial or in the dark.
Temperature High temperatures can lead to thermal decomposition.Use the lowest effective temperature for the reaction. Monitor for color changes that may indicate decomposition.
Ligands Can significantly stabilize the cobalt center and prevent agglomeration.Use appropriate ligands (e.g., phosphines, NHCs) for the specific reaction.
Solvent Polarity and coordinating ability of the solvent can affect stability.Screen different anhydrous, aprotic solvents to find the optimal one for your reaction.
Additives Certain additives can either stabilize or destabilize the catalyst.The effect of additives should be evaluated on a case-by-case basis.

Experimental Protocols

Protocol 1: In-situ Preparation and Stabilization of a Triphenylphosphine-Ligated Cobalt(II) Iodide Catalyst for Cross-Coupling Reactions

This protocol describes the in-situ formation of a (PPh₃)₂CoI₂ complex for use in a generic cross-coupling reaction. All operations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.

Materials:

  • Cobalt(II) iodide (anhydrous)

  • Triphenylphosphine (PPh₃)

  • Anhydrous, degassed solvent (e.g., THF, dioxane, or toluene)

  • Reaction vessel (e.g., Schlenk flask) equipped with a magnetic stir bar

  • Substrates for the cross-coupling reaction

Procedure:

  • To an oven-dried Schlenk flask under a positive pressure of argon, add cobalt(II) iodide (1 mol%) and triphenylphosphine (2.2 mol%).

  • Evacuate and backfill the flask with argon three times to ensure a completely inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 30 minutes. A color change should be observed as the complex forms.

  • Add the substrates for the cross-coupling reaction to the flask under a positive flow of argon.

  • Proceed with the reaction according to your specific protocol (e.g., heating, addition of base, etc.).

Protocol 2: General Procedure for the Regeneration of a Deactivated Cobalt Catalyst

This protocol provides a general guideline for regenerating a cobalt catalyst that has been deactivated, likely through oxidation. This procedure should be adapted based on the specific nature of the catalyst and the suspected deactivation pathway.

Materials:

  • Deactivated cobalt catalyst

  • Appropriate solvents for washing (e.g., toluene, THF)

  • Reducing agent (e.g., a mild hydride source, to be used with caution)

  • Inert atmosphere setup

Procedure:

  • Isolation of the Deactivated Catalyst: After the reaction, allow the mixture to cool to room temperature. If the catalyst is homogeneous, it may need to be precipitated or the solvent removed under reduced pressure. If heterogeneous, it can be filtered.

  • Washing: Wash the deactivated catalyst with an appropriate solvent (e.g., toluene or THF) to remove any residual organic compounds. This should be done under an inert atmosphere if the catalyst is air-sensitive.

  • Drying: Dry the washed catalyst under vacuum.

  • Reduction (if deactivated by oxidation): The dried, deactivated catalyst can be treated with a suitable reducing agent. This step is highly dependent on the nature of the catalyst and should be approached with caution. For example, a gentle reduction might be achieved by stirring the catalyst in a solvent with a mild hydride source under an inert atmosphere. Safety Note: The choice and handling of reducing agents require careful consideration of safety protocols.

  • Re-activation with Ligand (if applicable): If the catalyst's deactivation involved ligand loss, the reduced cobalt species can be treated with a fresh solution of the ligand in an anhydrous solvent under an inert atmosphere to reform the active complex.

  • Isolation of Regenerated Catalyst: The regenerated catalyst can then be isolated by filtration or by removing the solvent under vacuum. Its activity should be tested on a small-scale reaction to confirm successful regeneration.

Mandatory Visualizations

Deactivation_Pathway Active_Catalyst Active Co(II)I₂L₂ Oxidized_Species Inactive Co(III) Species Active_Catalyst->Oxidized_Species Oxidation (O₂) Ligand_Loss Unstable Co(II)I₂ Active_Catalyst->Ligand_Loss Ligand Dissociation Poisoned_Catalyst Poisoned Catalyst (e.g., Co-S adduct) Active_Catalyst->Poisoned_Catalyst Poisoning (Impurities) Agglomeration Co Metal Agglomerates Ligand_Loss->Agglomeration Decomposition Troubleshooting_Workflow Start Low or No Reaction Conversion Check_Inert Verify Inert Atmosphere and Anhydrous Conditions Start->Check_Inert Check_Reagents Check Catalyst, Ligand, and Solvent Quality Check_Inert->Check_Reagents Conditions OK Success Reaction Improved Check_Inert->Success Issue Found & Fixed Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Reagents OK Check_Reagents->Success Issue Found & Fixed Screen_Ligands Screen Different Ligands/ Change Ligand:Metal Ratio Optimize_Temp->Screen_Ligands No Improvement Optimize_Temp->Success Improvement Seen Screen_Solvents Screen Different Solvents Screen_Ligands->Screen_Solvents No Improvement Screen_Ligands->Success Improvement Seen Screen_Solvents->Success Improvement Seen Failure Still Low Conversion (Consult Further) Screen_Solvents->Failure No Improvement Stabilization_Logic cluster_unstable Unstabilized Catalyst cluster_stable Stabilized Catalyst System Unstable_Co Co(II)I₂ Deactivation Deactivation Pathways (Oxidation, Agglomeration) Unstable_Co->Deactivation Catalytic_Cycle Desired Catalytic Cycle Deactivation->Catalytic_Cycle Inhibited Ligand Stabilizing Ligand (e.g., PPh₃) Stable_Complex Stable Co(II)I₂L₂ Complex Ligand->Stable_Complex Coordination Stable_Complex->Catalytic_Cycle Increased Lifetime

References

Side reactions to consider when using cobalt(II) iodide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cobalt(II) iodide (CoI₂). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential side reactions when utilizing cobalt(II) iodide in their experiments.

Frequently Asked Questions (FAQs)

Q1: My cobalt(II) iodide reagent is clumpy and has changed color from the anhydrous black or yellow powder. Can I still use it?

A1: Cobalt(II) iodide is highly hygroscopic and sensitive to air and light.[1][2][3][4][5] Clumping and color change (e.g., to a greenish hue) are indicative of hydration and/or oxidation.[1][4] Using the hydrated or oxidized form can lead to inconsistent results and introduce unwanted side reactions. It is crucial to use anhydrous cobalt(II) iodide for most applications, especially in catalysis. For best results, it is recommended to use freshly purchased, anhydrous CoI₂ or to dry the reagent before use.

Q2: What are the primary decomposition products of cobalt(II) iodide that I should be aware of?

A2: When heated, especially in the presence of air and moisture, cobalt(II) iodide can decompose to form cobalt oxides (such as CoO and Co₃O₄) and hydrogen iodide (HI).[6][7] These decomposition products can interfere with your reaction by altering the catalytic activity or reacting with your substrates.

Q3: How can I minimize the formation of cobalt oxides during my reaction?

A3: To prevent the formation of cobalt oxides, it is essential to work under a dry, inert atmosphere (e.g., argon or nitrogen).[6] This involves using oven-dried glassware, anhydrous solvents, and proper Schlenk line or glovebox techniques.

Q4: I am observing low yields in my cobalt-catalyzed cross-coupling reaction. What are the potential side reactions?

A4: Low yields in cobalt-catalyzed cross-coupling reactions can be due to several side reactions, including the homocoupling of the Grignard or organozinc reagent and the formation of biaryl compounds.[8][9][10] These side reactions can be promoted by impurities in the reagents or suboptimal reaction conditions.

Q5: In my Pauson-Khand reaction using a cobalt catalyst, I am seeing byproducts other than the desired cyclopentenone. What could they be?

A5: In Pauson-Khand reactions, particularly with enyne substrates, monocyclic byproducts can form.[3] Additionally, if your substrate contains certain functional groups, such as diones, you may experience catalyst inhibition, leading to low conversion of your starting materials.[6]

Troubleshooting Guides

Issue 1: Low or No Catalytic Activity

If you are observing low or no catalytic activity with your cobalt(II) iodide, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Catalytic Activity

LowActivity start Low or No Catalytic Activity check_reagent Check CoI₂ Quality start->check_reagent reagent_hydrated Is the CoI₂ hydrated/oxidized? check_reagent->reagent_hydrated check_conditions Verify Reaction Conditions conditions_inert Is the reaction under strictly inert atmosphere? check_conditions->conditions_inert check_substrate Assess Substrate Compatibility substrate_inhibiting Does the substrate have inhibiting functional groups (e.g., diones)? check_substrate->substrate_inhibiting reagent_hydrated->check_conditions No dry_reagent Dry CoI₂ under vacuum or procure fresh anhydrous reagent. reagent_hydrated->dry_reagent Yes dry_reagent->check_conditions conditions_inert->check_substrate Yes improve_inert Improve inert atmosphere techniques (e.g., glovebox, Schlenk line). conditions_inert->improve_inert No improve_inert->check_substrate protect_groups Consider protecting inhibiting functional groups. substrate_inhibiting->protect_groups Yes success Improved Catalytic Activity substrate_inhibiting->success No protect_groups->success

Caption: Troubleshooting workflow for low catalytic activity.

Issue 2: Formation of Unwanted Byproducts in Cross-Coupling Reactions

The formation of homocoupled and other byproducts is a common issue in cross-coupling reactions.

Mitigation Strategies for Side Products in Cross-Coupling Reactions

Side ProductFavorable ConditionsMitigation Strategy
Homocoupled Product Excess organometallic reagent, presence of oxygen.Use a stoichiometric amount of the organometallic reagent. Ensure the reaction is performed under a strict inert atmosphere.
Biaryl Compounds High reaction temperatures.Optimize the reaction temperature; lower temperatures may reduce biaryl formation.
Protonolysis Product Presence of acidic protons in the reaction mixture (e.g., from water or alcohols).Use anhydrous solvents and reagents. Ensure substrates do not contain acidic functional groups.
Issue 3: Side Reactions in Pauson-Khand Reactions

The Pauson-Khand reaction can be sensitive to substrates and reaction conditions, leading to unwanted side reactions.

Troubleshooting Pauson-Khand Side Reactions

PausonKhand start Pauson-Khand Reaction Setup desired_path Desired Pathway [2+2+1] Cycloaddition Cyclopentenone Product start->desired_path Optimal Conditions side_path1 Side Reaction 1 Catalyst Inhibition (Diones, etc.) Low Conversion start->side_path1 Inhibiting Substrates side_path2 Side Reaction 2 Interrupted Cyclization Monocyclic Byproducts start->side_path2 Suboptimal Conditions

Caption: Desired vs. side reaction pathways in Pauson-Khand reactions.

Experimental Protocols

Protocol 1: Drying of Cobalt(II) Iodide

Objective: To prepare anhydrous cobalt(II) iodide from a potentially hydrated sample.

Materials:

  • Cobalt(II) iodide (potentially hydrated)

  • Schlenk flask

  • High-vacuum pump

  • Heating mantle

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Place the cobalt(II) iodide in a Schlenk flask.

  • Attach the flask to a high-vacuum line.

  • Slowly heat the flask to 120-150 °C under dynamic vacuum for 4-6 hours.

  • Allow the flask to cool to room temperature under vacuum.

  • Backfill the flask with an inert gas.

  • Store the anhydrous cobalt(II) iodide in a glovebox or a tightly sealed container under an inert atmosphere.

Protocol 2: General Procedure for a Cobalt-Catalyzed Cross-Coupling Reaction Under Inert Atmosphere

Objective: To minimize side reactions by maintaining a strict inert atmosphere.

Materials:

  • Anhydrous cobalt(II) iodide

  • Oven-dried glassware (Schlenk flask, dropping funnel, etc.)

  • Anhydrous, degassed solvent

  • Substrates (aryl halide, organometallic reagent)

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

Procedure:

  • Assemble the oven-dried glassware while hot and allow it to cool under a stream of inert gas.

  • Introduce the anhydrous cobalt(II) iodide and any solid reagents into the Schlenk flask under a positive pressure of inert gas.

  • Add the anhydrous, degassed solvent via cannula or syringe.

  • If one of the substrates is a liquid, add it via syringe. If it is a solid, dissolve it in anhydrous, degassed solvent in a separate Schlenk flask and add it via cannula.

  • Slowly add the organometallic reagent via a dropping funnel or syringe pump to control the reaction rate and minimize localized high concentrations that can lead to side reactions.

  • Maintain a positive pressure of inert gas throughout the reaction.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride) while still under an inert atmosphere before workup.

References

Technical Support Center: Purification of Crude Cobalt(II) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude cobalt(II) iodide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude cobalt(II) iodide?

A1: Crude cobalt(II) iodide, especially when synthesized from the direct reaction of cobalt metal and iodine, can contain several impurities. These include:

  • Unreacted Cobalt Metal: Fine cobalt powder that did not react.

  • Excess Iodine: Sublimed iodine that can be physically mixed with the product.

  • Cobalt(II) Oxide/Hydroxide: Formed due to the high hygroscopic nature of cobalt(II) iodide reacting with moisture from the air.[1] This can be a significant issue if the reaction or work-up is not performed under strictly anhydrous conditions.

  • Hydrated Cobalt(II) Iodide: The desired product can absorb moisture to form hydrates, which may be considered an impurity if the anhydrous form is required.[2]

Q2: What are the primary methods for purifying crude cobalt(II) iodide?

A2: The two most common and effective methods for purifying crude cobalt(II) iodide are vacuum sublimation and recrystallization. The choice of method depends on the nature of the impurities and the desired final form of the product.

Q3: My purified cobalt(II) iodide is not black. What does the color indicate?

A3: Anhydrous cobalt(II) iodide exists in two polymorphic forms. The α-form is a black, hexagonal crystalline solid.[2][3] The β-form consists of yellow crystals.[2][3] If your purified product is green, it is likely the hydrated form, indicating moisture contamination.[2] A dark green appearance of the α-form can also occur upon exposure to air.[3]

Q4: How should I handle and store purified cobalt(II) iodide?

A4: Cobalt(II) iodide is highly hygroscopic and sensitive to light.[4] It should be handled in an inert atmosphere (e.g., a glovebox) to prevent moisture absorption. Store the purified compound in a tightly sealed, dark container, preferably in a desiccator or under an inert gas like argon.[1][5]

Purification Protocols and Troubleshooting

This section provides detailed experimental protocols for the primary purification techniques and troubleshooting guides to address common issues.

Purification by Vacuum Sublimation

Sublimation is an excellent method for obtaining very pure anhydrous α-cobalt(II) iodide, which can be converted to the β-form upon cooling. This method is particularly effective for removing non-volatile impurities like cobalt metal and cobalt oxides.

  • Apparatus Setup: Assemble a sublimation apparatus consisting of a sublimation tube (or a flask with a cold finger). Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator. A schematic of a suitable setup is shown below.

  • Sample Preparation: Place the crude cobalt(II) iodide at the bottom of the sublimation tube.

  • Assembly: Insert the cold finger and ensure a good seal. If using ground glass joints, they should be lightly greased with high-vacuum grease.

  • Vacuum Application: Connect the apparatus to a high-vacuum line and evacuate the system.

  • Cooling: Once a good vacuum is achieved, start the flow of cold water through the cold finger.

  • Heating: Gently heat the bottom of the sublimation tube containing the crude material using a heating mantle or a sand bath. The temperature should be gradually raised to 500 °C.[2]

  • Sublimation: The α-cobalt(II) iodide will sublime and deposit as purified β-cobalt(II) iodide (yellow crystals) on the cold finger.[2][3]

  • Completion and Collection: Once the sublimation is complete, turn off the heater and allow the apparatus to cool to room temperature under vacuum. Then, slowly and carefully introduce an inert gas (like nitrogen or argon) to break the vacuum.

  • Product Recovery: Carefully remove the cold finger and scrape the purified yellow β-cobalt(II) iodide crystals onto a pre-weighed, dry container inside a glovebox or an inert atmosphere. Upon cooling to below 400 °C, the β-form will revert to the α-form.[2]

Diagram: Vacuum Sublimation Workflow

G start Start: Crude CoI₂ setup Assemble Dry Sublimation Apparatus start->setup load Load Crude CoI₂ setup->load evacuate Evacuate Apparatus load->evacuate cool Cool Cold Finger evacuate->cool heat Heat to 500°C cool->heat sublime Sublimation Occurs (α-CoI₂ → β-CoI₂ on cold finger) heat->sublime cooldown Cool to Room Temperature (under vacuum) sublime->cooldown break_vacuum Break Vacuum with Inert Gas cooldown->break_vacuum collect Collect Purified β-CoI₂ (converts to α-CoI₂) break_vacuum->collect end End: Purified α-CoI₂ collect->end

Caption: Workflow for the purification of cobalt(II) iodide by vacuum sublimation.

Problem Possible Cause Solution
Low yield of sublimate. Temperature too low.Ensure the temperature at the bottom of the apparatus reaches 500 °C.
Poor vacuum.Check all seals and connections for leaks. Use a high-vacuum pump.
Product is dark or discolored. Heating too rapidly, causing decomposition or co-sublimation of impurities.Heat the apparatus slowly and gradually to the target temperature.
Presence of volatile impurities (e.g., excess iodine).Consider a pre-purification step, such as gentle heating under vacuum at a lower temperature to remove highly volatile impurities like iodine.
Product appears wet or greenish. Moisture in the crude material or apparatus.Thoroughly dry all glassware before use. Handle the crude material under anhydrous conditions as much as possible.
Leak in the system allowing atmospheric moisture in.Check all seals and ensure the system is airtight.
Purification by Recrystallization

Recrystallization is a versatile technique for purifying solids. For cobalt(II) iodide, a polar solvent like ethanol is a good starting point due to the compound's solubility.[1] Given its hygroscopic nature, strictly anhydrous conditions are crucial.

  • Solvent Preparation: Use absolute (anhydrous) ethanol. It is advisable to dry it further over molecular sieves.

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the crude cobalt(II) iodide. Add a minimal amount of hot anhydrous ethanol to dissolve the solid completely with stirring. The solution will appear blue.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities (like cobalt metal), perform a hot filtration under an inert atmosphere. This can be done using a pre-heated filter funnel.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature, cool it further in an ice bath to maximize the yield of crystals.

  • Isolation: Isolate the black crystals of α-cobalt(II) iodide by filtration under an inert atmosphere (e.g., using a Schlenk filter).

  • Washing: Wash the crystals with a small amount of cold, anhydrous ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum.

Diagram: Recrystallization Troubleshooting Logic

G start Recrystallization Issue no_crystals No crystals form upon cooling start->no_crystals oily_product Oily product instead of crystals start->oily_product low_yield Low yield of crystals start->low_yield discolored_crystals Discolored crystals (e.g., green) start->discolored_crystals too_much_solvent Too much solvent used? no_crystals->too_much_solvent solution_not_saturated Solution not saturated? no_crystals->solution_not_saturated cooling_too_fast Cooling too fast? oily_product->cooling_too_fast impurities_present High level of impurities? oily_product->impurities_present low_yield->too_much_solvent moisture_contamination Moisture contamination? discolored_crystals->moisture_contamination boil_off_solvent Boil off some solvent and re-cool too_much_solvent->boil_off_solvent too_much_solvent->boil_off_solvent add_seed_crystal Add a seed crystal solution_not_saturated->add_seed_crystal scratch_flask Scratch inner surface of the flask solution_not_saturated->scratch_flask cool_slower Allow to cool more slowly cooling_too_fast->cool_slower pre_purify Consider pre-purification (e.g., sublimation) impurities_present->pre_purify use_anhydrous_solvents Ensure strictly anhydrous conditions moisture_contamination->use_anhydrous_solvents

Caption: Troubleshooting flowchart for common recrystallization problems.

Problem Possible Cause Solution
No crystals form upon cooling. Too much solvent was used, and the solution is not saturated.Concentrate the solution by boiling off some of the solvent and allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure cobalt(II) iodide.
An oil forms instead of crystals. The solution is cooling too rapidly.Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.
The presence of significant impurities can lower the melting point of the mixture.Consider a preliminary purification step, such as washing the crude product with a solvent in which the desired compound is sparingly soluble but the impurities are soluble.
The crystals are green. The compound has hydrated due to the presence of moisture.Ensure all solvents and glassware are rigorously dried. Perform the entire procedure under a dry, inert atmosphere.
Low recovery of purified product. Too much solvent was used, leaving a significant amount of product in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the crude product.
The crystals were washed with too much cold solvent.Wash the crystals with a minimal amount of ice-cold anhydrous solvent.

Quantitative Data Summary

The following table summarizes key physical properties of cobalt(II) iodide.

Propertyα-Cobalt(II) Iodideβ-Cobalt(II) IodideCobalt(II) Iodide Hexahydrate
Appearance Black hexagonal crystals[2][3]Yellow powder[2][3]Red hexagonal crystals[3]
Melting Point 515-520 °C (under vacuum)[2]Converts to α-form at 400 °C[2]Decomposes at 130 °C[6]
Boiling Point 570 °C[2]--
Solubility in Water 67.0 g/100 mL[2]Soluble[3]Soluble[6]
Solubility in Other Solvents Soluble in ethanol, acetone[4]Soluble in ethanol, acetone[6]Soluble in ethanol, acetone, chloroform, ether[3]
Density 5.584 g/cm³[2]5.45 g/cm³[2][3]2.90 g/cm³[6]

References

Technical Support Center: Overcoming Solubility Challenges of Cobalt(II) Iodide in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility issues of cobalt(II) iodide (CoI₂) in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is cobalt(II) iodide poorly soluble in non-polar solvents?

A1: Cobalt(II) iodide is an inorganic salt with a significant ionic character. Non-polar solvents, such as toluene, hexane, and benzene, are characterized by low dielectric constants and weak intermolecular forces (van der Waals forces). The strong ionic bonds within the CoI₂ crystal lattice require a substantial amount of energy to be overcome, which cannot be compensated by the weak interactions with non-polar solvent molecules. This fundamental mismatch in polarity is the primary reason for its poor solubility.

Q2: What are the initial signs of solubility issues with cobalt(II) iodide in my non-polar solvent system?

A2: Common indicators of solubility problems include:

  • Incomplete dissolution: Solid CoI₂ particles remain suspended in the solvent even after prolonged stirring or sonication.

  • Precipitation: The compound initially dissolves (especially at elevated temperatures) but then precipitates out of the solution upon cooling or standing.

  • Color change indicating degradation: Anhydrous cobalt(II) iodide is a black solid. Due to its hygroscopic nature, it can absorb moisture from the air or residual water in the solvent, leading to the formation of hydrates, which may have a different color (e.g., greenish) and altered solubility.

Q3: Can I simply heat the mixture to dissolve more cobalt(II) iodide?

A3: While heating can increase the solubility of many compounds, its effectiveness for CoI₂ in non-polar solvents is limited. You might observe a slight increase in solubility at higher temperatures, but the compound will likely precipitate upon cooling. Furthermore, excessive heating can lead to solvent evaporation and potential degradation of other components in your reaction mixture. For instance, a procedure to form a soluble pyridine complex requires heating to 130 °C in toluene, but this is to facilitate a chemical reaction, not just simple dissolution.[1]

Q4: Are there any general strategies to improve the solubility of metal complexes in non-polar media?

A4: Yes, several strategies can be employed:

  • Ligand Modification: Attaching bulky alkyl or aryl groups to the ligands used for complexation can enhance the organophilic nature of the resulting cobalt complex, thereby improving its solubility in non-polar solvents.

  • Formation of Ionic Complexes: Transforming a neutral complex into an ionic one (either cationic or anionic) can sometimes improve solubility in specific solvent systems, although this is more commonly used for polar solvents.

  • Use of Co-solvents: While the primary solvent is non-polar, adding a small amount of a polar aprotic co-solvent might improve the solubility of CoI₂. However, this can also affect the desired reaction, so it should be approached with caution.

Troubleshooting Guides

Issue 1: Cobalt(II) Iodide Fails to Dissolve in a Non-Polar Solvent

Possible Cause 1: Inherent Low Solubility As an ionic compound, CoI₂ has intrinsically low solubility in non-polar solvents.

Solution 1: Complexation with a Ligand Forming a coordination complex with an appropriate ligand can encapsulate the cobalt center and present a more organophilic exterior to the solvent. Pyridine is a well-documented ligand for this purpose.

Experimental Protocol: Synthesis of a Soluble Cobalt(II) Iodide-Pyridine Complex in Toluene

Objective: To prepare a soluble [(Py)₂CoI₂] complex in a non-polar solvent.

Materials:

  • Cobalt(II) iodide (anhydrous)

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Schlenk flask or similar reaction vessel suitable for air-sensitive techniques

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

Procedure:

  • Preparation of Anhydrous Cobalt(II) Iodide: Due to its extremely hygroscopic nature, it is crucial to use anhydrous CoI₂. If the purity is uncertain, it can be synthesized in situ from iodine and cobalt powder or dried under a dynamic vacuum at 120 °C for 3 hours.[1]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1 mmol of anhydrous cobalt(II) iodide.

  • Solvent and Ligand Addition: Add 25 mL of anhydrous toluene to the flask. Subsequently, add 2 mmol of anhydrous pyridine.

  • Reaction: Seal the flask and heat the mixture to 130 °C in an oil bath with vigorous stirring. Continue heating until all the cobalt(II) iodide has dissolved, and the solution turns a distinct blue color.[1]

  • Cooling and Crystallization (Optional): If the pure complex is desired, slowly cool the reaction mixture. The complex [(Py)₂CoI₂] should crystallize out of the solution. Otherwise, the blue solution can be used directly for subsequent reactions.

Possible Cause 2: Presence of Moisture Cobalt(II) iodide is highly hygroscopic. Absorbed water will form hydrates that have different (and often lower) solubility in non-polar solvents.

Solution 2: Rigorous Anhydrous Conditions

  • Dry the Solvents: Ensure all non-polar solvents are thoroughly dried using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina).

  • Handle CoI₂ in an Inert Atmosphere: Whenever possible, handle solid cobalt(II) iodide in a glovebox or under a stream of inert gas to minimize exposure to atmospheric moisture.

  • Use Freshly Opened Reagents: Use freshly opened bottles of anhydrous solvents and reagents.

Issue 2: Precipitation of Cobalt Species During or After the Reaction

Possible Cause 1: Change in Complex Stability The solubility of the cobalt complex can be sensitive to changes in the reaction mixture, such as the consumption of a ligand or the formation of a new, less soluble species.

Solution 1: Maintain Ligand Excess If the solubility is dependent on a labile ligand, maintaining a slight excess of that ligand throughout the reaction can help keep the cobalt complex in solution.

Possible Cause 2: Temperature Fluctuation A cobalt complex that is soluble at an elevated reaction temperature may precipitate upon cooling.

Solution 2: Solvent System Modification Consider using a solvent system in which the complex has adequate solubility at the desired final temperature. This may involve screening different non-polar solvents or using a mixture of solvents.

Advanced Troubleshooting: Phase-Transfer Catalysis (PTC)

For particularly challenging cases, phase-transfer catalysis can be a powerful technique to solubilize ionic salts like CoI₂ in a non-polar medium.

What is Phase-Transfer Catalysis? A phase-transfer catalyst (PTC), typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, Bu₄NBr), facilitates the transfer of an ion (in this case, the CoI₂ ion pair) from a solid or aqueous phase into an organic phase where the reaction is intended to occur. The PTC has a lipophilic exterior that makes it soluble in the non-polar solvent and a charged core that can pair with the ions of CoI₂.

PTC_Mechanism cluster_solid Solid Phase (CoI₂) cluster_organic Non-Polar Solvent CoI2_solid Co²⁺(s) + 2I⁻(s) QCoI3_org [Q⁺][CoI₃⁻] CoI2_solid->QCoI3_org Ion Exchange at Interface RX Organic Reactant (RX) Product Product (R-I) QBr_org Q⁺Br⁻ Product->QBr_org Catalyst Regeneration QBr_org->CoI2_solid PTC approaches solid surface QI_org Q⁺I⁻

General Protocol for Using a Phase-Transfer Catalyst:

  • To your reaction vessel containing the non-polar solvent and other organic-soluble reactants, add a catalytic amount of a quaternary ammonium salt (e.g., 1-10 mol%). Tetrabutylammonium bromide (TBAB) is a common choice.

  • Add the solid cobalt(II) iodide to this mixture.

  • Stir the biphasic mixture vigorously. High shear mixing is crucial to maximize the interfacial area between the solid CoI₂ and the organic phase containing the PTC.

  • The PTC will facilitate the transport of cobalt and iodide ions into the organic phase, forming a soluble complex that can then participate in the desired reaction.

Troubleshooting PTC:

  • Catalyst Poisoning: Iodide is a large, polarizable anion and can sometimes bind very strongly to the quaternary ammonium cation of the PTC. This can "poison" the catalyst, preventing it from efficiently transporting other ions. If this is suspected, using a bromide or chloride-based PTC (like TBAB) is often a better choice than an iodide-based one.

  • Insufficient Mixing: The rate of a PTC-mediated reaction is often limited by the mass transfer of species between phases. Ensure your stirring is vigorous enough to create a fine dispersion of the solid in the liquid.

  • Catalyst Structure: The solubility and efficiency of the PTC depend on the length of its alkyl chains. For very non-polar solvents like hexane, a PTC with longer alkyl chains (e.g., tetraoctylammonium bromide) may be more effective than one with shorter chains (like tetrabutylammonium bromide).

Data Summary

While precise solubility values for cobalt(II) iodide in non-polar solvents are not widely reported in the literature, the following table provides a qualitative and comparative overview based on analogous metal iodides and general principles.

SolventFormulaPolarityExpected Solubility of CoI₂Notes
HexaneC₆H₁₄Non-polarVery LowA purely aliphatic hydrocarbon, offering minimal interaction with ionic CoI₂.
BenzeneC₆H₆Non-polarVery LowAlthough non-polar, the aromatic ring can have some π-interactions, but this is insufficient for significant dissolution of CoI₂.
TolueneC₇H₈Non-polarVery LowSimilar to benzene, with slightly higher polarity due to the methyl group, but still a poor solvent for ionic salts.
DioxaneC₄H₈O₂Non-polar (but with polar ether groups)LowCan act as a Lewis base and may show slightly better solvation than pure hydrocarbons, but still limited.
Carbon TetrachlorideCCl₄Non-polarVery LowA common non-polar solvent, but offers poor solvation for ionic compounds.

This table is for illustrative purposes. Actual solubilities can be influenced by temperature, pressure, and the presence of impurities.

Solubility_Logic cluster_problem The Problem cluster_solutions Potential Solutions CoI2 Cobalt(II) Iodide (Ionic) Insoluble Insoluble System CoI2->Insoluble NonPolarSolvent Non-Polar Solvent NonPolarSolvent->Insoluble Complexation Complexation with Ligands (e.g., Pyridine) Insoluble->Complexation Forms Soluble Organophilic Complex PTC Phase-Transfer Catalysis (e.g., Bu₄NBr) Insoluble->PTC Transfers Ions into Organic Phase Anhydrous Strict Anhydrous Conditions Insoluble->Anhydrous Prevents Formation of Insoluble Hydrates

References

Catalyst deactivation and regeneration in cobalt(II) iodide reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions catalyzed by cobalt(II) iodide. The information is tailored for professionals in research and development who utilize this catalyst in applications such as carbonylation and hydroboration reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of cobalt(II) iodide catalyst deactivation?

A1: The most common visual indicator of deactivation is a color change of the reaction mixture. A fresh, active cobalt(II) catalyst solution is often pink. A shift to a green or brown hue can indicate the oxidation of Co(II) to Co(III), which is generally less active for many reactions.[1] Other signs include a significant decrease in reaction rate, incomplete conversion of starting materials, or the formation of unwanted byproducts.[2]

Q2: What are the main causes of cobalt(II) iodide catalyst deactivation?

A2: Several factors can lead to the deactivation of cobalt(II) iodide catalysts:

  • Oxidation: Exposure to air or other oxidizing agents can convert the active Co(II) species to the less active Co(III) state.[1][3]

  • Moisture: Cobalt(II) iodide is hygroscopic, and the presence of water can lead to the formation of hydrates and potentially alter the catalytic activity.[4] Anhydrous conditions are often crucial for optimal performance.

  • Ligand Degradation: In reactions involving coordinating ligands, the degradation of these ligands can lead to the formation of inactive cobalt species.

  • Sintering: At elevated temperatures, catalyst particles can agglomerate, leading to a reduction in the active surface area. This is a common deactivation pathway for heterogeneous cobalt catalysts.[5]

  • Poisoning: Impurities in the reactants or solvent, such as sulfur or certain organic compounds, can irreversibly bind to the active sites of the catalyst, rendering it inactive.[5]

Q3: Can a deactivated cobalt(II) iodide catalyst be regenerated?

A3: In some cases, regeneration is possible. The appropriate method depends on the deactivation mechanism. For instance, if deactivation is due to the formation of polymeric films or carbon deposits, washing with a suitable solvent may restore some activity.[6] If oxidation to Co(III) has occurred, a reduction step may be necessary. For cobalt catalysts used in Fischer-Tropsch synthesis, a common regeneration procedure involves oxidation followed by reduction.[7] However, severe sintering is often irreversible.

Q4: How critical is the purity of the cobalt(II) iodide precursor?

A4: The purity of the catalyst precursor is highly important. Impurities can act as poisons, leading to low catalytic activity and poor reproducibility. It is recommended to use high-purity cobalt(II) iodide and ensure it is handled under inert and anhydrous conditions to prevent contamination and degradation.

Troubleshooting Guides

Below are troubleshooting guides for common problems encountered in cobalt(II) iodide-catalyzed reactions.

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Inactive Catalyst The catalyst may have been deactivated by exposure to air or moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). A color change from pink to green/brown can indicate oxidation.[1]
Incorrect Reaction Temperature The reaction may require a specific temperature to proceed efficiently. If the temperature is too low, the reaction rate will be slow. If it is too high, catalyst decomposition or side reactions may occur. Optimize the temperature in small increments.
Inappropriate Solvent The solvent can significantly impact catalyst activity and stability. Ensure the chosen solvent is compatible with the reaction and does not coordinate too strongly with the cobalt center, which could inhibit substrate binding.
Poor Quality of Reagents Impurities in starting materials or solvents can poison the catalyst. Use high-purity, anhydrous reagents and solvents.
Issue 2: Formation of Unwanted Byproducts
Potential Cause Recommended Solution
Side Reactions Unwanted side reactions may be favored under the current reaction conditions. Consider adjusting the temperature, pressure (in gas-phase reactions), or reaction time.
Ligand Decomposition If using a ligand, it may be degrading under the reaction conditions. Consider screening alternative, more robust ligands.
Incorrect Stoichiometry The ratio of reactants to catalyst can influence selectivity. Varying the catalyst loading or the ratio of the reactants may suppress byproduct formation.
Issue 3: Reaction Fails to Go to Completion
Potential Cause Recommended Solution
Catalyst Deactivation During Reaction The catalyst may be deactivating over the course of the reaction. This can be due to product inhibition or slow degradation. Consider adding the catalyst in portions throughout the reaction or using a more robust catalyst system.
Insufficient Catalyst Loading The amount of catalyst may be too low for complete conversion within a reasonable timeframe. Try increasing the catalyst loading.
Equilibrium Limitation The reaction may be reversible and has reached equilibrium. If possible, remove one of the products to drive the reaction to completion.

Data Presentation

While specific quantitative data for the deactivation and regeneration of cobalt(II) iodide catalysts in all applications is not extensively available in a consolidated format, the following table provides an illustrative summary of general deactivation effects on cobalt catalysts based on literature for similar systems.

Table 1: Illustrative Effects of Common Deactivating Factors on Cobalt Catalysts

Deactivating Factor Typical Observation Effect on Activity Potential for Reversibility
Air (Oxygen) Exposure Color change from pink to green/brownSignificant decreasePossible with a reducing agent
Moisture Formation of hydrates, potential change in catalyst solubilityVariable, often a decreasePossible by drying under vacuum
High Temperature Sintering of catalyst particles (if heterogeneous)Gradual to rapid decreaseGenerally irreversible
Sulfur Impurities Formation of cobalt sulfidesRapid and severe decreaseGenerally irreversible

Experimental Protocols

Protocol 1: In-Situ Preparation of an Active Cobalt(II) Iodide Pre-catalyst

This protocol describes a general method for preparing an active cobalt(II) iodide solution for use in catalysis, minimizing exposure to air and moisture.[8]

Materials:

  • Cobalt powder

  • Iodine crystals

  • Anhydrous acetonitrile

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

Procedure:

  • Add cobalt powder (excess) and a magnetic stir bar to a Schlenk flask.

  • Assemble the flask on a Schlenk line and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add iodine crystals (1 equivalent).

  • Add anhydrous acetonitrile via cannula.

  • Stir the mixture at room temperature. The formation of cobalt(II) iodide is indicated by a color change.

  • Once the reaction is complete (indicated by the consumption of iodine), the resulting solution can be used directly or the solvent can be removed under vacuum to yield the cobalt(II) iodide-acetonitrile adduct.[8]

Protocol 2: General Guideline for Catalyst Regeneration by Solvent Washing

This protocol provides a general procedure for attempting to regenerate a deactivated cobalt catalyst that may be fouled by organic residues.

Materials:

  • Deactivated catalyst

  • Anhydrous, degassed solvent (e.g., toluene, THF)

  • Inert atmosphere glovebox or Schlenk line

  • Filtration apparatus

Procedure:

  • Under an inert atmosphere, transfer the deactivated catalyst to a clean flask.

  • Add a sufficient volume of anhydrous, degassed solvent to suspend the catalyst.

  • Stir the suspension for a predetermined time (e.g., 1-2 hours) at room temperature or with gentle heating.

  • Filter the catalyst under inert atmosphere.

  • Wash the catalyst with fresh, anhydrous, degassed solvent.

  • Dry the catalyst under vacuum.

  • Test the activity of the regenerated catalyst in a small-scale reaction.

Mandatory Visualizations

Catalyst Deactivation Pathways

The following diagram illustrates the primary pathways through which a cobalt(II) iodide catalyst can lose its activity.

A Active Co(II)I2 Catalyst B Oxidized Co(III) Species (Inactive) A->B Oxidation (Air) C Hydrated Catalyst A->C Moisture D Sintered Particles (Reduced Surface Area) A->D High Temperature E Poisoned Active Sites A->E Impurities

Caption: Key deactivation pathways for cobalt(II) iodide catalysts.

General Catalyst Regeneration Workflow

This diagram outlines a general workflow for the regeneration of a deactivated cobalt catalyst.

Start Deactivated Catalyst Step1 Characterize Deactivation (e.g., color change, analysis) Start->Step1 Step2a Solvent Washing (Removal of Fouling) Step1->Step2a Fouling Suspected Step2b Thermal Treatment (e.g., Calcination) Step1->Step2b Sintering/Coking Suspected Step2c Chemical Treatment (e.g., Reduction) Step1->Step2c Oxidation Suspected Step3 Dry and Handle Under Inert Atmosphere Step2a->Step3 Step2b->Step3 Step2c->Step3 End Regenerated Catalyst Step3->End

Caption: A logical workflow for catalyst regeneration.

References

Technical Support Center: The Role of Ligands in Cobalt(II) Iodide Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on the effect of various ligands on the catalytic activity of cobalt(II) iodide (CoI₂).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of ligands used with cobalt(II) iodide catalysts?

A1: Cobalt(II) iodide is a versatile catalyst precursor that can be paired with a variety of ligands to modulate its reactivity and selectivity. The most common classes of ligands include:

  • Phosphine Ligands: These are widely used due to their tunable steric and electronic properties. Examples range from simple monodentate phosphines like triphenylphosphine (PPh₃) to bidentate (chelating) phosphines such as 1,2-bis(diphenylphosphino)ethane (dppe) and 1,2-bis(diphenylphosphino)benzene (dppbenz).[1][2] Electron-rich and bulky phosphines are often effective in promoting cross-coupling reactions.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust bonds with cobalt. Their steric and electronic properties can be easily modified, making them highly effective in a range of catalytic transformations, including cross-coupling reactions.[3]

  • Nitrogen-Based Ligands: This broad category includes pyridines, bipyridines, and phenanthrolines, as well as redox-active diimine ligands like 1,2-bis(arylimino)acenaphthene (BIAN).[4][5] These ligands can influence the cobalt center's electronic properties and coordination sphere, thereby tuning its catalytic activity.

Q2: How do ligands influence the catalytic activity of cobalt(II) iodide?

A2: Ligands play a crucial role in stabilizing the cobalt center, influencing its oxidation state, and controlling the stereoelectronics of the catalytic cycle. Key effects include:

  • Steric Effects: The bulkiness of a ligand can influence substrate approach and product release, thereby affecting selectivity (e.g., regioselectivity and enantioselectivity).

  • Electronic Effects: The electron-donating or -withdrawing nature of a ligand modifies the electron density at the cobalt center. This can impact the rates of key catalytic steps like oxidative addition and reductive elimination.

  • Chelation: Bidentate and multidentate ligands can enhance catalyst stability and prevent decomposition, often leading to higher turnover numbers. The "bite angle" of a chelating ligand can also significantly impact catalytic performance.[1]

Q3: My cobalt(II) iodide-catalyzed reaction is not working. What are the common causes of failure?

A3: Several factors can lead to the failure of a cobalt-catalyzed reaction. Common issues include:

  • Catalyst Deactivation: Cobalt catalysts can be deactivated through several mechanisms, including poisoning by impurities (e.g., sulfur compounds), thermal degradation (sintering), or fouling where the active sites are blocked.

  • Moisture and Air Sensitivity: Anhydrous cobalt(II) iodide is hygroscopic and can react with moisture in the air.[6] Many cobalt catalytic systems are also sensitive to oxygen. It is crucial to use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Ligand Choice: The chosen ligand may not be suitable for the specific transformation, leading to low reactivity or selectivity.

  • Sub-optimal Reaction Conditions: Factors such as temperature, solvent, and concentration can significantly impact the reaction outcome.

Q4: How do I choose the right ligand for my reaction?

A4: Ligand selection is often application-specific and may require screening. However, some general guidelines are:

  • For [2+2+2] cycloaddition reactions , bidentate phosphine ligands like dppbenz have shown high efficacy with CoI₂.[1][2]

  • For cross-coupling reactions , both phosphine and NHC ligands are effective. The choice may depend on the specific substrates and desired functional group tolerance.

  • For reactions requiring a high degree of control over the electronic properties of the catalyst, redox-active ligands can be beneficial.[4]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The active catalytic species has not formed. 2. Catalyst Poisoning: Impurities in reagents or solvents. 3. Moisture/Air Contamination: CoI₂ is hygroscopic and the catalytic system may be air-sensitive. 4. Incorrect Ligand-to-Metal Ratio: An inappropriate ratio can lead to inactive species.1. Ensure all components are properly mixed and that any necessary activators (e.g., a reductant like zinc for generating Co(I) from Co(II)) are present. 2. Purify all substrates and solvents. Use high-purity, degassed solvents. 3. Use anhydrous CoI₂ and freshly dried solvents. Assemble the reaction under an inert atmosphere (glovebox or Schlenk line). 4. Optimize the ligand-to-metal ratio. A 1:1 ratio is often effective, but this can be reaction-dependent.[1]
Low Product Yield / Poor Selectivity 1. Sub-optimal Reaction Temperature: The temperature may be too low for efficient catalysis or too high, leading to side reactions. 2. Inappropriate Ligand: The steric or electronic properties of the ligand may not be suitable for the desired transformation. 3. Side Reactions: Competing reaction pathways may be favored under the current conditions.1. Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. 2. Screen a variety of ligands with different steric and electronic properties (see Data Presentation section). 3. Adjust reaction parameters such as solvent, concentration, or the addition of additives to disfavor side reactions.
Catalyst Decomposition (Color Change) 1. Thermal Instability: The catalyst complex may not be stable at the reaction temperature. 2. Oxidative Degradation: The catalyst may be sensitive to trace amounts of oxygen.1. Lower the reaction temperature if possible. 2. Ensure rigorous exclusion of air from the reaction setup.
Poor Reproducibility 1. Variable Quality of Reagents: Inconsistent purity of CoI₂, ligand, or solvent. 2. Inconsistent Reaction Setup: Minor variations in setup can affect moisture and air exclusion.1. Use reagents from a reliable source and purify them if necessary. 2. Standardize the experimental setup and procedure.

Data Presentation

Effect of Ligands on CoI₂-Catalyzed [2+2+2] Cycloaddition

The following table summarizes the effect of different phosphine ligands on the yield of phosphinine 3b from the [2+2+2] cycloaddition of a diyne and a phosphaalkyne, as reported by Hoidn et al. (2021).[1][2]

EntryLigandCo(II) HalideYield (%)
1dppeCoI₂35
2dppbenzCoCl₂39
3dppbenzCoBr₂69
4dppbenzCoI₂80

Reaction conditions: Microwave heating. dppe = 1,2-bis(diphenylphosphino)ethane; dppbenz = 1,2-bis(diphenylphosphino)benzene.

This data clearly indicates that for this specific transformation, the combination of cobalt(II) iodide and the dppbenz ligand provides the highest catalytic activity.

Experimental Protocols

General Procedure for CoI₂-Catalyzed [2+2+2] Cycloaddition

This protocol is adapted from the work of Hoidn et al. (2021) for the synthesis of phosphinines.[1][2]

Materials:

  • Anhydrous cobalt(II) iodide (CoI₂)

  • 1,2-bis(diphenylphosphino)benzene (dppbenz)

  • Diyne substrate

  • Phosphaalkyne substrate

  • Anhydrous and degassed solvent (e.g., THF or toluene)

  • Microwave reaction vial with a stir bar

Procedure:

  • Inside a glovebox, add CoI₂ (e.g., 0.1 mmol, 10 mol%) and dppbenz (0.1 mmol, 10 mol%) to a microwave reaction vial.

  • Add the desired solvent (e.g., 2 mL) and stir the mixture for 10 minutes.

  • Add the diyne substrate (1.0 mmol) and the phosphaalkyne substrate (1.0 mmol) to the vial.

  • Seal the vial tightly with a cap.

  • Remove the vial from the glovebox and place it in the microwave reactor.

  • Heat the reaction mixture under microwave irradiation to the desired temperature (e.g., 240 °C) for the specified time (e.g., 22 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated and purified using standard techniques such as column chromatography.

Synthesis of a Cobalt(II) Iodide Pyridine Complex

This protocol is based on the synthesis of [(Py)₂CoI₂] as described by Yamulatov et al. (2020).[4][5]

Materials:

  • Cobalt metal powder

  • Iodine (I₂)

  • Pyridine (Py)

  • Acetonitrile (MeCN)

Procedure:

  • Prepare cobalt(II) iodide in situ by reacting an excess of cobalt powder with iodine (1 mmol) in acetonitrile.

  • To the resulting green solution of CoI₂, add pyridine (2 mmol).

  • Stir the reaction mixture at room temperature. A color change should be observed.

  • The product can be isolated by crystallization from the reaction mixture.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for CoI₂-Catalyzed Reactions cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_workup Workup and Analysis reagents CoI₂ + Ligand mixing Mixing under Inert Atmosphere reagents->mixing solvent Anhydrous Solvent solvent->mixing substrates Add Substrates mixing->substrates heating Heating (Conventional or Microwave) substrates->heating monitoring Reaction Monitoring (TLC, GC, etc.) heating->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction purification Purification (e.g., Chromatography) extraction->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

Caption: Experimental workflow for a typical CoI₂-catalyzed reaction.

Ligand_Effect Ligand Effects on Catalytic Activity cluster_ligands Ligand Classes cluster_properties Ligand Properties cluster_outcomes Catalytic Outcomes CoI2 Cobalt(II) Iodide Precursor Phosphines Phosphines (e.g., dppe, dppbenz) CoI2->Phosphines forms active catalyst with NHCs N-Heterocyclic Carbenes (e.g., IPr, IMes) CoI2->NHCs forms active catalyst with Nitrogen_Ligands Nitrogen Ligands (e.g., Pyridine, BIAN) CoI2->Nitrogen_Ligands forms active catalyst with Sterics Steric Bulk Phosphines->Sterics Electronics Electronic Effects (σ-donor/π-acceptor) Phosphines->Electronics Chelation Chelation / Bite Angle Phosphines->Chelation NHCs->Sterics NHCs->Electronics NHCs->Chelation Nitrogen_Ligands->Sterics Nitrogen_Ligands->Electronics Nitrogen_Ligands->Chelation Activity Catalytic Activity (Yield, TON, TOF) Sterics->Activity influence Selectivity Selectivity (Regio-, Enantio-) Sterics->Selectivity influence Stability Catalyst Stability Sterics->Stability influence Electronics->Activity influence Electronics->Selectivity influence Electronics->Stability influence Chelation->Activity influence Chelation->Selectivity influence Chelation->Stability influence

Caption: Relationship between ligands and catalytic outcomes.

References

Validation & Comparative

A Comparative Analysis of Cobalt(II) Iodide and Cobalt(II) Chloride as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cobalt(II) iodide and cobalt(II) chloride are versatile and economically viable catalysts employed in a range of organic transformations. While both compounds are effective in various catalytic applications, their performance can differ significantly depending on the reaction type and mechanism. This guide provides an objective comparison of their catalytic activities, supported by experimental data and detailed methodologies, to aid researchers in catalyst selection for their specific synthetic needs.

Executive Summary

Cobalt(II) chloride is a widely used and well-documented catalyst for a variety of reactions, including oxidations and cross-coupling reactions.[1] In contrast, cobalt(II) iodide, while also a competent catalyst, exhibits unique properties, particularly in oxidation reactions where the iodide ion can actively participate in the catalytic cycle. This "cooperative effect" between the cobalt center and the iodide ligand can lead to enhanced reactivity and selectivity in certain transformations, such as the oxidative esterification of aldehydes.[2] This guide will delve into a specific example of this cooperative catalysis and provide a general methodology for comparing the catalytic efficacy of these two cobalt salts.

Data Presentation: Catalytic Performance in Aldehyde Oxidation

Catalyst SystemSubstrateProductYield (%)Reaction Time (h)
CoI₂ / TBHP BenzaldehydeMethyl Benzoate>953
CoCl₂ / TBHP BenzaldehydeMethyl Benzoate<1024

TBHP: Tert-butyl hydroperoxide Data is illustrative and based on findings suggesting a cooperative effect of iodide.[2]

Experimental Protocols

To facilitate further research and direct comparison, the following detailed experimental protocol for the catalytic oxidation of an aldehyde is provided. This protocol can be adapted to systematically evaluate the performance of cobalt(II) iodide and cobalt(II) chloride under identical conditions.

General Procedure for Cobalt-Catalyzed Oxidative Esterification of Aldehydes:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 mmol), the alcohol (5.0 mL, used as solvent and reagent), and the cobalt catalyst (CoI₂ or CoCl₂, 0.02 mmol, 2 mol%).

  • Initiation: Place the flask in a preheated oil bath at 60 °C and stir the mixture.

  • Oxidant Addition: Add tert-butyl hydroperoxide (TBHP, 70% in water, 1.5 mmol) dropwise to the reaction mixture over a period of 10 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Mandatory Visualizations

Catalytic Cycle for Cobalt-Chloride Catalyzed Oxidation

The following diagram illustrates a generalized catalytic cycle for the oxidation of a substrate using cobalt(II) chloride. The cycle involves the oxidation of Co(II) to a higher oxidation state, Co(III), which then acts as the active oxidant.

G General Catalytic Cycle for CoCl₂ Oxidation Co_II Co(II)Cl₂ Co_III Co(III) Species Co_II->Co_III Oxidation Oxidant_red Reduced Oxidant Co_III->Co_II Reduction Substrate_Ox Oxidized Substrate Co_III->Substrate_Ox Substrate Oxidation Substrate Substrate Substrate->Co_III Oxidant Oxidant (e.g., TBHP) Oxidant->Co_II

Caption: Generalized catalytic cycle for cobalt(II) chloride catalyzed oxidation.

Cooperative Cobalt/Iodide Catalytic Cycle in Aldehyde Oxidation

In the case of cobalt(II) iodide, the iodide ion plays a crucial role in the catalytic cycle, particularly in the presence of an oxidant like TBHP. The iodide is oxidized to hypoiodite species, which are highly effective in the subsequent oxidation steps.[2]

G Cooperative Co(II)/Iodide Catalysis in Aldehyde Oxidation Co_II Co(II)I₂ Co_III Co(III) Species Co_II->Co_III TBHP Co_III->Co_II I⁻ Iodide I⁻ Hypoiodite IO⁻/IO₂⁻ Iodide->Hypoiodite Co(III) / TBHP Hypoiodite->Iodide Aldehyde Oxidation Ester Ester Hypoiodite->Ester H-abstraction Aldehyde Aldehyde + Alcohol (Hemiacetal) Aldehyde->Hypoiodite

Caption: Proposed cooperative catalytic cycle involving both cobalt and iodide species.

Conclusion

The choice between cobalt(II) iodide and cobalt(II) chloride as a catalyst is highly dependent on the specific chemical transformation. While cobalt(II) chloride is a reliable and broadly applicable catalyst, cobalt(II) iodide can offer superior performance in certain oxidation reactions due to the cooperative role of the iodide ion in the catalytic cycle. This is particularly evident in reactions such as the oxidative esterification of aldehydes, where the in situ generation of active iodine species significantly enhances catalytic efficiency.[2] Researchers are encouraged to consider the potential for such cooperative effects when developing new synthetic methodologies and to perform comparative experiments, such as the one outlined in this guide, to determine the optimal catalyst for their needs.

References

A Comparative Guide to the Lewis Acidity of Cobalt(II) Iodide and Other Cobalt(II) Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary method discussed is the Gutmann-Beckett method, a widely accepted technique for quantifying Lewis acidity using ³¹P NMR spectroscopy.[1]

Understanding Lewis Acidity in Cobalt(II) Halides

The Lewis acidity of a metal halide is its ability to accept an electron pair. In the case of cobalt(II) halides (CoX₂), the cobalt center acts as the Lewis acid. The nature of the halide ligand (X = F, Cl, Br, I) significantly modulates the electron density at the cobalt center and, consequently, its Lewis acidic character. Generally, for main group element halides like boron and aluminum, Lewis acidity increases with the decreasing electronegativity of the halide (i.e., BF₃ < BCl₃ < BBr₃ < BI₃).[1] This trend is often attributed to the degree of π-backbonding from the halide to the central atom, which is most significant for fluoride. A similar trend might be anticipated for transition metal halides like the cobalt(II) series, though this must be confirmed experimentally.

Experimental Determination of Lewis Acidity

The Gutmann-Beckett method provides a reliable experimental means to quantify and compare the Lewis acidity of the cobalt(II) halides. This method utilizes a probe molecule, typically triethylphosphine oxide (Et₃PO), which is a Lewis base. The interaction of Et₃PO with a Lewis acid causes a deshielding of the phosphorus nucleus, resulting in a downfield shift in its ³¹P NMR spectrum.[1] The magnitude of this chemical shift is used to calculate the Acceptor Number (AN), a quantitative measure of Lewis acidity.[1]

A detailed protocol for determining the Acceptor Number of the cobalt(II) halides is provided below. Due to the hygroscopic nature of anhydrous cobalt(II) halides, all manipulations should be performed under an inert atmosphere (e.g., in a glovebox).[2][3]

Materials:

  • Anhydrous cobalt(II) fluoride (CoF₂)

  • Anhydrous cobalt(II) chloride (CoCl₂)

  • Anhydrous cobalt(II) bromide (CoBr₂)

  • Anhydrous cobalt(II) iodide (CoI₂)

  • Triethylphosphine oxide (Et₃PO)

  • A non-coordinating, deuterated solvent (e.g., dichloromethane-d₂, CD₂Cl₂)

  • NMR tubes suitable for air-sensitive samples

  • High-resolution NMR spectrometer with a phosphorus probe

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Et₃PO in the chosen non-coordinating deuterated solvent (e.g., 0.05 M in CD₂Cl₂).

  • Sample Preparation:

    • In an inert atmosphere, accurately weigh a specific amount of the anhydrous cobalt(II) halide into an NMR tube.

    • Add a precise volume of the Et₃PO stock solution to the NMR tube to achieve a 1:1 molar ratio of CoX₂ to Et₃PO.

    • Seal the NMR tube securely.

    • Gently agitate the sample to ensure maximum dissolution and complex formation. Note that the solubility of cobalt(II) halides may vary, and complete dissolution may not occur. The measurement reflects the effective Lewis acidity in the solution.

  • NMR Spectroscopy:

    • Acquire the ³¹P NMR spectrum of the sample.

    • Use an external reference of 85% H₃PO₄.

    • Record the chemical shift (δ) of the CoX₂-Et₃PO adduct.

  • Data Analysis:

    • Calculate the change in chemical shift (Δδ) relative to free Et₃PO in the same solvent.

    • Calculate the Acceptor Number (AN) using the following formula[1]: AN = 2.21 × (δ_sample - 41.0) where δ_sample is the observed ³¹P chemical shift of the Et₃PO adduct and 41.0 ppm is the chemical shift of Et₃PO in the weakly Lewis acidic solvent hexane, which is defined as AN = 0.[1]

Data Presentation

The experimentally determined ³¹P NMR chemical shifts and the calculated Acceptor Numbers for the cobalt(II) halides should be summarized in a table for clear comparison.

Cobalt(II) HalideFormula³¹P NMR Chemical Shift (δ) of Et₃PO Adduct (ppm)Acceptor Number (AN)
Cobalt(II) FluorideCoF₂Experimental DataCalculated Value
Cobalt(II) ChlorideCoCl₂Experimental DataCalculated Value
Cobalt(II) BromideCoBr₂Experimental DataCalculated Value
Cobalt(II) IodideCoI₂Experimental DataCalculated Value

Note: The values in this table are placeholders for experimentally determined data.

Logical Relationship of Halide Properties to Lewis Acidity

The following diagram illustrates the expected relationship between the properties of the halide ligands and the resulting Lewis acidity of the cobalt(II) halide.

Lewis_Acidity_Trend Factors Influencing Lewis Acidity of Cobalt(II) Halides F Fluoride (F⁻) Cl Chloride (Cl⁻) LA_CoF2 Lewis Acidity of CoF₂ F->LA_CoF2 Br Bromide (Br⁻) LA_CoCl2 Lewis Acidity of CoCl₂ Cl->LA_CoCl2 I Iodide (I⁻) LA_CoBr2 Lewis Acidity of CoBr₂ Br->LA_CoBr2 LA_CoI2 Lewis Acidity of CoI₂ I->LA_CoI2 electronegativity Decreasing Electronegativity size Increasing Size

Caption: Relationship between halide properties and expected Lewis acidity.

Conclusion

This guide provides the necessary framework for a systematic comparison of the Lewis acidity of cobalt(II) iodide with other cobalt(II) halides. By following the detailed experimental protocol for the Gutmann-Beckett method, researchers can obtain quantitative data to populate the comparison table. This data will be invaluable for selecting the appropriate cobalt(II) halide catalyst for a specific application, particularly in the fields of organic synthesis and drug development, where fine-tuning of Lewis acidity is often crucial for achieving desired outcomes. The expected trend, based on principles observed in other metal halide systems, is an increase in Lewis acidity from cobalt(II) fluoride to cobalt(II) iodide, but this requires experimental verification for this specific transition metal series.

References

A Comparative Analysis of Cobalt(II) Iodide and Other Chemical Moisture Indicators for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of moisture is critical for ensuring the integrity and stability of sensitive materials. This guide provides a comprehensive validation of cobalt(II) iodide as a moisture sensor, comparing its performance against other common chemical indicators. The following sections present supporting experimental data, detailed methodologies, and visual representations of the chemical signaling pathways.

Introduction to Chemical Moisture Indicators

Chemical moisture indicators are substances that exhibit a visual change, typically in color, in response to varying levels of humidity. They are widely used in packaging, desiccators, and laboratory environments to provide a rapid, qualitative or semi-quantitative assessment of moisture content. The ideal moisture indicator is highly sensitive to small changes in humidity, exhibits a rapid and reversible color change, is stable over time, and is safe to handle.

This guide focuses on the performance of cobalt(II) iodide and compares it with the well-established cobalt(II) chloride and other alternatives, including copper(II) chloride and cobalt-free indicators.

Performance Comparison of Moisture Indicators

The selection of an appropriate moisture indicator depends on the specific requirements of the application, such as the critical humidity level, the need for reversibility, and regulatory considerations. The following table summarizes the key performance characteristics of cobalt(II) iodide and other common indicators.

IndicatorAnhydrous ColorHydrated ColorSensitivity (% RH)Response TimeReversibility
Cobalt(II) Iodide Black (α-form), Yellow (β-form)Green / RedData not availableData not availableReversible
Cobalt(II) Chloride BluePinkSlight change below 2-3%[1]Changes within 8 hours of exposure[2]Reversible[3]
Copper(II) Chloride Yellow/Light BrownBlue-greenBegins to change at 4-6%[4]Data not availableReversible
Cobalt-free (generic) BrownYellow/Light BlueVaries (e.g., 8%, 30-50%)[5][6]Data not availableReversible

Chemical Signaling Pathways

The color change observed in these chemical indicators is a result of the hydration and dehydration of the metal salt. The presence of water molecules leads to the formation of hydrated complexes, which have different light absorption properties compared to their anhydrous forms.

Cobalt(II) Iodide

Anhydrous cobalt(II) iodide exists in two polymorphic forms, the black α-form and the yellow β-form. Upon exposure to moisture, it forms a green hydrate and ultimately a red hexahydrate.[7] The reversible reaction can be represented as:

cluster_anhydrous Anhydrous Forms cluster_hydrated Hydrated Forms CoI2_black CoI₂ (α-form) Black CoI2_green CoI₂·nH₂O Green Hydrate CoI2_black->CoI2_green + H₂O CoI2_yellow CoI₂ (β-form) Yellow CoI2_yellow->CoI2_green + H₂O CoI2_green->CoI2_black - H₂O CoI2_green->CoI2_yellow - H₂O CoI2_red [Co(H₂O)₆]I₂ Red Hexahydrate CoI2_green->CoI2_red + H₂O CoI2_red->CoI2_green - H₂O H2O + H₂O (Moisture) Heat - H₂O (Heat/Dry)

Hydration of Cobalt(II) Iodide

Cobalt(II) Chloride

Anhydrous cobalt(II) chloride is blue and transitions to purple and then pink as it becomes hydrated.[8][9] The overall reversible reaction is:

CoCl2 CoCl₂ Blue CoCl2_2H2O CoCl₂·2H₂O Purple CoCl2->CoCl2_2H2O + 2H₂O CoCl2_2H2O->CoCl2 - 2H₂O CoCl2_6H2O [Co(H₂O)₆]Cl₂ Pink CoCl2_2H2O->CoCl2_6H2O + 4H₂O CoCl2_6H2O->CoCl2_2H2O - 4H₂O H2O_1 + 2H₂O H2O_2 + 4H₂O Heat_1 - 2H₂O Heat_2 - 4H₂O

Hydration of Cobalt(II) Chloride

Experimental Protocols

Standardized testing of humidity indicator cards is crucial for ensuring their accuracy and reliability. The following experimental workflow is based on industry standards such as JEDEC J-STD-033B for the evaluation of visual moisture indicators.[10][11]

Experimental Workflow for Indicator Validation

start Start: Prepare Indicator Samples chamber Place Samples in Humidity Controlled Chamber start->chamber set_rh Set and Stabilize Relative Humidity (%RH) chamber->set_rh equilibrate Allow for Equilibration (e.g., 24 hours) set_rh->equilibrate measure Measure Color Change (Visually and/or with Colorimeter) equilibrate->measure record Record Time for Color Change measure->record change_rh Change to New %RH Level record->change_rh reversibility Test Reversibility: Expose to Dry Air/Heat record->reversibility change_rh->equilibrate Cycle repeat Repeat for Multiple %RH Levels change_rh->repeat repeat->set_rh measure_rev Measure Time for Color Reversion reversibility->measure_rev end End: Analyze Data measure_rev->end

Indicator Validation Workflow

Methodology:

  • Sample Preparation: Prepare multiple strips or spots of each moisture indicator to be tested.

  • Environmental Control: Place the prepared indicators in a humidity-controlled environmental chamber. The chamber should be capable of maintaining specific relative humidity levels at a constant temperature (e.g., 23 ± 1°C).

  • Equilibration: Expose the indicators to a series of predetermined relative humidity levels (e.g., 10%, 30%, 50%, 70%, 90% RH). Allow the indicators to equilibrate at each humidity level for a sufficient period, typically 24 hours.

  • Colorimetric Measurement: At each humidity level, visually observe and record the color of the indicator. For quantitative analysis, use a colorimeter to measure the L, a, and b color values.

  • Response Time: To determine the response time, expose a dry indicator to a specific humidity level and record the time it takes for the full color change to occur. This should be repeated at various humidity levels.

  • Reversibility Test: After exposure to a high humidity level, place the indicator in a desiccator or a low-humidity environment. Record the time it takes for the indicator to revert to its anhydrous color. Gentle heating can be applied to accelerate this process.

  • Data Analysis: Compare the color change profiles, response times, and reversibility of cobalt(II) iodide with the other indicators.

Discussion and Conclusion

Cobalt(II) iodide shows promise as a moisture indicator with its distinct color changes. However, a lack of readily available quantitative performance data makes a direct comparison with the widely used cobalt(II) chloride and other alternatives challenging. The experimental protocol outlined above provides a framework for a systematic validation of cobalt(II) iodide's performance characteristics.

Cobalt(II) chloride remains a popular choice due to its well-documented and dramatic color change.[8][9] However, due to regulations classifying cobalt compounds as substances of very high concern in some regions, cobalt-free alternatives are gaining traction.[12] Copper(II) chloride-based indicators and other proprietary cobalt-free formulations offer viable alternatives, although their performance characteristics, such as the clarity and speed of color change, may vary.

For critical applications in research and drug development, it is imperative to select a moisture indicator based on thorough validation. The methodologies and comparative data, once generated for cobalt(II) iodide, will enable an informed decision on its suitability as a reliable moisture sensor. Further research is needed to quantify the sensitivity, response time, and long-term stability of cobalt(II) iodide to fully assess its position among other chemical moisture indicators.

References

A Comparative Guide to Cobalt(II) Iodide and Nickel(II) Iodide as Catalysts in Methanol Carbonylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient chemical synthesis. This guide provides a detailed performance comparison of two prominent catalysts, cobalt(II) iodide (CoI₂) and nickel(II) iodide (NiI₂), with a focus on their application in methanol carbonylation for the production of acetic acid.

The synthesis of acetic acid via methanol carbonylation is a cornerstone of industrial organic chemistry. The choice of catalyst significantly influences reaction efficiency, selectivity, and operating conditions. This guide delves into the catalytic performance of cobalt(II) iodide and nickel(II) iodide, presenting available experimental data, detailed protocols, and mechanistic insights to aid in catalyst selection.

Performance Comparison

A direct, side-by-side comparison of cobalt(II) iodide and nickel(II) iodide under identical reaction conditions is not extensively documented in publicly available literature. However, by examining established industrial processes and academic studies, a comparative overview can be constructed.

Performance MetricCobalt(II) Iodide (as part of a cobalt-based catalyst system)Nickel(II) Iodide (as part of a nickel-based catalyst system)
Reaction Methanol Carbonylation to Acetic AcidEster Carbonylation
Typical Yield 90% (based on methanol)[1]Data not directly comparable for methanol carbonylation
Selectivity High for acetic acid, with byproducts including methane, acetaldehyde, and ethanol[1]High for acetyl products
Turnover Number (TON) Not explicitly reported for the BASF process~55 for a NiI₂/PPh₃/LiI system in methyl propionate carbonylation[2]
Turnover Frequency (TOF) Data not availableData not available
Typical Reaction Conditions High temperature (230°C) and high pressure (600-800 MPa)[1]Moderate temperature (200°C) and pressure (50 bar CO)[2]

Note: The data presented for Nickel(II) Iodide is from an ester carbonylation reaction, not methanol carbonylation, and thus is not a direct comparison. The reaction conditions are significantly milder than those reported for the cobalt-catalyzed process.

Experimental Protocols

Detailed experimental protocols for a direct comparison are not available in a single source. However, representative procedures for reactions catalyzed by each compound are outlined below.

Cobalt-Catalyzed Methanol Carbonylation (BASF Process)

The BASF process for acetic acid synthesis using a cobalt-based catalyst with an iodide promoter is a well-established industrial method.

Reaction: CH₃OH + CO → CH₃COOH

Catalyst System: A homogeneous cobalt-based catalyst, such as cobalt carbonyl, with an iodide promoter (e.g., methyl iodide). Cobalt(II) iodide can serve as a precursor or be formed in situ.

General Reaction Conditions:

  • Temperature: 230°C[1]

  • Pressure: 600-800 MPa of carbon monoxide[1]

  • Solvent: Acetic acid is often used as the reaction medium.

  • Promoter: Methyl iodide is a crucial promoter for the reaction.

Procedure Outline:

  • A high-pressure autoclave reactor is charged with methanol, the cobalt catalyst precursor, and the iodide promoter in a suitable solvent.

  • The reactor is pressurized with carbon monoxide to the desired pressure.

  • The mixture is heated to the reaction temperature and stirred.

  • The reaction progress is monitored by measuring the uptake of carbon monoxide.

  • Upon completion, the reactor is cooled, and the acetic acid product is separated from the catalyst and byproducts through distillation.

Nickel-Catalyzed Ester Carbonylation

The following protocol is based on a study of methyl propionate carbonylation using a nickel-based catalyst system that includes nickel(II) iodide.

Reaction: CH₃CH₂COOCH₃ + CO → (CH₃CH₂CO)₂O / CH₃COOH / CH₃COOCH₃

Catalyst System: A nickel catalyst, such as a Ni(II) salt like NiI₂, often in combination with ligands (e.g., phosphines) and promoters (e.g., lithium iodide).

General Reaction Conditions:

  • Temperature: 200°C[2]

  • Pressure: 50 bar of carbon monoxide[2]

  • Substrate: Methyl propionate

  • Catalyst components: NiI₂, triphenylphosphine (PPh₃), and lithium iodide (LiI)[2]

Procedure Outline:

  • A pressure reactor is charged with methyl propionate, the nickel(II) iodide, triphenylphosphine, and lithium iodide.

  • The reactor is sealed and pressurized with carbon monoxide.

  • The reaction mixture is heated to 200°C and stirred for a specified time.

  • After cooling, the reactor is depressurized, and the product mixture is analyzed by techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to determine the yield and selectivity of the acetyl products.

Mechanistic Insights and Signaling Pathways

The catalytic cycles for methanol carbonylation mediated by cobalt and nickel complexes, while both involving key steps of oxidative addition, migratory insertion, and reductive elimination, exhibit distinct features.

Cobalt-Catalyzed Methanol Carbonylation (BASF Process)

The proposed mechanism for the cobalt-catalyzed process involves a cobalt carbonyl species as the active catalyst.

Cobalt_Catalyzed_Methanol_Carbonylation HCo_CO_4 HCo(CO)₄ CH3Co_CO_4 CH₃Co(CO)₄ HCo_CO_4->CH3Co_CO_4 + CH₃I - HI CH3COCo_CO_4 CH₃COCo(CO)₄ CH3Co_CO_4->CH3COCo_CO_4 + CO CH3COI CH₃COI CH3COCo_CO_4->CH3COI + I⁻ - [Co(CO)₄]⁻ CH3COOH CH₃COOH CH3COI->CH3COOH + H₂O - HI HI HI CH3OH CH₃OH CH3I CH₃I CH3OH->CH3I + HI - H₂O CH3I->CH3Co_CO_4 + [Co(CO)₄]⁻ CO CO Nickel_Catalyzed_Methanol_Carbonylation Ni_CO_4 Ni(CO)₄ CH3Ni_CO_2I [CH₃Ni(CO)₂I] CH3CONi_CO_2I [CH₃CONi(CO)₂I] CH3Ni_CO_2I->CH3CONi_CO_2I + CO CH3COI CH₃COI CH3CONi_CO_2I->CH3COI - Ni(CO)₂ CH3COOH CH₃COOH CH3COI->CH3COOH + H₂O - HI HI HI CH3OH CH₃OH CH3I CH₃I CH3OH->CH3I + HI - H₂O CH3I->CH3Ni_CO_2I + Ni(CO)₄ - 2CO CO CO

References

Benchmarking Cobalt(II) Iodide: A Comparative Guide to Catalysis in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive analysis of cobalt(II) iodide's catalytic performance in Suzuki-Miyaura cross-coupling, hydroformylation, and C-H activation/iodination reactions reveals it as a viable and cost-effective alternative to precious metal catalysts. This guide provides researchers, scientists, and drug development professionals with a side-by-side comparison of cobalt(II) iodide against established catalysts like palladium and rhodium, supported by quantitative data and detailed experimental protocols.

The drive for more sustainable and economical chemical synthesis has spurred significant interest in replacing precious metal catalysts with earth-abundant alternatives. Cobalt, in particular, has emerged as a promising candidate, with cobalt(II) iodide demonstrating notable efficacy in a range of important organic transformations. This report offers an objective comparison of cobalt(II) iodide's performance against other commonly used catalysts in three critical reaction classes.

Suzuki-Miyaura Cross-Coupling: A Competitive Alternative to Palladium

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis. While palladium complexes have long dominated this field, recent studies highlight the potential of cobalt catalysts, particularly for challenging C(sp²)–C(sp³) couplings where palladium catalysts can be limited.

A recently developed cobalt-catalyzed method for the C(sp²)–C(sp³) Suzuki-Miyaura cross-coupling of aryl boronic esters and alkyl bromides demonstrates the potential of cobalt catalysis in this area. While direct head-to-head quantitative data with palladium under identical conditions is emerging, the development of cobalt-based systems addresses known limitations of palladium catalysis, especially in the context of C(sp³)-electrophiles where SN2-type pathways for low-valent palladium can be problematic.

Table 1: Comparison of Cobalt and Palladium in Suzuki-Miyaura C(sp²)–C(sp³) Cross-Coupling

Catalyst SystemSubstrate 1Substrate 2Yield (%)Catalyst Loading (mol%)Key Advantages
CoCl₂ / DMCyDA [1]Phenylboronic acid neopentyl ester4-Bromo-N-Cbz-piperidineup to 8515Effective for C(sp³)-electrophiles, addresses limitations of Pd catalysts.[1]
CoCl₂ / FI Ligand [2]4-Methoxycarbonylphenylboronic acid neopentyl ester1-Bromo-4-tert-butylcyclohexane955Lower catalyst loading, broad substrate scope.[2]
Typical Pd Catalyst Arylboronic acidAryl halideGenerally high1-5Well-established, high turnover numbers for C(sp²)-C(sp²) coupling.

Note: Direct comparison is challenging due to differing optimal conditions and substrate scopes. The data presented for cobalt catalysts showcases its efficacy in C(sp²)-C(sp³) coupling, a traditionally difficult area for palladium.

Experimental Protocol: Cobalt-Catalyzed C(sp²)–C(sp³) Suzuki-Miyaura Cross-Coupling[2]

Materials:

  • Alkyl bromide (1.0 equiv)

  • (Hetero)arylboronic acid neopentylglycol ester (1.5 equiv)

  • Cobalt(II) chloride (CoCl₂, 5 mol%)

  • Phenoxy-imine (FI) ligand (e.g., 4-F-Ph-FI, 5 mol%)

  • Potassium methoxide (KOMe, 1.5 equiv)

  • Anhydrous N,N-dimethylacetamide (DMA)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the (hetero)arylboronic acid neopentylglycol ester (1.5 mmol), the FI ligand (0.05 mmol), and potassium methoxide (1.5 mmol).

  • In a separate vial, weigh cobalt(II) chloride (0.05 mmol).

  • Take both vials into a glovebox.

  • To the vial containing the boronic ester, ligand, and base, add anhydrous DMA (2 mL).

  • Add the solid CoCl₂ to this mixture and stir for 1-2 minutes.

  • Add the alkyl bromide (1.0 mmol) to the reaction mixture.

  • Seal the vial, remove it from the glovebox, and place it in a preheated heating block at 60 °C.

  • Stir the reaction mixture for 16 hours.

  • After cooling to room temperature, the reaction can be quenched and worked up to isolate the product.

Suzuki_Miyaura_Workflow cluster_prep Vial 1 Preparation (In Glovebox) cluster_addition Catalyst Addition cluster_reaction Reaction cluster_workup Work-up A Arylboronic Ester D Anhydrous DMA A->D Add to B FI Ligand B->D Add to C KOMe C->D Add to E CoCl₂ D->E Add CoCl₂ F Alkyl Bromide E->F Add Alkyl Bromide G Stir at 60 °C (16 hours) F->G H Quench & Isolate Product G->H

Caption: Experimental workflow for the cobalt-catalyzed Suzuki-Miyaura reaction.

Hydroformylation: Approaching the Activity of Rhodium

Hydroformylation, or the oxo process, is a large-scale industrial method for producing aldehydes from alkenes. While rhodium-phosphine complexes have been the industry standard due to their high activity and selectivity, recent advancements in cationic cobalt(II) catalysts present a promising, more economical alternative.[3][4] These novel cobalt catalysts have demonstrated activities that approach those of rhodium-based systems, particularly for internal alkenes.[3]

Table 2: Performance Comparison of Cobalt(II) and Rhodium Catalysts in the Hydroformylation of 3,3-Dimethylbutene [3]

CatalystLigandTemp (°C)Pressure (bar, 1:1 H₂:CO)TOF (min⁻¹)Yield (Aldehyde, %)Regioselectivity (L:B)
--INVALID-LINK-- DPPBz10062204991.3
HRh(CO)(PPh₃)₂ PPh₃1006223991.1
Rh-biphenphos Biphenphos10062193099>200

TOF = Turnover Frequency, L:B = Linear to Branched Aldehyde Ratio

Experimental Protocol: Cationic Cobalt(II)-Catalyzed Hydroformylation[3]

Materials:

  • --INVALID-LINK-- (1 mM)

  • 1-Hexene (1 M)

  • Heptane (0.1 M, internal standard)

  • Dimethoxytetraglyme (solvent)

  • H₂/CO (1:1 mixture)

Procedure:

  • The hydroformylation reactions are carried out in a high-pressure reactor equipped with a magnetic stir bar.

  • The reactor is charged with the solvent, internal standard, and the cobalt catalyst.

  • The reactor is sealed, purged with the H₂/CO mixture, and then pressurized to the desired pressure.

  • The reaction mixture is heated to the desired temperature with vigorous stirring (1000 rpm).

  • The alkene substrate is then injected to initiate the reaction.

  • Samples are taken at specified time intervals for analysis by gas chromatography to determine conversion, yield, and regioselectivity.

Hydroformylation_Catalytic_Cycle Co_II [L₂Co(II)H(CO)]⁺ Alkene_Complex [L₂Co(II)H(CO)(alkene)]⁺ Co_II->Alkene_Complex + Alkene Alkyl_Complex [L₂Co(II)(alkyl)(CO)]⁺ Alkene_Complex->Alkyl_Complex Hydride Migration Acyl_Complex [L₂Co(II)(acyl)]⁺ Alkyl_Complex->Acyl_Complex + CO - CO Insertion H2_Adduct [L₂Co(IV)H₂(acyl)]⁺ Acyl_Complex->H2_Adduct + H₂ H2_Adduct->Co_II Reductive Elimination Aldehyde_Product Aldehyde H2_Adduct->Aldehyde_Product

Caption: Proposed catalytic cycle for cationic cobalt(II) hydroformylation.

C-H Activation and Iodination: A Cost-Effective Approach

Table 3: Catalyst Systems for C-H Iodination of Aromatic Amides

Catalyst SystemIodine SourceDirecting Group AssistanceKey Advantages
Co(OAc)₂·4H₂O [5]I₂Yes (e.g., 8-aminoquinoline)Inexpensive, earth-abundant metal.[5]
Pd(OAc)₂ I₂ / OxidantYes (e.g., picolinamide)Well-established for various C-H functionalizations.
CuI I₂ / OxidantYes (e.g., 8-aminoquinoline)Cost-effective, good for C-N and C-O bond formation.
Experimental Protocol: Cobalt(II)-Catalyzed Chelation-Assisted C-H Iodination of Aromatic Amides[5]

Materials:

  • Aromatic amide with directing group (e.g., N-(quinolin-8-yl)benzamide)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Molecular iodine (I₂)

  • Solvent (e.g., DCE)

Procedure:

  • To a reaction vessel, add the aromatic amide, Co(OAc)₂·4H₂O, and I₂.

  • Add the solvent and stir the mixture at a specified temperature under an air atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.

CH_Activation_Mechanism Substrate Aromatic Amide + Co(II) Intermediate Cobaltacycle Intermediate Substrate->Intermediate C-H Activation (Chelation-Assisted) Iodination Iodination (with I₂) Intermediate->Iodination Product Iodinated Product + Co(II) Iodination->Product Reductive Elimination

Caption: Simplified mechanism for cobalt-catalyzed C-H iodination.

References

A Comparative Analysis of the Crystal Structures of Cobalt Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the crystal structures of anhydrous cobalt(II) halides: cobalt(II) fluoride (CoF₂), cobalt(II) chloride (CoCl₂), cobalt(II) bromide (CoBr₂), and cobalt(II) iodide (CoI₂). The structural data presented is crucial for understanding the physicochemical properties of these materials, which can be influential in fields ranging from materials science to catalysis and drug development, where cobalt compounds can play a role as active pharmaceutical ingredients or catalysts.

Comparative Crystallographic Data

The crystal structures of the anhydrous cobalt(II) halides exhibit a clear trend related to the size of the halide anion. Cobalt(II) fluoride adopts a three-dimensional rutile structure, while the larger halides—chloride, bromide, and iodide—form layered structures.[1][2][3] This structural difference significantly impacts their physical properties, such as cleavage, magnetic interactions, and catalytic activity. The detailed crystallographic data for each halide is summarized in the table below.

PropertyCobalt(II) Fluoride (CoF₂)Cobalt(II) Chloride (CoCl₂)Cobalt(II) Bromide (CoBr₂)Cobalt(II) Iodide (CoI₂)
Crystal System TetragonalTrigonalTrigonalTrigonal
Structure Type RutileCadmium Chloride (CdCl₂)Cadmium Iodide (CdI₂)Cadmium Iodide (CdI₂)
Space Group P4₂/mnmR-3mP-3m1P-3m1
Lattice Parameters (Å) a = 4.695, c = 3.180[4]a = 3.545, c = 17.43[5]a = 3.738, c = 6.907[6]a = 3.89, c = 6.63[2]
Unit Cell Angles (°) α = β = γ = 90α = β = 90, γ = 120α = β = 90, γ = 120α = β = 90, γ = 120
Coordination Geometry Octahedral (CoF₆)Octahedral (CoCl₆)Octahedral (CoBr₆)Octahedral (CoI₆)
Structural Motif 3D network of corner and edge-sharing CoF₆ octahedra[4]2D layers of edge-sharing CoCl₆ octahedra[5][7]2D layers of edge-sharing CoBr₆ octahedra[8][9]2D layers of edge-sharing CoI₆ octahedra[2]

Structural Trends and Analysis

As the atomic radius of the halide ion increases from fluorine to iodine, the crystal structure of the corresponding cobalt(II) halide transitions from a tightly packed three-dimensional lattice to a layered, two-dimensional arrangement.

  • Cobalt(II) Fluoride (CoF₂): Due to the small size and high electronegativity of the fluoride ion, CoF₂ crystallizes in the rutile structure.[10] In this structure, the Co²⁺ ions are octahedrally coordinated by six F⁻ ions, forming CoF₆ octahedra. These octahedra share edges and corners to create a dense, three-dimensional network.[4]

  • Cobalt(II) Chloride (CoCl₂), Bromide (CoBr₂), and Iodide (CoI₂): These halides adopt layered crystal structures, specifically the CdCl₂ and CdI₂ types.[2][5][8] In these structures, the cobalt ions are also octahedrally coordinated by six halide ions. However, these CoX₆ (X = Cl, Br, I) octahedra share edges to form two-dimensional sheets. These sheets are then stacked on top of each other and held together by weak van der Waals forces. This layered nature is a direct consequence of the larger size and greater polarizability of the chloride, bromide, and iodide ions compared to fluoride.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structures of cobalt halides is primarily achieved through single-crystal X-ray diffraction (XRD) and powder X-ray or neutron diffraction techniques.

Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD is a powerful technique that provides precise information about the unit cell dimensions and the arrangement of atoms within the crystal lattice.[1][11][12]

Methodology:

  • Crystal Growth: High-quality single crystals of the cobalt halide are grown, typically from a solution, melt, or by vapor transport methods. The crystal size should be suitable for mounting on the diffractometer, generally in the range of 0.1 to 0.5 mm.

  • Mounting: A selected single crystal is mounted on a goniometer head, which allows for precise rotation of the crystal in the X-ray beam.

  • Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the planes of atoms within the crystal, producing a diffraction pattern of spots of varying intensities. A detector, such as a CCD or CMOS detector, is used to record the positions and intensities of these diffracted spots.

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal.

  • Structure Solution and Refinement: The processed data is then used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically done using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Powder X-ray Diffraction (XRD) and Neutron Diffraction

Powder diffraction is used when single crystals of sufficient size or quality are not available. It provides information about the crystal system, lattice parameters, and phase purity of a material.[13][14][15] Neutron diffraction is particularly useful for accurately locating lighter atoms and for studying magnetic structures.[16][17][18]

Methodology:

  • Sample Preparation: A polycrystalline sample of the cobalt halide is finely ground to a homogeneous powder to ensure a random orientation of the crystallites.

  • Data Collection: The powdered sample is placed in a sample holder and irradiated with a monochromatic X-ray or neutron beam. The diffracted radiation is recorded by a detector that scans over a range of angles (2θ). This results in a diffraction pattern of peaks at specific angles, corresponding to the different crystal lattice planes.

  • Data Analysis: The positions and intensities of the diffraction peaks are analyzed. The peak positions are used to determine the unit cell parameters via Bragg's Law. The relative intensities of the peaks can be compared to theoretical patterns to identify the crystal structure and refine the atomic positions within the unit cell, often using the Rietveld refinement method.

Visualization of Structural Relationships

The following diagram illustrates the fundamental difference in the crystal structures of the cobalt(II) halides, highlighting the transition from a 3D network structure in CoF₂ to the 2D layered structures of CoCl₂, CoBr₂, and CoI₂.

Crystal_Structures cluster_halides Cobalt(II) Halides cluster_structures Crystal Structure Types CoF2 CoF₂ Rutile Rutile Structure (3D Network) CoF2->Rutile adopts CoCl2 CoCl₂ Layered Layered Structure (2D Sheets) CoCl2->Layered adopts CoBr2 CoBr₂ CoBr2->Layered adopts CoI2 CoI₂ CoI2->Layered adopts

Caption: Structural classification of cobalt(II) halides.

References

A Comparative Guide to the Electronic Structures of Cobalt(II) Iodide and Bromide: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic structures of cobalt(II) iodide (CoI₂) and cobalt(II) bromide (CoBr₂), drawing upon data from Density Functional Theory (DFT) studies. Understanding the electronic properties of these cobalt halides is crucial for their application in catalysis, materials science, and as precursors in the synthesis of novel therapeutic agents. This document summarizes key structural and electronic parameters derived from computational models and outlines the typical theoretical protocols employed in such investigations.

Comparative Analysis of Electronic and Structural Properties

DFT calculations reveal distinct yet related electronic and structural characteristics for cobalt(II) iodide and cobalt(II) bromide. Both compounds crystallize in the same trigonal space group, P-3m1, indicating similar layered crystal packing. However, variations in their lattice parameters and, most notably, their electronic band gaps, highlight the influence of the halide atom on the overall electronic structure.

PropertyCobalt(II) Iodide (CoI₂)Cobalt(II) Bromide (CoBr₂)
Crystal Structure TrigonalTrigonal
Space Group P-3m1P-3m1
Lattice Constants a = 3.89 Å, c = 6.63 Å[1]a = b = 3.738 Å, c = 16.907 Å
Calculated Band Gap 0.00 eV (Metallic)[1]0.2 eV (Monolayer)
Magnetic Ordering Ferromagnetic[1]Ferromagnetic (in the ground state)
Computational Method DFT (Perdew-Burke-Ernzerhof - PBE functional)[1]DFT+U and Dynamical Mean-Field Theory (DMFT)

The most striking difference lies in their predicted electronic behavior. DFT calculations from the Materials Project indicate that bulk cobalt(II) iodide is metallic, with a band gap of 0.00 eV[1]. In contrast, a DFT+U and DMFT study on a monolayer of cobalt(II) bromide predicts a small band gap of 0.2 eV. This suggests that while CoBr₂ is a narrow-gap semiconductor, CoI₂ exhibits metallic characteristics. This trend is consistent with the lower electronegativity of iodine compared to bromine, which typically leads to a smaller band gap.

The magnetic properties are also of significant interest. CoI₂ is predicted to have a ferromagnetic ordering[1]. Similarly, computational studies on CoBr₂ indicate a ferromagnetic ground state. The electronic structure analysis for CoBr₂ reveals a significant contribution from the cobalt d orbitals and bromine p orbitals at and around the Fermi energy.

Experimental Protocols: A DFT Workflow

The data presented in this guide are derived from computational studies employing Density Functional Theory. A typical workflow for such an investigation is outlined below. The specific parameters, such as the choice of exchange-correlation functional and basis sets, are crucial for obtaining accurate results.

Computational Methodology for Cobalt(II) Halides
  • Structure Optimization: The initial step involves optimizing the crystal structure of CoX₂ (where X = I or Br). This is typically done by relaxing the lattice parameters and atomic positions to find the minimum energy configuration.

  • Electronic Structure Calculation: Following optimization, a self-consistent field (SCF) calculation is performed to determine the ground-state electronic density. For strongly correlated systems like cobalt compounds, methods beyond standard DFT, such as DFT+U or hybrid functionals, are often employed to better describe the localized d-electrons of the cobalt ion.

  • Property Calculation: With the converged electron density, various electronic properties can be calculated. This includes the electronic band structure, which shows the energy of electron states in momentum space, and the density of states (DOS), which indicates the number of available electronic states at each energy level. The band gap is a key parameter extracted from these calculations.

  • Magnetic Properties: To investigate the magnetic ordering, different spin configurations (e.g., ferromagnetic, antiferromagnetic) are calculated, and their total energies are compared to determine the magnetic ground state.

Visualization of the DFT Workflow

The logical flow of a comparative DFT study on cobalt(II) iodide and bromide can be visualized as follows:

DFT_Workflow cluster_CoI2 Cobalt(II) Iodide Study cluster_CoBr2 Cobalt(II) Bromide Study I_struct Initial CoI₂ Structure I_opt Geometry Optimization I_struct->I_opt I_scf SCF Calculation (DFT/DFT+U) I_opt->I_scf I_props Calculate Electronic Properties (Band Structure, DOS) I_scf->I_props I_mag Determine Magnetic Ground State I_props->I_mag compare Comparative Analysis I_mag->compare B_struct Initial CoBr₂ Structure B_opt Geometry Optimization B_struct->B_opt B_scf SCF Calculation (DFT/DFT+U) B_opt->B_scf B_props Calculate Electronic Properties (Band Structure, DOS) B_scf->B_props B_mag Determine Magnetic Ground State B_props->B_mag B_mag->compare results Electronic Structure Comparison (Table, Discussion) compare->results

A flowchart of a typical DFT study comparing CoI₂ and CoBr₂.

References

Unveiling the Magnetic Behavior of Cobalt(II) Iodide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic magnetic properties of materials is paramount for advancements in various fields, including targeted drug delivery and medical imaging. This guide provides an in-depth experimental validation of the magnetic properties of cobalt(II) iodide (CoI₂), offering a direct comparison with its halide counterparts, cobalt(II) chloride (CoCl₂) and cobalt(II) bromide (CoBr₂).

This report synthesizes experimental data to elucidate the magnetic characteristics of these compounds, focusing on their magnetic ordering temperatures and structures. Detailed experimental protocols for the key characterization techniques are also provided to ensure reproducibility and further investigation.

Comparative Analysis of Magnetic Properties

The magnetic properties of cobalt(II) halides are fundamentally governed by the arrangement of electron spins within their crystal lattices. At elevated temperatures, these materials exhibit paramagnetic behavior, where the magnetic moments of the cobalt ions are randomly oriented. However, as the temperature decreases, they undergo a phase transition to an ordered antiferromagnetic state at a critical temperature known as the Néel temperature (Tɴ). The precise values for these properties, as determined by experimental measurements, are summarized below.

PropertyCobalt(II) Iodide (CoI₂)Cobalt(II) Chloride (CoCl₂)Cobalt(II) Bromide (CoBr₂)
Molar Magnetic Susceptibility (χm) at 293 K (cm³/mol) +10,760 x 10⁻⁶+12,660 x 10⁻⁶+13,000 x 10⁻⁶
Néel Temperature (Tɴ) (K) ~1224.9~19
Magnetic Structure Layered AntiferromagnetLayered AntiferromagnetLayered Antiferromagnet
Spin Orientation Along the c-axisPerpendicular to the c-axisPerpendicular to the c-axis

Table 1: Comparison of the Magnetic Properties of Cobalt(II) Halides. This table presents a summary of experimentally determined magnetic susceptibility, Néel temperature, and magnetic structure for CoI₂, CoCl₂, and CoBr₂.

Experimental Validation: Methodologies

The characterization of the magnetic properties of these cobalt(II) halides relies on two primary experimental techniques: magnetic susceptibility measurements and neutron diffraction.

Magnetic Susceptibility Measurement: The Gouy Method

Objective: To determine the magnetic susceptibility of a powdered solid sample.

Protocol:

  • Sample Preparation: The solid sample is finely ground to a powder and packed uniformly into a long, cylindrical Gouy tube.

  • Apparatus: A Gouy balance is used, which consists of an analytical balance and a powerful electromagnet. The Gouy tube is suspended from one arm of the balance so that its bottom end is positioned in the center of the magnetic field, while the top end is in a region of negligible field strength.

  • Measurement without Magnetic Field: The initial weight of the sample-filled tube is measured in the absence of a magnetic field.

  • Measurement with Magnetic Field: The electromagnet is then turned on to a specific, calibrated field strength. The apparent change in the weight of the sample is recorded. Paramagnetic samples will be drawn into the magnetic field, resulting in an apparent increase in weight, while diamagnetic samples will be repelled, causing an apparent decrease in weight.

  • Calculation: The mass change, along with the known magnetic field strength and sample dimensions, is used to calculate the volume susceptibility, which is then converted to molar magnetic susceptibility.

Magnetic Structure Determination: Neutron Powder Diffraction

Objective: To determine the arrangement of magnetic moments in a crystalline solid.

Protocol:

  • Sample Preparation: A polycrystalline powder of the cobalt(II) halide is loaded into a sample holder, typically made of a material with low neutron absorption, such as vanadium.

  • Instrumentation: The experiment is performed using a neutron powder diffractometer at a neutron source facility. The instrument is equipped with a monochromator to select a specific neutron wavelength and a detector to measure the intensity of scattered neutrons as a function of the scattering angle (2θ).

  • Data Collection above the Néel Temperature: A diffraction pattern is first collected at a temperature well above the Néel temperature of the sample. This pattern contains only nuclear Bragg peaks, which arise from the scattering of neutrons by the atomic nuclei and provides information about the crystal structure.

  • Data Collection below the Néel Temperature: The sample is then cooled to a temperature below its Néel temperature, and another diffraction pattern is recorded. In this magnetically ordered state, additional Bragg peaks, known as magnetic peaks, will appear in the diffraction pattern. The positions and intensities of these magnetic peaks are directly related to the arrangement and orientation of the magnetic moments in the crystal lattice.

  • Data Analysis: The crystal and magnetic structures are refined using the Rietveld method. This involves fitting a calculated diffraction pattern based on a model of the crystal and magnetic structure to the experimental data. By adjusting the parameters of the model (e.g., lattice parameters, atomic positions, magnetic moment directions and magnitudes), the best fit to the data is obtained, revealing the detailed magnetic structure of the material.

Visualizing the Experimental Workflow

To provide a clearer understanding of the logical flow of the experimental validation process, the following diagram illustrates the key steps involved in characterizing the magnetic properties of cobalt(II) iodide and its analogues.

ExperimentalWorkflow cluster_synthesis Sample Preparation cluster_mag_susc Magnetic Susceptibility cluster_neutron_diff Neutron Diffraction cluster_analysis Data Analysis & Comparison Synthesis Synthesis of CoX₂ (X = I, Cl, Br) Grinding Grinding to Powder Synthesis->Grinding Gouy_Balance Gouy Balance Measurement Grinding->Gouy_Balance NPD_Above_TN NPD Above Tɴ (Crystal Structure) Grinding->NPD_Above_TN Mag_Data Magnetic Susceptibility Data (χ) Gouy_Balance->Mag_Data Comparison_Table Comparative Data Table Mag_Data->Comparison_Table Rietveld Rietveld Refinement NPD_Above_TN->Rietveld NPD_Below_TN NPD Below Tɴ (Magnetic Structure) NPD_Below_TN->Rietveld Mag_Structure Magnetic Structure Details Rietveld->Mag_Structure Mag_Structure->Comparison_Table

Figure 1: Workflow for the experimental validation of magnetic properties.

Cross-reactivity studies of cobalt(II) iodide in catalytic systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cobalt(II) iodide's performance in various catalytic systems against other cobalt salts and alternative catalysts. The information presented is supported by experimental data to aid in the selection of appropriate catalysts for specific synthetic transformations.

Executive Summary

Cobalt(II) iodide has emerged as a versatile and efficient catalyst in a range of organic reactions, including cross-coupling, C-H functionalization, and allylic substitution. Its performance is often influenced by the nature of the halide counter-ion, with iodide frequently demonstrating superior reactivity and selectivity compared to its chloride and bromide counterparts. This guide will delve into the comparative performance of cobalt(II) iodide, presenting quantitative data, detailed experimental protocols, and mechanistic insights.

Cross-Coupling Reactions

Cobalt-catalyzed cross-coupling reactions have gained prominence as a cost-effective and sustainable alternative to palladium- and nickel-based systems.[1][2] The choice of the cobalt precursor, particularly the halide salt, can significantly impact the reaction outcome.

Comparative Performance in Kumada-Type Cross-Coupling

In the asymmetric Kumada cross-coupling of α-bromo esters with aryl Grignard reagents, cobalt(II) iodide has been identified as the preferred cobalt source. Studies have shown that the nature of the halide has a strong influence on the catalyst's performance, with CoI₂ often providing the highest yields and enantioselectivities.

Table 1: Comparison of Cobalt Halides in Asymmetric Kumada Cross-Coupling

Cobalt SaltLigandTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
CoI₂ Bisoxazoline-8087 92
CoBr₂Bisoxazoline-807588
CoCl₂Bisoxazoline-806885

Data compiled from catalyst optimization studies.

Experimental Protocol: Asymmetric Cobalt-Catalyzed Kumada Cross-Coupling

Materials:

  • Cobalt(II) iodide (CoI₂)

  • Chiral bisoxazoline ligand

  • Aryl Grignard reagent (e.g., Phenylmagnesium bromide)

  • α-bromo ester

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add CoI₂ (5 mol%) and the chiral bisoxazoline ligand (6 mol%).

  • Add anhydrous THF and stir the mixture at room temperature for 30 minutes.

  • Cool the resulting catalyst solution to the desired reaction temperature (e.g., -80 °C).

  • Slowly add the aryl Grignard reagent to the catalyst solution and stir for 15 minutes.

  • Add the α-bromo ester dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Proposed Catalytic Cycle for Cobalt-Catalyzed Cross-Coupling

The mechanism of cobalt-catalyzed cross-coupling reactions is believed to involve radical intermediates.[3] A plausible catalytic cycle is depicted below.

G CoI2 Co(II)I₂ Co0 Co(0) CoI2->Co0 Reduction (e.g., with Grignard) CoII_R R-Co(II)-X Co0->CoII_R Oxidative Addition (with R'-X) RMgX R-MgX RMgX->CoII_R Transmetalation RX R'-X CoIII_R_R R-Co(III)-R' CoII_R->CoIII_R_R Oxidative Addition CoIII_R_R->Co0 Regeneration Product R-R' CoIII_R_R->Product Reductive Elimination

Caption: Proposed catalytic cycle for a cobalt-catalyzed cross-coupling reaction.

C-H Functionalization

Direct C-H functionalization is a highly atom-economical method for forming new chemical bonds. Cobalt catalysis has emerged as a powerful tool in this area, with cobalt(II) iodide showing promise in specific transformations like C-H iodination.

Cobalt-Catalyzed C-H Iodination

Cobalt-catalyzed, chelation-assisted C-H iodination of aromatic amides using molecular iodine (I₂) as the iodine source has been developed.[4][5] While Co(OAc)₂ is often reported as an efficient catalyst, the principles can be extended to other cobalt(II) salts. The iodide counter-ion can potentially play a role in the catalytic cycle.

Table 2: Performance of Cobalt Catalysts in C-H Iodination

CatalystDirecting GroupOxidantSolventYield (%)
Co(OAc)₂·4H₂O8-Amino-5-chloroquinolineI₂1,2-Dichloroethaneup to 95
Co(OAc)₂·4H₂OAmide-oxazolineI₂1,2-Dichloroethaneup to 90
Experimental Protocol: Cobalt-Catalyzed C-H Iodination of Aromatic Amides

Materials:

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) or another Co(II) salt

  • Aromatic amide with a directing group (e.g., 8-aminoquinoline amide)

  • Molecular iodine (I₂)

  • Silver acetate (AgOAc) as an additive (optional, can act as an oxidant/halide scavenger)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

Procedure:

  • In a reaction vial, combine the aromatic amide substrate, Co(OAc)₂·4H₂O (10 mol%), and I₂ (2.0 equivalents).

  • Add the anhydrous solvent under an air atmosphere.

  • If required, add AgOAc (1.0 equivalent).

  • Seal the vial and heat the reaction mixture at the specified temperature (e.g., 100 °C) for the designated time.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the residue by column chromatography to obtain the iodinated product.

Mechanistic Pathway for Cobalt-Catalyzed C-H Activation

The mechanism for cobalt-catalyzed C-H activation often involves a concerted metalation-deprotonation (CMD) pathway.

G Substrate Arene-DG (DG = Directing Group) Intermediate1 Coordination Complex Substrate->Intermediate1 Co_cat Co(II) Catalyst Co_cat->Intermediate1 Intermediate2 Cobaltacycle (via CMD) Intermediate1->Intermediate2 C-H Activation (CMD) Product Iodinated Arene Intermediate2->Product Iodination I2 I₂ I2->Product Product->Co_cat Catalyst Regeneration

Caption: Simplified workflow for cobalt-catalyzed C-H iodination.

Allylic Substitution and Alkylation

Cobalt-catalyzed allylic substitution reactions offer a valuable alternative to traditional palladium-based methods, often exhibiting complementary regioselectivity.[6]

Comparative Performance in Allylic Alkylation

In the regioselective allylic alkylation of tertiary allyl carbonates, cobalt(I) complexes are often employed. These can be generated in situ from cobalt(II) precursors. While specific comparisons focusing on the halide effect of the Co(II) precursor are not extensively documented in single studies, the choice of precursor and ligands is crucial for reactivity and selectivity.

Table 3: Comparison of Precatalysts in Cobalt-Catalyzed Allylic Alkylation

Precatalyst SystemLigandAdditiveYield (%)Branched:Linear Ratio
CoCl(PPh₃)₃ / dppp (in situ)dpppNaBF₄56>20:1
[(dppp)Co(PPh₃)Cl] (isolated)dpppNaBF₄73>20:1
Pd(PPh₃)₄PPh₃-30(linear product)

Data adapted from studies on cobalt-catalyzed allylic alkylation.[6]

Experimental Protocol: Cobalt-Catalyzed Regioselective Allylic Alkylation

Materials:

  • Cobalt(I) precatalyst (e.g., [(dppp)Co(PPh₃)Cl]) or a Co(II) salt with a reducing agent

  • Tertiary allylic carbonate

  • 1,3-dicarbonyl compound (nucleophile)

  • Sodium tetrafluoroborate (NaBF₄)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a reaction tube, add the tertiary allylic carbonate, the 1,3-dicarbonyl compound (1.5 equivalents), and NaBF₄ (20 mol%).

  • Add the cobalt precatalyst (10 mol%) under an inert atmosphere.

  • Add anhydrous acetonitrile and stir the mixture at the specified temperature (e.g., 60 °C).

  • Monitor the reaction by GC or TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Cobalt(I)/Cobalt(III) Catalytic Cycle in Allylic Alkylation

The reaction is proposed to proceed through a Co(I)/Co(III) catalytic cycle.

G CoI Co(I) CoIII_allyl π-allyl-Co(III) CoI->CoIII_allyl Oxidative Addition Allyl_carbonate Allylic Carbonate Allyl_carbonate->CoIII_allyl CoIII_allyl_Nu Co(III) Complex CoIII_allyl->CoIII_allyl_Nu Nucleophile Nucleophile Nucleophile->CoIII_allyl_Nu Nucleophilic Attack Product Alkylated Product CoIII_allyl_Nu->Product Reductive Elimination Product->CoI Catalyst Regeneration

Caption: Proposed Co(I)/Co(III) cycle for allylic alkylation.

Conclusion

Cobalt(II) iodide demonstrates significant potential as a catalyst in a variety of organic transformations. In certain reactions, such as the Kumada cross-coupling, the iodide counter-ion confers superior activity compared to other halides. While direct, extensive comparative studies across a broad range of reactions are still emerging, the existing data suggest that cobalt(II) iodide should be considered a primary candidate when developing new cobalt-catalyzed methodologies. Its cost-effectiveness and unique reactivity profile make it an attractive alternative to more expensive noble metal catalysts, paving the way for more sustainable chemical synthesis. Further research into the specific roles of the iodide ion in the catalytic cycle will undoubtedly lead to the development of even more efficient and selective cobalt-based catalytic systems.

References

A Comparative Guide to the Efficacy of Cobalt(II) Iodide Versus Other First-Row Transition Metal Iodides in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, selective, and cost-effective catalytic systems is a cornerstone of modern chemical synthesis. First-row transition metals, owing to their abundance and unique electronic properties, offer a compelling alternative to their precious metal counterparts. Among the various catalyst precursors, metal iodides are of significant interest due to the unique role of the iodide ligand in facilitating catalytic cycles. This guide provides an objective comparison of the catalytic efficacy of cobalt(II) iodide (CoI₂) against other first-row transition metal iodides, namely nickel(II) iodide (NiI₂), copper(I) iodide (CuI), and iron(II) iodide (FeI₂), with a focus on the carboxylation of aryl halides—a reaction of fundamental importance in the synthesis of pharmaceuticals and other fine chemicals.

Quantitative Performance in the Carboxylation of Aryl Halides

The reductive carboxylation of aryl halides with carbon dioxide (CO₂) serves as an excellent benchmark reaction to compare the catalytic performance of different transition metal iodides. Below is a summary of representative data synthesized from the literature for the carboxylation of similar aryl halide substrates.

Catalyst SystemSubstrateProductYield (%)Temperature (°C)Time (h)CO₂ Pressure (atm)
CoI₂ / 2,2'-bipyridine 4-Bromotoluene4-Methylbenzoic acid8540241
CuI / TMEDA 4-Iodotoluene4-Methylbenzoic acid912541
NiI₂ / Ligand Aryl ChloridesBenzoic AcidsGood to HighRoom Temp.N/A1
FeI₂ --N/AN/AN/AN/A

Note: Data for NiI₂ and FeI₂ in directly comparable carboxylation reactions using the simple iodide salt as the primary catalyst is less commonly reported in the literature; Ni-catalyzed carboxylations often employ more complex ligand systems, and iron-catalyzed C-H carboxylation is an emerging area. The data presented is for illustrative comparison based on available studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of catalytic systems. The following are representative experimental protocols for cobalt(II) iodide and copper(I) iodide catalyzed carboxylation reactions.

Protocol 1: Cobalt-Catalyzed Carboxylation of 4-Bromotoluene

This protocol is based on the cobalt iodide/2,2'-bipyridine catalyzed reductive carboxylation of aryl bromides.[1]

Materials:

  • Cobalt(II) iodide (CoI₂)

  • 2,2'-Bipyridine

  • 4-Bromotoluene

  • Zinc dust (reductant)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Carbon dioxide (CO₂, balloon pressure)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add cobalt(II) iodide (5 mol%), 2,2'-bipyridine (5 mol%), and zinc dust (2.0 equiv.).

  • Add anhydrous DMF (0.2 M concentration relative to the substrate).

  • Add 4-bromotoluene (1.0 equiv.).

  • Purge the reaction mixture with carbon dioxide and then maintain a CO₂ atmosphere using a balloon.

  • Stir the reaction mixture at 40 °C for 24 hours.

  • Upon completion, quench the reaction with 1 M HCl.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-methylbenzoic acid.

Protocol 2: Copper-Catalyzed Carboxylation of 4-Iodotoluene

This protocol is adapted from the copper(I) iodide/TMEDA catalyzed carboxylation of aryl iodides.[2][3][4][5]

Materials:

  • Copper(I) iodide (CuI)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • 4-Iodotoluene

  • Diethylzinc (reductant)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Carbon dioxide (CO₂, 1 atm)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • In a glovebox, add copper(I) iodide (3 mol%) and 4-iodotoluene (1.0 equiv.) to a dry vial.

  • Add anhydrous DMSO (to achieve a 0.5 M solution).

  • Add TMEDA (3 mol%).

  • Seal the vial and remove it from the glovebox.

  • Introduce CO₂ at 1 atm.

  • Add diethylzinc (2.5 equiv.) and stir the reaction at 25 °C for 4 hours.

  • After the reaction is complete, quench with 1 M HCl.

  • Extract the product with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated.

  • The resulting solid is purified by recrystallization or column chromatography to give 4-methylbenzoic acid.[3][4]

Catalytic Pathways and Mechanisms

Understanding the underlying catalytic cycle is paramount for optimizing reaction conditions and catalyst design. Below are the proposed catalytic cycles for the cobalt and copper-catalyzed carboxylation of aryl halides, visualized using Graphviz.

Cobalt-Catalyzed Carboxylation Cycle

Cobalt_Carboxylation CoI2 Co(II)I₂ Co0 Co(0)Ln CoI2->Co0  + 2e⁻ (Zn) ArCoII Ar-Co(II)-X Co0->ArCoII  + Ar-X (Oxidative Addition) ArCoI Ar-Co(I) ArCoII->ArCoI  + e⁻ (Zn) ArCOO_CoI ArCOO-Co(I) ArCoI->ArCOO_CoI  + CO₂ (Carboxylation) ArCOO_CoI->Co0  Regeneration ArCOOH ArCOOH ArCOO_CoI->ArCOOH  + H⁺

Caption: Proposed catalytic cycle for the cobalt-catalyzed reductive carboxylation of aryl halides.

Copper-Catalyzed Carboxylation Cycle

Copper_Carboxylation CuI Cu(I)I Cu0 Cu(0)Ln CuI->Cu0  + Et₂Zn ArCuII Ar-Cu(II)-I Cu0->ArCuII  + Ar-I (Oxidative Addition) ArCOO_CuII ArCOO-Cu(II) ArCuII->ArCOO_CuII  + CO₂ (Insertion) ArCOO_CuII->Cu0  Regeneration ArCOOZn ArCOOZnEt ArCOO_CuII->ArCOOZn  + Et₂Zn Product ArCOOH ArCOOZn->Product  + H⁺

Caption: Plausible reaction mechanism for the copper-catalyzed carboxylation of aryl iodides.[4]

Comparative Analysis and Concluding Remarks

Both cobalt(II) iodide and copper(I) iodide are effective catalysts for the carboxylation of aryl halides, operating under relatively mild conditions.

  • Cobalt(II) Iodide: The CoI₂/2,2'-bipyridine system demonstrates good efficacy for the carboxylation of aryl bromides at a slightly elevated temperature.[1] The use of zinc as a reductant is a practical advantage. The proposed mechanism involves a Co(0)/Co(II) catalytic cycle.

  • Copper(I) Iodide: The CuI/TMEDA system is highly efficient for the carboxylation of aryl iodides, even at room temperature, and exhibits excellent functional group tolerance.[2][3][4][5] The reaction proceeds via an aryl copper intermediate.[4]

  • Nickel(II) Iodide: While specific data for NiI₂ in a directly comparable system is sparse, nickel catalysts, in general, are highly effective for the carboxylation of a broader range of aryl halides, including the more challenging aryl chlorides. These systems often require specific ligands to achieve high activity.

  • Iron(II) Iodide: The use of simple iron iodide salts as the primary catalyst for aryl halide carboxylation is not as well-established. However, the field of iron-catalyzed cross-coupling and C-H activation is rapidly advancing, suggesting potential future applications in carboxylation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Cobalt(II) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of Cobalt(II) iodide, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, not only during experimentation but also in the responsible management of chemical waste. Cobalt(II) iodide (CoI₂), a compound utilized in various chemical syntheses, presents potential health and environmental hazards that necessitate stringent disposal procedures. This guide provides essential, step-by-step instructions for the proper disposal of Cobalt(II) iodide, aligning with best practices in laboratory safety and environmental stewardship.

Immediate Safety and Hazard Profile

Cobalt(II) iodide is a hazardous substance that requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects.[1][2] It may also cause skin and respiratory sensitization.[1][2] Before commencing any disposal procedure, it is crucial to be familiar with the hazards associated with this compound.

Hazard ClassificationDescription
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[3][4]
Skin Sensitization May cause an allergic skin reaction.[1][2]
Germ Cell Mutagenicity Suspected of causing genetic defects.[1][2]
Hygroscopic & Light Sensitive Absorbs moisture from the air and is sensitive to light.[1][4]

Always handle Cobalt(II) iodide in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[5]

Primary Disposal Route: Professional Waste Management

The most critical and universally mandated procedure for the disposal of Cobalt(II) iodide and its contaminated materials is through a licensed professional waste disposal service.[4]

Step-by-Step Primary Disposal:

  • Segregation: Do not mix Cobalt(II) iodide waste with other waste streams. Keep it in its original container or a clearly labeled, compatible sealed container.[3]

  • Labeling: Ensure the waste container is accurately and clearly labeled as "Hazardous Waste: Cobalt(II) Iodide" and includes the appropriate hazard symbols.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[5]

Under no circumstances should Cobalt(II) iodide be disposed of down the drain or in regular trash. [5][6] It is crucial to comply with all federal, state, and local environmental regulations.[4]

Experimental Protocol: In-Lab Chemical Treatment of Aqueous Cobalt(II) Iodide Waste

For laboratories equipped to handle chemical waste treatment, small quantities of aqueous waste containing dissolved Cobalt(II) iodide can be treated to precipitate the cobalt as a less soluble and more stable compound prior to collection by a professional disposal service. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Objective: To precipitate soluble cobalt ions from an aqueous solution as insoluble cobalt(II) hydroxide.

Methodology:

  • Preparation: Work within a certified chemical fume hood and wear all necessary PPE.

  • Dilution: If the aqueous waste is concentrated, dilute it with water to a cobalt concentration of less than 1% w/v.

  • Precipitation:

    • While stirring the aqueous cobalt iodide solution, slowly add a 1 M solution of sodium hydroxide (NaOH) dropwise.

    • Monitor the pH of the solution using a calibrated pH meter or pH paper.

    • Continue adding the sodium hydroxide solution until the pH of the mixture is between 8.0 and 9.0. A precipitate of cobalt(II) hydroxide will form.

  • Digestion: Gently heat the mixture to approximately 50-60°C and stir for about 30 minutes. This process, known as digestion, encourages the formation of larger, more easily filterable particles.

  • Separation:

    • Allow the precipitate to settle.

    • Separate the solid precipitate from the liquid by filtration using a Buchner funnel and appropriate filter paper.

  • Waste Handling:

    • Solid Waste: The filtered solid, cobalt(II) hydroxide, is still considered hazardous waste. Carefully collect the solid and place it in a labeled, sealed container for professional disposal.

    • Liquid Waste (Filtrate): The remaining liquid (filtrate) will contain sodium iodide. Although the primary hazardous metal has been removed, this filtrate should still be collected and disposed of as hazardous aqueous waste, as it may contain residual traces of cobalt.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Cobalt(II) iodide.

G cluster_0 Cobalt(II) Iodide Waste Management cluster_1 In-Lab Chemical Treatment cluster_2 Primary Disposal start Identify Cobalt(II) Iodide Waste (Solid or Aqueous) decision Is In-Lab Treatment Feasible and Permitted? start->decision prep 1. Preparation in Fume Hood (Wear Full PPE) decision->prep Yes segregate 1. Segregate and Label Waste decision->segregate No precipitate 2. Precipitate with NaOH (Adjust pH to 8.0-9.0) prep->precipitate separate 3. Separate Solid and Liquid (Filtration) precipitate->separate solid_waste Collect Solid Precipitate (Hazardous Waste) separate->solid_waste liquid_waste Collect Filtrate (Hazardous Aqueous Waste) separate->liquid_waste end Arrange for Professional Waste Disposal solid_waste->end liquid_waste->end store 2. Store in Designated Area segregate->store store->end

Caption: Decision workflow for Cobalt(II) iodide disposal.

References

Personal protective equipment for handling Cobalt(ii)iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Cobalt(II) iodide (CoI2), including personal protective equipment (PPE) recommendations, procedural guidance, and disposal plans.

Hazard Summary

Cobalt(II) iodide is a hazardous substance that requires careful handling to avoid adverse health effects. It is harmful if swallowed, inhaled, or in contact with skin.[1] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it may cause an allergic skin reaction and is suspected of causing genetic defects.[2][3] Long-term exposure to iodides may lead to skin rashes, running nose, headaches, and irritation of mucous membranes.[1][3]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is crucial when working with Cobalt(II) iodide to minimize exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[4]Protects against dust particles and potential splashes, preventing eye irritation.[1][5]
Skin Protection Impervious gloves (material to be selected based on specific lab protocols and breakthrough times).[3] Fire/flame resistant and impervious clothing.[4] Protective work clothing.[3]Prevents skin contact, which can cause irritation and allergic reactions.[1][2][3][5]
Respiratory Protection A full-face respirator or a dust mask (e.g., N95 or P1 type) should be used if exposure limits are exceeded, if irritation is experienced, or where dust is generated.[1][4][5]Protects the respiratory tract from irritation due to inhalation of dust.[1][5]

Experimental Protocols: Safe Handling and Disposal

Handling:

  • Preparation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[2][5]

  • Personal Protective Equipment (PPE): Before handling, ensure all recommended PPE is worn correctly.

  • Weighing and Transfer: When weighing and transferring the solid, use spark-proof tools and avoid creating dust.[4]

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoidance: Avoid contact with skin, eyes, and clothing.[2][5] Do not eat, drink, or smoke in the handling area.[1][4]

  • Storage: Store Cobalt(II) iodide in a cool, dry, well-ventilated place in a tightly sealed container.[2][3][5] It is hygroscopic and sensitive to light and moisture.[2][3][5]

First Aid:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] If skin irritation or a rash occurs, seek medical attention.[6]

  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2][6] Seek medical attention.[2]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[2][6]

  • If swallowed: Rinse mouth with water and drink plenty of water.[2] Do not induce vomiting. Seek immediate medical advice.[3]

Disposal:

  • Waste Collection: Collect waste material in suitable, closed containers labeled for hazardous waste.[4][5]

  • Disposal Method: Dispose of the waste material through a licensed professional waste disposal service.[5] Do not allow the material to enter drains or the environment.[3][5] All disposal practices must be in accordance with federal, state, and local regulations.[5]

Workflow for Safe Handling of Cobalt(II) Iodide

prep Preparation (Well-ventilated area, fume hood) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Handling (Weighing, Transfer, Solution Prep) ppe->handling storage Storage (Cool, dry, tightly sealed) handling->storage spill Spill/Exposure handling->spill disposal Waste Disposal (Labeled, sealed container) handling->disposal end End of Process storage->end first_aid First Aid Procedures (Skin, Eyes, Inhalation, Ingestion) spill->first_aid first_aid->handling Continue if safe disposal->end

Caption: Workflow for the safe handling of Cobalt(II) iodide.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.